molecular formula C7H10N2O2S B1337990 N,N-Dimethylpyridine-3-sulfonamide CAS No. 4810-41-7

N,N-Dimethylpyridine-3-sulfonamide

Cat. No.: B1337990
CAS No.: 4810-41-7
M. Wt: 186.23 g/mol
InChI Key: HGZULNNLLFYOFI-UHFFFAOYSA-N
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Description

N,N-Dimethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZULNNLLFYOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507677
Record name N,N-Dimethylpyridine-3-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4810-41-7
Record name N,N-Dimethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N,N-Dimethylpyridine-3-sulfonamide (CAS 4810-41-7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of N,N-Dimethylpyridine-3-sulfonamide (CAS No. 4810-41-7), a heterocyclic organic compound. It consolidates available physicochemical data, outlines a representative synthetic protocol, and discusses its potential applications within the context of medicinal chemistry and drug discovery, particularly noting its classification as a building block for protein degraders. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Physicochemical Properties

This compound is a pyridine derivative containing a sulfonamide functional group. Its core properties, compiled from various chemical suppliers and databases, are summarized below.[1][2][3][4]

PropertyValueSource(s)
CAS Number 4810-41-7[1][2][3][4][5]
Molecular Formula C₇H₁₀N₂O₂S[1][2][3][4]
Molecular Weight 186.23 g/mol [1][4]
IUPAC Name This compound[4]
SMILES CN(C)S(=O)(=O)C1=CN=CC=C1[1][4]
Purity Typically ≥97%[2][4]
Storage Room temperature[2]
Classification Protein Degrader Building Block[2]

Synthesis and Reactivity

While specific proprietary synthesis methods may vary, the preparation of this compound can be achieved through standard sulfonamide formation chemistry. A general and widely adopted method involves the reaction of a sulfonyl chloride with a secondary amine.[6]

General Synthetic Workflow

The most direct synthetic route involves the reaction of pyridine-3-sulfonyl chloride with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid byproduct.

G PyridineSO2Cl Pyridine-3-sulfonyl Chloride Reaction Nucleophilic Substitution PyridineSO2Cl->Reaction Dimethylamine Dimethylamine (HN(CH3)2) Dimethylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product Primary Product Byproduct Triethylammonium Chloride Reaction->Byproduct Byproduct

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative example for the synthesis of sulfonamides and is adapted from established chemical literature.[6][7] It should be optimized for specific laboratory conditions.

Materials:

  • Pyridine-3-sulfonyl chloride (1 mmol)

  • Dimethylamine (2M solution in THF, 1.1 mmol)

  • Triethylamine (1.2 mmol)

  • Anhydrous Dichloromethane (DCM, 20 mL)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyridine-3-sulfonyl chloride (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add dimethylamine solution (1.1 mmol) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 15 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary to yield pure this compound.

Potential Applications and Biological Context

Specific biological activity or signaling pathway data for this compound is not extensively detailed in publicly available literature. However, its chemical structure provides significant context for its potential applications. The sulfonamide functional group is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[8][9] Similarly, the pyridine ring is a common scaffold in medicinal chemistry.[10]

The compound is explicitly categorized by suppliers as a "Protein Degrader Building Block," suggesting its intended use in the synthesis of larger, more complex molecules like Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[2]

G Compound This compound Application Protein Degrader Building Block Compound->Application Intended Use Class1 Pyridine Derivatives Class1->Compound Class2 Sulfonamides Class2->Compound BioActivity Known Biological Activities (of Sulfonamide Class) Class2->BioActivity Activity1 Anticancer BioActivity->Activity1 Activity2 Antibacterial BioActivity->Activity2

Caption: Logical relationships of this compound.

Safety and Handling

This compound is intended for research laboratory use only.[2][11] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

References

N,N-Dimethylpyridine-3-sulfonamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpyridine-3-sulfonamide is a chemical compound of interest in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring linked to a dimethylated sulfonamide group, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, this compound is recognized as a building block for protein degraders, a novel class of therapeutics designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of this compound, alongside a general experimental protocol for its synthesis and a conceptual workflow for its application in targeted protein degradation.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a central pyridine ring, to which a sulfonamide group is attached at the 3-position. The nitrogen atom of the sulfonamide is further substituted with two methyl groups.

The chemical formula for this compound is C₇H₁₀N₂O₂S .[1][2]

The structure can be represented by the SMILES string: CN(C)S(=O)(=O)c1cnccc1.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some physical properties like melting and boiling points have not been extensively reported in publicly available literature, the data provided is based on information from chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[1][2]
Molecular Weight 186.2 g/mol [1][2]
CAS Number 4810-41-7[1]
Purity ≥97%[1][3]
Storage Temperature Room Temperature[1]

Experimental Protocols

General Synthesis of this compound

This procedure involves the reaction of pyridine-3-sulfonyl chloride with dimethylamine.

Materials:

  • Pyridine-3-sulfonyl chloride

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Equipment for purification (e.g., column chromatography apparatus or recrystallization setup)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-3-sulfonyl chloride in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Amine: To the cooled solution, add triethylamine (approximately 1.1 to 1.5 equivalents). Subsequently, add a solution of dimethylamine (approximately 1.1 to 1.5 equivalents) dropwise via a dropping funnel. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Application in Targeted Protein Degradation

As a "Protein Degrader Building Block"[1], this compound serves as a component in the construction of bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the general workflow for the development of a PROTAC using a building block like this compound.

PROTAC_Development_Workflow Conceptual Workflow for PROTAC Development cluster_design Design & Synthesis cluster_validation In Vitro Validation cluster_cellular Cellular & In Vivo Evaluation A Identify Target Protein of Interest (POI) B Select E3 Ligase (e.g., VHL, CRBN) A->B D Synthesize PROTAC (incorporating this compound as part of the E3 ligase ligand or linker) A->D C Design Linker B->C B->D C->A C->D E Confirm Ternary Complex Formation (POI-PROTAC-E3 Ligase) D->E F Assess Target Protein Degradation (e.g., Western Blot, Mass Spectrometry) E->F G Determine Degradation Potency (DC50) and Efficacy (Dmax) F->G H Evaluate Cellular Activity (e.g., Cell Viability, Phenotypic Assays) G->H I Assess In Vivo Efficacy and PK/PD H->I

Figure 1: A conceptual workflow for the development of a PROTAC.

Signaling Pathway Context

The broader class of sulfonamide-containing molecules has been implicated in various biological pathways. For instance, some sulfonamide derivatives act as inhibitors of carbonic anhydrases or interfere with the folic acid synthesis pathway in microorganisms. In the context of protein degradation, a PROTAC containing a derivative of this compound would hijack the Ubiquitin-Proteasome System (UPS) to induce the degradation of a specific target protein.

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism General PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 2: The general mechanism of PROTAC-mediated protein degradation.

References

Synthesis of N,N-Dimethylpyridine-3-sulfonamide from pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpyridine-3-sulfonamide from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a molecule of interest in medicinal chemistry and materials science. The synthesis originates from pyridine and proceeds through the key intermediate, pyridine-3-sulfonyl chloride. This document details two primary routes for the synthesis of this intermediate and the subsequent amidation to yield the final product. Detailed experimental protocols, quantitative data, and process workflows are presented to aid researchers in the replication and optimization of these methods.

Overall Synthetic Workflow

The synthesis of this compound from pyridine is a multi-step process. The initial, and most critical, stage is the formation of pyridine-3-sulfonyl chloride. This can be achieved via two distinct and well-documented pathways: direct sulfonation of pyridine followed by chlorination (Route A), or through the diazotization of 3-aminopyridine (Route B). The resulting sulfonyl chloride is then reacted with dimethylamine to furnish the target compound.

G Pyridine Pyridine P3SA Pyridine-3-sulfonic Acid Pyridine->P3SA Sulfonation (Route A) P3SCl Pyridine-3-sulfonyl Chloride (Key Intermediate) P3SA->P3SCl Chlorination Aminopyridine 3-Aminopyridine Aminopyridine->P3SCl Diazotization & Sulfochlorination (Route B) FinalProduct This compound P3SCl->FinalProduct Amidation with Dimethylamine

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of the Key Intermediate: Pyridine-3-sulfonyl Chloride

The generation of pyridine-3-sulfonyl chloride is the cornerstone of this synthesis. The choice of starting material—either pyridine itself or 3-aminopyridine—dictates the synthetic strategy.

G cluster_A Route A: From Pyridine cluster_B Route B: From 3-Aminopyridine Pyridine Pyridine P3SA Pyridine-3-sulfonic Acid Pyridine->P3SA Step 1.1: High-Temp Sulfonation (H₂SO₄/SO₃, HgSO₄) P3SCl_A Pyridine-3-sulfonyl Chloride P3SA->P3SCl_A Step 1.2: Chlorination (PCl₅/POCl₃) Aminopyridine 3-Aminopyridine Diazonium Pyridinediazonium Salt Aminopyridine->Diazonium Step 1.3: Diazotization (NaNO₂/HCl) P3SCl_B Pyridine-3-sulfonyl Chloride Diazonium->P3SCl_B Sulfochlorination (SO₂/CuCl₂)

Caption: Comparison of synthetic routes to Pyridine-3-sulfonyl Chloride.

Route A: Synthesis from Pyridine

This classical approach involves direct, high-temperature electrophilic sulfonation of the pyridine ring. Due to the electron-deficient nature of pyridine, this reaction requires harsh conditions.

Step 1.1: Sulfonation of Pyridine

The reaction of pyridine with fuming sulfuric acid (oleum) at high temperatures yields pyridine-3-sulfonic acid. The addition of a mercury(II) sulfate catalyst is crucial for achieving reasonable yields and reaction times.[1]

Experimental Protocol: Synthesis of Pyridine-3-sulfonic Acid[2]

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Carefully charge the flask with 750 parts by weight of fuming sulfuric acid (oleum) and cool in an ice bath.

  • With stirring, slowly add 250 parts by weight of pyridine dropwise, ensuring the internal temperature does not exceed 75°C.

  • After the addition is complete, add a catalytic amount of mercury(II) sulfate.

  • Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.

  • Allow the mixture to cool to room temperature.

  • Under cooling, cautiously pour the reaction mixture into ethanol to precipitate the product.

  • Cool the resulting suspension to below 5°C to maximize crystal formation.

  • Collect the precipitated pyridine-3-sulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.

Table 1: Reaction Conditions for the Sulfonation of Pyridine

Reagents/ConditionsTemperatureTimeYieldPurityReference
Conc. H₂SO₄300-350°C24 h50%-[1][3]
Oleum, HgSO₄ (catalyst)230°C13-14 h~70%-[1]
Oleum, HgSO₄ (catalyst)230-240°C13-14 h77-80%99%[3]

Step 1.2: Chlorination of Pyridine-3-sulfonic Acid

The sulfonic acid is converted to the more reactive sulfonyl chloride using standard chlorinating agents.

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride[4]

  • Combine pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 3 hours.

  • After cooling, evaporate the mixture to dryness under reduced pressure to yield a yellow solid.

  • Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.

  • Carefully neutralize the solution with saturated aqueous NaHCO₃.

  • Saturate the aqueous layer with solid NaCl and separate the phases.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuum to yield pyridine-3-sulfonyl chloride as an orange liquid.

Table 2: Reaction Conditions for the Chlorination of Pyridine-3-sulfonic Acid

ReagentsTimeYieldReference
PCl₅, POCl₃3 h94%[4]
PCl₅ (stepwise addition)>1 h87.8%[5]
Route B: Synthesis from 3-Aminopyridine

This alternative route avoids the harsh conditions of direct sulfonation. It proceeds via a Sandmeyer-type reaction where the amino group is converted to a diazonium salt, which is then displaced.[6][7]

Step 1.3: Diazotization and Sulfochlorination of 3-Aminopyridine

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride[7]

  • Add 3-aminopyridine (94 g, 1 mol) to 670 mL of 6 mol/L diluted hydrochloric acid in a reaction vessel and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite (72.45 g in 150 mL water) dropwise, maintaining the temperature at 0-5°C.

  • Following diazotization, add a solution of sodium fluoroborate (131 g in 260 mL water) dropwise at 0-5°C and stir for 30-60 minutes to precipitate the diazonium fluoroborate salt.

  • Filter the salt and dry.

  • In a separate vessel, add thionyl chloride (238 g, 2 mol) to 500 mL of water, cool to 0-5°C, and add cuprous chloride (1 g, 0.01 mol) as a catalyst.

  • Add the prepared diazonium fluoroborate salt (189.8 g, 1 mol) to the thionyl chloride solution in batches, keeping the temperature at 0-5°C.

  • Allow the reaction to proceed overnight at 0-5°C.

  • Extract the reaction mixture with dichloromethane (2 x 300 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-3-sulfonyl chloride.

Table 3: Reaction Conditions for Synthesis from 3-Aminopyridine

Starting MaterialKey ReagentsYieldReference
3-AminopyridineNaNO₂, NaBF₄, SOCl₂, CuCl90.7%[4]
3-AminopyridineNaNO₂, HCl, SO₂, CuCl₂>80%[8]

Stage 2: Synthesis of this compound

The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with dimethylamine. This is a standard and high-yielding amidation reaction.

Step 2.1: Amidation of Pyridine-3-sulfonyl Chloride

Experimental Protocol: Synthesis of this compound (This protocol is adapted from the general procedure for the synthesis of pyridine-3-sulfonamide using ammonia)[9]

  • Dissolve pyridine-3-sulfonyl chloride (1.0 g, 5.6 mmol) in a suitable solvent such as tetrahydrofuran (THF, 10 mL) or dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of dimethylamine (e.g., 2.0 M solution in THF, 5.6 mL, 11.2 mmol, 2.0 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization if necessary to afford this compound.

Table 4: Reaction Conditions for Amidation

Amine SourceSolventTimeYieldReference
Ammonia in DioxaneTHF1 h71%[9]
Ammonia in MethanolDCM50 min91%[9]
DimethylamineTHF or DCM1-2 h (Est.)High (Expected)Adapted Protocol

Summary and Comparison of Synthetic Routes

Both Route A and Route B are viable methods for the synthesis of the key intermediate, pyridine-3-sulfonyl chloride.

  • Route A (from Pyridine) utilizes the most basic starting material but requires harsh, high-temperature conditions and the use of a toxic mercury catalyst. Yields can be variable.

  • Route B (from 3-Aminopyridine) involves milder reaction conditions and generally provides higher and more consistent yields.[8] While 3-aminopyridine is a more advanced starting material, this route is often preferred for its efficiency and scalability.

The final amidation step is a straightforward and efficient transformation, applicable regardless of the route chosen to obtain the pyridine-3-sulfonyl chloride intermediate. The selection of the optimal synthetic pathway will depend on the availability of starting materials, desired scale, and equipment limitations.

References

In-depth Technical Guide on N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Analysis of publicly available scientific literature and chemical databases indicates that N,N-Dimethylpyridine-3-sulfonamide is primarily documented as a chemical intermediate and building block in organic synthesis.[1][2] There is a notable absence of in-depth studies detailing its specific mechanism of action, biological targets, or pharmacological effects as a standalone agent. Consequently, a comprehensive guide on its core mechanism of action, including detailed experimental protocols and signaling pathways, cannot be constructed at this time.

This document summarizes the available information on this compound, focusing on its chemical properties and established roles in synthetic chemistry, and provides a general context for the broader class of sulfonamides.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of approximately 186.23 g/mol .[1][3][4] Its structure features a pyridine ring substituted with a dimethylsulfonamide group.

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O₂S[1][2][3][4]
Molecular Weight186.23 g/mol [1][3]
CAS Number4810-41-7[2][3][4]

Established Applications in Organic Synthesis

The primary documented utility of this compound is as a reactant and building block in the synthesis of more complex molecules.[1] It is involved in several types of chemical reactions:

  • Sulfonamide Formation: It can be synthesized via the reaction of sulfonyl chlorides with amines.[1]

  • Nucleophilic Substitution: The sulfonamide group can function as a leaving group, enabling further modification of the pyridine ring.[1]

  • Coupling Reactions: The compound participates in coupling reactions, such as the Chan-Lam coupling.[1]

Some suppliers note its potential use in proteomics research and as a component in creating protein degrader building blocks, though specific applications and mechanisms in these contexts are not well-detailed.[1][2]

Context within the Sulfonamide Class of Compounds

While specific data on this compound is lacking, the broader sulfonamide functional group is a well-established pharmacophore in medicinal chemistry.[5] Sulfonamide-containing drugs exhibit a wide range of biological activities, including:

  • Antimicrobial Effects: Sulfonamides are known for their antibacterial properties, often acting by inhibiting dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria.[5] This action is typically bacteriostatic.[5]

  • Other Pharmacological Activities: Various sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, hypoglycemics, and anti-inflammatory agents.[5]

It is plausible that this compound could exhibit some form of biological activity, given its structural features.[1] However, without dedicated pharmacological studies, its specific targets and effects remain speculative.

Related Pyridine-Sulfonamide Derivatives

Research on other pyridine-sulfonamide derivatives provides some insight into the potential biological activities of this structural class. For instance, a study on 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide demonstrated its activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[6] This activity was associated with the induction of Th1 cytokines, nitric oxide, and reactive oxygen species.[6]

Additionally, dimethylpyridine-3-carboxamide derivatives have been investigated as potential inhibitors of matrix metalloproteinase 13 (MMP-13), which has implications for cancer therapy.[7][8] These examples highlight the diverse biological roles that pyridine-based sulfonamides and related structures can play.

Conclusion

Currently, this compound is best characterized as a synthetic intermediate. There is no substantial, publicly available data to construct an in-depth technical guide on its mechanism of action. For researchers interested in its potential biological effects, novel research would be required to elucidate its pharmacological profile, including target identification, binding affinity, and downstream signaling effects. The broader context of sulfonamide and pyridine-containing compounds suggests that it could be a starting point for new drug discovery efforts.

References

The Diverse Biological Landscape of Pyridine-3-Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridine-3-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of potent and selective therapeutic agents. These compounds, characterized by a pyridine ring linked to a sulfonamide group at the 3-position, have garnered significant attention from researchers due to their wide spectrum of biological activities. Their structural features allow for diverse substitutions, enabling fine-tuning of their pharmacological profiles. This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of pyridine-3-sulfonamide derivatives, aimed at researchers, scientists, and professionals in drug development. The activities range from enzyme inhibition, critical in oncology and other diseases, to antimicrobial and antiviral applications, highlighting the broad therapeutic promise of this chemical class.[1][][3][4]

Key Biological Activities and Therapeutic Targets

Pyridine-3-sulfonamide derivatives have been extensively investigated for their inhibitory effects on various enzymes and their activity against numerous cancer cell lines and microbial pathogens.

Carbonic Anhydrase (CA) Inhibition

One of the most prominent activities of pyridine-3-sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of CAs, disrupting their catalytic activity.[5][6] These derivatives have shown potent inhibition against several human (h) CA isoforms, particularly the tumor-associated hCA IX and hCA XII, which are implicated in cancer progression.[5][7][8]

  • Mechanism of Action: The sulfonamide moiety (SO2NH2) deprotonates to its anionic form (SO2NH−), which then coordinates directly with the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This interaction blocks the enzyme's ability to hydrate carbon dioxide.[5]

  • Structure-Activity Relationship (SAR): The "tail approach" is a common strategy to achieve isoform selectivity.[8] While the sulfonamide group ensures binding to the zinc ion, modifications at other positions, particularly the 4-position of the pyridine ring, allow for interactions with specific residues in the active site cavity, thereby conferring selectivity for different CA isoforms.[5][8] For instance, several 4-substituted pyridine-3-sulfonamide derivatives exhibit nanomolar activity against hCA IX and hCA XII with high selectivity over the cytosolic isoforms hCA I and II.[5][8]

Anticancer Activity

The anticancer potential of pyridine-3-sulfonamides stems from their ability to target multiple pathways involved in tumor growth, proliferation, and survival.

  • PI3K/mTOR Dual Inhibition: Certain sulfonamide methoxypyridine derivatives act as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[9][10] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is common in many cancers.[9][10] For example, compound 22c , a derivative with a quinoline core, demonstrated potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).[9][10] This inhibition leads to decreased phosphorylation of the downstream effector AKT, resulting in cell cycle arrest and apoptosis in cancer cells.[9][10]

  • Tubulin Polymerization Inhibition: A series of sulfonamide-functionalized pyridine carbothioamides (PCAs) have been identified as potent inhibitors of tubulin polymerization.[11] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Compounds 3 and 5 from this series showed potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver), with IC50 values in the low micromolar range.[11]

  • General Cytotoxicity: Many pyridine-sulfonamide hybrids have shown significant cytotoxic activity against a range of cancer cell lines. For instance, certain pyrimidine–sulfonamide hybrids exhibited promising antiproliferative activity against HCT-116 colon cancer cells and were more potent than the standard drug doxorubicin in some cases.[12]

Cyclooxygenase-2 (COX-2) Inhibition

Pyridine acyl sulfonamide derivatives have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[13] Compound 23 in one study showed the most potent COX-2 inhibitory activity with an IC50 of 0.8 μM and also displayed significant anti-inflammatory and antitumor properties.[13]

Antimicrobial and Antiviral Activity

The pyridine-sulfonamide scaffold is also a source of potent antimicrobial agents. Derivatives have been synthesized and tested against various bacterial and fungal strains.[14][15][16] Some compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[][15] Additionally, certain novel classes of pyridine-based sulfonamides have demonstrated promising antiviral characteristics.[16]

Quantitative Data Summary

The biological activities of various pyridine-3-sulfonamide derivatives are summarized in the tables below.

Table 1: Carbonic Anhydrase (CA) Inhibition Data for Selected Derivatives

Compound/SeriesTarget IsoformInhibition Constant (Kᵢ)Reference
4-Substituted Pyridine-3-SulfonamideshCA II271.5 nM to >10,000 nM[5]
hCA IX137 nM (lowest)[5]
hCA XII91 nM (lowest)[5]
Pyridinium Derivatives (e.g., 15)hCA II21 nM
hCA IX14 nM[7]
hCA XII7 nM[7]
Pyrazolo[4,3-c]pyridine SulfonamidesE. coli β-CA94.9 nM to 5027 nM
B. pseudomallei β-CA96.4 nM to 788.8 nM[6]
Coumarin/Sulfonamide Hybrids (2a)hCA IX11.7 nM[17]
hCA XII9.8 nM[17]

Table 2: Anticancer Activity Data for Selected Derivatives

Compound/SeriesMechanism/TargetCell LineIC₅₀ ValueReference
Compound 23 (COX-2 Inhibitor)AntiproliferativeB16-F10 (Melanoma)2.8 μM[13]
HepG2 (Liver)1.2 μM[13]
MCF-7 (Breast)1.8 μM[13]
Pyridine Carbothioamides (e.g., 3, 5)Tubulin Polymerization InhibitionA549, MCF-7, PC-3, HepG21.1 μM to 7.3 μM[11]
Compound 22c PI3Kα/mTOR InhibitionMCF-7 (Breast)130 nM[9][10]
HCT-116 (Colon)20 nM[9][10]
Pyrimidine-Sulfonamide Hybrid (PS14)AntiproliferativeHeLa, HCT-116, A549, HepG212.64–22.20 μM[12]

Table 3: COX-2 Inhibition Data

CompoundTargetIC₅₀ ValueReference
Compound 23 COX-20.8 μM[13]
PGE₂ production0.15 μM[13]

Table 4: Antibacterial Activity Data

Compound/SeriesBacterial StrainActivity MeasurementResultReference
N-pyridin-3-yl-benzenesulfonamideS. aureus, S. typhi, E. coliZone of Inhibition8-12 mm at 100-150 mg/ml[15]
3-(Pyridine-3-yl)-2-OxazolidinonesS. aureusMIC32–64 μg/ml[18]
Gram-positive bacteriaMICGenerally better activity than early-stage compounds[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for evaluating pyridine-3-sulfonamide derivatives.

General Synthesis of Pyridine-3-Sulfonamides

A common synthetic route involves the reaction of a substituted pyridine sulfonyl chloride with a primary or secondary amine.

  • Preparation of Sulfonyl Chloride: The corresponding sulfonic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the pyridine sulfonyl chloride intermediate.

  • Sulfonamide Formation: The pyridine sulfonyl chloride is then reacted with the desired amine in the presence of a base (e.g., pyridine, triethylamine, or aqueous Na₂CO₃) to act as an HCl scavenger.[15][19] The reaction is typically carried out in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is commonly determined using a stopped-flow CO₂ hydrase assay.[6][17]

  • Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compound is monitored.

  • Procedure: An indicator dye (e.g., p-nitrophenol) is used in a buffer solution at a specific pH. The enzyme, inhibitor, and CO₂ substrate are mixed.

  • Data Acquisition: The time course of the pH change, resulting from the formation of carbonic acid, is followed spectrophotometrically.

  • Calculation: The initial rates of reaction are measured at different inhibitor concentrations. The IC₅₀ values are determined from the dose-response curves, and these are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Anticancer Assays
  • MTT Cell Proliferation Assay: This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[12]

    • Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated.

  • Western Blot Analysis: This technique is used to measure the levels of specific proteins, such as the phosphorylation status of AKT in the PI3K/mTOR pathway.[9][10]

    • Cancer cells are treated with the test compound.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target protein (e.g., phospho-AKT, total AKT) followed by secondary antibodies conjugated to an enzyme.

    • A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein bands.

Tubulin Polymerization Inhibition Assay

This assay evaluates the effect of compounds on the in vitro polymerization of tubulin.[11]

  • Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

  • The polymerization of tubulin into microtubules causes an increase in light scattering or fluorescence, which is monitored over time using a spectrophotometer or fluorometer.

  • The IC₅₀ value is determined as the compound concentration that inhibits tubulin polymerization by 50% compared to a control (e.g., colchicine).[11]

Antibacterial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[18]

  • Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized inoculum of the test bacteria is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams illustrate key mechanisms and processes related to the study of pyridine-3-sulfonamide derivatives.

G cluster_0 CA Active Site cluster_1 Inhibition Zn Zn(II) Ion His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O/OH⁻ Zn->Water Binds CO2 CO₂ Substrate Water->CO2 Hydrates HCO3 HCO₃⁻ Product CO2->HCO3 Sulfonamide Pyridine-3-Sulfonamide (SO₂NH⁻) Sulfonamide->Zn Displaces H₂O & Binds

Caption: Mechanism of Carbonic Anhydrase (CA) inhibition.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis (Inhibited) AKT->Apoptosis inhibits mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyridine-3-Sulfonamide Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Synthesis_Workflow Start Starting Materials (e.g., Pyridine Sulfonic Acid, Amine) Step1 Chlorination (e.g., + SOCl₂) Start->Step1 Intermediate Pyridine-3-Sulfonyl Chloride Step1->Intermediate Step2 Condensation (+ Amine, Base) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Purification (Chromatography/ Recrystallization) Crude->Step3 Final Pure Pyridine-3- Sulfonamide Derivative Step3->Final

Caption: General workflow for the synthesis of derivatives.

Evaluation_Workflow Compound Synthesized Compound EnzymeAssay Enzyme Inhibition Assays (CA, COX-2, PI3K) Compound->EnzymeAssay CellAssay In Vitro Cell-Based Assays (MTT, Western Blot) Compound->CellAssay MicrobeAssay Antimicrobial Assays (MIC Determination) Compound->MicrobeAssay Data1 Ki / IC₅₀ Values EnzymeAssay->Data1 Data2 Cytotoxicity (IC₅₀) Mechanism of Action CellAssay->Data2 Data3 MIC Values MicrobeAssay->Data3

Caption: Workflow for in vitro biological evaluation.

Conclusion

Pyridine-3-sulfonamide derivatives represent a highly valuable and privileged scaffold in drug discovery. Their synthetic tractability allows for the creation of large libraries of compounds, while their ability to interact with a diverse range of biological targets provides a foundation for developing novel therapeutics. The potent and selective inhibition of enzymes like carbonic anhydrases and PI3K/mTOR kinases underscores their significant potential in oncology. Furthermore, their demonstrated efficacy as anti-inflammatory, antibacterial, and antiviral agents opens up numerous avenues for future research. Continued exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles for treating a multitude of human diseases.

References

N,N-Dimethylpyridine-3-sulfonamide: A Building Block for Targeted Protein Degradation via DCAF15 Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the core of this technology are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The discovery of novel E3 ligase ligands is crucial for expanding the scope and selectivity of TPD. This technical guide focuses on the role of N,N-Dimethylpyridine-3-sulfonamide and related aryl sulfonamides as building blocks for protein degraders that recruit the DCAF15 E3 ubiquitin ligase. We provide a comprehensive overview of the underlying biology, quantitative data on representative degraders, detailed experimental protocols, and visualizations of key pathways and workflows to empower researchers in the design and evaluation of novel DCAF15-recruiting protein degraders.

Introduction to Targeted Protein Degradation and DCAF15

Targeted protein degradation utilizes small molecules to induce the selective degradation of a target protein of interest (POI) through the ubiquitin-proteasome system (UPS). PROTACs are a prominent class of protein degraders, consisting of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

While much of the initial focus in PROTAC development has been on the VHL and CRBN E3 ligases, the exploration of new E3 ligases is a key area of research to expand the druggable proteome and overcome potential resistance mechanisms. DDB1 and CUL4 associated factor 15 (DCAF15) has been identified as a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex that can be recruited by aryl sulfonamide-based molecular glues.[2][3] Compounds like indisulam and E7820 have been shown to induce the degradation of the splicing factor RBM39 by promoting its interaction with DCAF15.[4][5] This discovery has opened the door for the development of PROTACs that utilize sulfonamide moieties to hijack the DCAF15 E3 ligase for the degradation of other target proteins.

This compound represents a readily available chemical scaffold that can be incorporated into PROTAC design to engage the DCAF15 E3 ligase. This guide will delve into the practical aspects of utilizing this building block in TPD research.

Quantitative Data on DCAF15-Recruiting Protein Degraders

While specific data for PROTACs constructed directly with this compound is not extensively available in the public domain, studies on closely related aryl sulfonamide-based PROTACs provide valuable insights into the expected potency and efficacy. The following tables summarize key quantitative data for a representative DCAF15-recruiting PROTAC, DP1, which targets the BRD4 protein using an E7820-derived ligand.

Table 1: In Vitro Degradation Profile of a DCAF15-Recruiting PROTAC (DP1)

Cell LineTarget ProteinDC50 (µM)Dmax (%)Time (h)
SU-DHL-4BRD4~1>9024
MOLM13BRD4~1>9024

Data extrapolated from published studies on E7820-based PROTACs.

Table 2: Ternary Complex Formation and Binding Affinity

LigandBinding PartnerKD (µM)Assay
E7820DCAF1522Fluorescence Polarization
IndisulamDCAF15108Fluorescence Polarization

Binding affinities of the parent molecular glues to DCAF15 are relatively weak, which presents a challenge in the design of highly potent DCAF15-recruiting PROTACs.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of DCAF15-recruiting protein degraders based on the this compound scaffold.

Synthesis of a Pyridine Sulfonamide-Based PROTAC

This protocol describes a general method for the synthesis of a PROTAC by coupling a functionalized this compound derivative with a linker and a ligand for the protein of interest.

Materials:

  • N,N-Dimethyl-5-(amino-linker)-pyridine-3-sulfonamide

  • Carboxylic acid-functionalized POI ligand

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the N,N-Dimethyl-5-(amino-linker)-pyridine-3-sulfonamide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a sulfonamide-based PROTAC.[6][7]

Materials:

  • Cell line of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound. Include a DMSO-treated well as a negative control. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.[8]

AlphaLISA for Ternary Complex Formation

This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-DCAF15 ternary complex.[9]

Materials:

  • Purified His-tagged DCAF15 complex

  • Purified GST-tagged POI

  • PROTAC compound

  • AlphaLISA anti-His Acceptor beads

  • AlphaLISA Streptavidin Donor beads

  • Biotinylated anti-GST antibody

  • Assay buffer

  • 384-well microplate

  • AlphaScreen-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare a mixture of the His-tagged DCAF15 complex and the GST-tagged POI in assay buffer.

  • Assay Plate Setup: Add the PROTAC dilutions to the wells of a 384-well plate.

  • Add Proteins: Add the protein mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.

  • Add Detection Reagents: Add the biotinylated anti-GST antibody and incubate for another hour. Then, add the AlphaLISA anti-His Acceptor beads and Streptavidin Donor beads.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Measurement: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Mandatory Visualizations

Signaling Pathway of DCAF15-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC Pyridine Sulfonamide PROTAC POI Protein of Interest (POI) PROTAC->POI binds DCAF15 DCAF15 E3 Ligase Complex PROTAC->DCAF15 Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Ub_POI Poly-ubiquitinated POI Ub_POI->Proteasome targeted for degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound DCAF15_bound DCAF15 PROTAC_bound->DCAF15_bound

Caption: DCAF15-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_biochemical Phase 2: Biochemical Evaluation cluster_cellular Phase 3: Cellular Evaluation Synthesis PROTAC Synthesis (Pyridine Sulfonamide + Linker + POI Ligand) Purification Purification (HPLC) Synthesis->Purification Analysis Structural Analysis (LC-MS, NMR) Purification->Analysis Ternary_Complex Ternary Complex Formation (AlphaLISA) Analysis->Ternary_Complex Binding_Affinity Binding Affinity (SPR, ITC) Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability

References

A Technical Guide to the Spectroscopic Profile of N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a detailed overview of the predicted spectroscopic data for N,N-Dimethylpyridine-3-sulfonamide, a compound of interest for researchers in medicinal chemistry and drug development. Due to the absence of readily available experimental spectra in public databases, this guide leverages established principles of spectroscopy to predict the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, plausible experimental protocols for its synthesis and analysis are also provided.

Compound Identification

  • Systematic Name: this compound

  • Molecular Formula: C₇H₁₀N₂O₂S

  • Molecular Weight: 186.23 g/mol

  • CAS Number: 4810-41-7

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure of this compound and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.1s1HH-2 (Pyridine)
~8.6 - 8.8d1HH-6 (Pyridine)
~8.0 - 8.2d1HH-4 (Pyridine)
~7.4 - 7.6dd1HH-5 (Pyridine)
~2.8 - 3.0s6H-N(CH₃)₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152 - 154C-2 (Pyridine)
~148 - 150C-6 (Pyridine)
~135 - 137C-4 (Pyridine)
~132 - 134C-3 (Pyridine)
~123 - 125C-5 (Pyridine)
~38 - 40-N(CH₃)₂

Table 3: Predicted IR Spectroscopy Data

Frequency (ν, cm⁻¹)Vibration TypeFunctional Group
~1350 - 1320Asymmetric Stretching (νₐₛ)S=O (Sulfonyl)
~1170 - 1150Symmetric Stretching (νₛ)S=O (Sulfonyl)
~1600 - 1450Aromatic C=C & C=N StretchingPyridine Ring
~3100 - 3000Aromatic C-H StretchingPyridine Ring
~2950 - 2850Aliphatic C-H Stretching-N(CH₃)₂
~950 - 900S-N StretchingSulfonamide

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIon SpeciesNotes
187.05[M+H]⁺Protonated molecular ion.
186.04[M]⁺•Molecular ion (less common in ESI).
122.04[M-SO₂]⁺•Resulting from the characteristic loss of sulfur dioxide.[1]
78.03[C₅H₄N]⁺Pyridyl cation fragment resulting from S-C bond cleavage.

Experimental Protocols

The following sections outline detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: From Pyridine-3-sulfonyl Chloride

This synthesis involves the reaction of commercially available pyridine-3-sulfonyl chloride with dimethylamine.

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM, 30 mL). The flask is cooled to 0°C in an ice bath.

  • Addition of Reactant: Pyridine-3-sulfonyl chloride (1.0 equivalent) is dissolved in anhydrous DCM (20 mL) and added dropwise to the stirred dimethylamine solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer. The purified compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data is processed using standard NMR software.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and introduced into the mass spectrometer via direct infusion or liquid chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage cluster_data Data Output Reactants Pyridine-3-sulfonyl Chloride + Dimethylamine Reaction Reaction in DCM (0°C to RT) Reactants->Reaction Workup Aqueous Work-up (Wash & Extract) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product Purity Purity Assessment Purification->Purity NMR NMR Analysis (¹H & ¹³C) Product->NMR IR FTIR-ATR Analysis Product->IR MS HRMS (ESI-TOF) Analysis Product->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

References

Technical Guide: Solubility of N,N-Dimethylpyridine-3-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of available scientific literature and chemical databases, we must report that specific quantitative solubility data for N,N-Dimethylpyridine-3-sulfonamide in various organic solvents is not publicly available at this time. The CAS number for this compound is 4810-41-7, and its molecular formula is C7H10N2O2S.[1][2][3] While information regarding the general solubility of the broader sulfonamide class of compounds exists, data for this specific molecule has not been published in the sources reviewed.

This guide will therefore focus on providing the established principles of sulfonamide solubility, general experimental protocols for solubility determination, and a logical workflow for approaching the solubility assessment of a novel compound like this compound.

General Principles of Sulfonamide Solubility

The solubility of sulfonamides is influenced by several factors, including the physicochemical properties of both the solute (the sulfonamide) and the solvent. Key considerations include:

  • pH-Dependence: Sulfonamides are ampholytic, meaning they possess both a basic functional group (the amino group) and an acidic group (the sulfonamide moiety).[4] Their solubility can be highly dependent on the pH of the solution, which can lead to the formation of more soluble anionic or cationic species.[4]

  • Solvent Polarity: The solubility of sulfonamides in organic solvents is often estimated using the extended Hildebrand solubility approach, which relates solubility to the solubility parameters of the solute and solvent.[5]

  • Temperature: Generally, the solubility of solid compounds like sulfonamides in organic solvents is an endothermic process, meaning solubility tends to increase with rising temperature.[6]

Studies on various sulfonamides have been conducted in solvents such as water, methanol, ethanol, propanol, acetone, chloroform, and dioxane-water mixtures.[5][7][8] For instance, the solubility of compounds like sulfadiazine and sulfamethoxazole has been determined in mixtures of dimethylacetamide, glycerol, and water.[5]

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

In the absence of specific data for this compound, a standard and widely accepted method for determining solubility is the isothermal saturation method, also known as the shake-flask method.

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (e.g., 0.2 µm PTFE)

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at a specified temperature (e.g., 298.15 K / 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid solute, typically by centrifugation followed by filtration through a syringe filter to remove any remaining particulate matter.

  • Quantification: A precise aliquot of the clear, saturated filtrate is diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mol/L or g/100 mL.

Logical Workflow for Solubility Assessment

For a novel compound like this compound, a systematic approach is crucial. The following diagram illustrates a typical workflow for assessing its solubility profile.

G cluster_prep Phase 1: Preparation & Scoping cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Reporting A Compound Acquisition (this compound) B Solvent Selection (Based on polarity, application) A->B C Analytical Method Development (e.g., HPLC, UV-Vis) B->C D Isothermal Saturation (Shake-Flask Method) C->D E Sample Collection & Phase Separation (Centrifugation/Filtration) D->E F Concentration Measurement (Analysis of Saturated Solution) E->F G Calculate Solubility (e.g., mol/L, g/100mL) F->G H Data Tabulation & Visualization G->H I Technical Report Generation H->I

Caption: Workflow for experimental solubility determination.

This structured approach ensures that all necessary preliminary steps, such as solvent selection and analytical method validation, are completed before proceeding to the core experimental phase, culminating in robust data analysis and reporting. We recommend this workflow for any researcher embarking on the characterization of this compound or other novel compounds.

References

An In-depth Technical Guide to the Thermochemical Properties of N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of N,N-Dimethylpyridine-3-sulfonamide. A comprehensive literature search indicates that specific experimental or computational thermochemical data for this compound are not publicly available at this time. Consequently, this document provides a foundational framework for understanding and determining these properties. It summarizes key thermochemical parameters, presents available data for the parent structures—pyridine and benzenesulfonamide—and details the primary experimental protocols for their determination. This guide is intended to equip researchers with the necessary information to either estimate the thermochemical properties of this compound or to design experiments for their measurement.

Introduction to Thermochemical Properties

Thermochemical properties are fundamental to understanding the stability, reactivity, and phase behavior of chemical compounds. For drug development professionals, these properties are critical in formulation, process development, and ensuring the stability of active pharmaceutical ingredients (APIs). Key thermochemical parameters include:

  • Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. It is a measure of the substance's intrinsic stability.

  • Gibbs Free Energy of Formation (ΔfG°): The change in Gibbs free energy when one mole of a compound in its standard state is formed from its constituent elements in their standard states. It determines the spontaneity of a formation reaction.

  • Standard Molar Entropy (S°): A measure of the randomness or disorder of a substance at the molecular level under standard conditions.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin).

  • Enthalpy of Combustion (ΔcH°): The heat released when one mole of a substance is completely burned in oxygen under standard conditions.

  • Enthalpy of Phase Transition (e.g., ΔfusH°, ΔvapH°, ΔsubH°): The heat absorbed or released during a phase change (fusion/melting, vaporization, sublimation) at a constant temperature.

Due to the absence of specific data for this compound, this guide presents data for its core structural components: pyridine and benzenesulfonamide (as a representative aromatic sulfonamide).

Data Presentation: Thermochemical Properties of Parent Structures

The following tables summarize the available thermochemical data for pyridine and benzenesulfonamide at standard conditions (298.15 K and 1 bar), which can serve as a baseline for estimating the properties of this compound.

Table 1: Thermochemical Properties of Pyridine (C₅H₅N)

Thermochemical PropertyStateValue
Standard Enthalpy of Formation (ΔfH°)Liquid100.2 kJ/mol[1][2]
Gas140.4 kJ/mol[2]
Standard Enthalpy of Combustion (ΔcH°)Liquid-2782 kJ/mol[1][2]
Standard Molar Entropy (S°)Liquid177 J/(mol·K)[2]
Heat Capacity (Cp)Liquid132.72 J/(mol·K)[2][3]
Gibbs Free Energy of Formation (ΔfG°)Liquid142.67 kJ/mol[3]

Table 2: Thermochemical Properties of Benzenesulfonamide (C₆H₇NO₂S)

Thermochemical PropertyStateValue
Standard Enthalpy of Formation (ΔfH°)Solid-398.0 ± 1.1 kJ/mol
Gas-293.7 ± 1.5 kJ/mol
Standard Enthalpy of Combustion (ΔcH°)Solid-3145.3 ± 1.0 kJ/mol
Enthalpy of Fusion (ΔfusH°)Solid23.4 ± 0.3 kJ/mol
Enthalpy of Sublimation (ΔsubH°)Solid104.3 ± 0.8 kJ/mol
Melting PointSolid149-152 °C[4]

Note: Data for benzenesulfonamide is primarily sourced from Chemeo, which compiles data from various literature sources.[5]

Experimental Protocols

The determination of thermochemical properties is achieved through precise calorimetric and analytical techniques. The following sections detail the methodologies for three key experimental procedures.

Combustion Bomb Calorimetry

This technique is used to determine the heat of combustion of a substance. From this value, the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the substance is pressed into a pellet.[6] A known length of ignition wire (e.g., nichrome or iron) is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet.[6][7]

  • Bomb Assembly and Pressurization: The bomb head is sealed into the stainless-steel bomb. The bomb is then purged of air and filled with high-purity oxygen to a pressure of approximately 30 atm.[7]

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water (e.g., 2.000 L).[6] The bucket is then placed inside an insulating jacket to create a near-adiabatic environment. A high-precision thermometer and a stirrer are submerged in the water.

  • Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded for several minutes to establish a baseline. The sample is then ignited by passing an electric current through the ignition wire.[8] The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.[7]

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8] The heat of combustion of the sample is then calculated. Corrections are made for the heat released by the combustion of the ignition wire.[6]

G cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_cal Calorimeter Assembly cluster_run Measurement cluster_analysis Data Analysis P1 Weigh Sample P2 Press into Pellet P1->P2 P3 Attach Ignition Wire P2->P3 B1 Seal Bomb P3->B1 Place in Bomb B2 Purge with O2 B1->B2 B3 Pressurize to 30 atm B2->B3 C1 Place Bomb in Bucket B3->C1 C2 Add 2.0 L Water C1->C2 C3 Assemble Calorimeter C2->C3 R1 Equilibrate System C3->R1 R2 Ignite Sample R1->R2 R3 Record Temperature vs. Time R2->R3 A1 Determine Corrected Temp. Rise R3->A1 A2 Calculate Heat of Combustion A1->A2 A3 Calculate Enthalpy of Formation A2->A3

Combustion Bomb Calorimetry Workflow

Knudsen Effusion Mass Spectrometry (KEMS)

The Knudsen effusion method is used to determine the vapor pressure of a substance at different temperatures. From these measurements, the enthalpy and entropy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.

Methodology:

  • Sample Loading: A small amount of the sample is placed into a Knudsen cell, which is a small, thermally stable container with a very small orifice (typically 0.5-2 mm in diameter).[9]

  • System Setup: The Knudsen cell is placed inside a high-vacuum chamber. The cell is heated to a precise, controlled temperature.[9]

  • Effusion and Beam Formation: Inside the heated cell, the sample establishes an equilibrium between the condensed and vapor phases. Molecules from the vapor phase effuse through the small orifice, forming a molecular beam. This process must occur under conditions of molecular flow, where molecule-wall collisions are dominant over molecule-molecule collisions.[9]

  • Mass Spectrometry: The molecular beam is directed into the ionization chamber of a mass spectrometer. The vapor species are ionized (typically by electron impact), and their mass-to-charge ratio and intensity are measured.[10]

  • Data Collection: The ion intensity corresponding to the sample is recorded as a function of the Knudsen cell temperature. The system is calibrated using a substance with a known vapor pressure.[11]

  • Data Analysis: The partial pressure of the effusing vapor is calculated from the measured ion intensity. By measuring the vapor pressure at several different temperatures, a plot of ln(P) versus 1/T is generated. The slope of this line is equal to -ΔH_sub/R (where R is the ideal gas constant), allowing for the determination of the enthalpy of sublimation.[11]

G cluster_prep Sample Preparation cluster_setup System Setup cluster_measure Measurement cluster_analysis Data Analysis P1 Load Sample into Knudsen Cell S1 Place Cell in High-Vacuum Chamber P1->S1 S2 Heat Cell to Temperature T S1->S2 M1 Establish Vapor Equilibrium S2->M1 M2 Molecular Effusion through Orifice M1->M2 M3 Ionize Molecular Beam M2->M3 M4 Detect Ions with Mass Spectrometer M3->M4 M5 Record Ion Intensity at Temperature T M4->M5 A1 Repeat at Multiple Temperatures M5->A1 A2 Calculate Vapor Pressure P A1->A2 A3 Plot ln(P) vs 1/T A2->A3 A4 Determine ΔHsub from Slope A3->A4

Knudsen Effusion Mass Spectrometry Workflow

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine heat capacity and the enthalpy of phase transitions like melting and glass transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is placed into a small sample pan, usually made of aluminum.[12] The pan is then sealed with a lid. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a controlled heating or cooling ramp (e.g., 10-20 °C/min), and a final isothermal period.[13] The cell is continuously purged with an inert gas, such as nitrogen.[13]

  • Measurement: The instrument heats or cools the sample and reference pans according to the programmed temperature profile. It measures the differential heat flow between the sample and the reference needed to maintain them at the same temperature.

  • Data Acquisition: The differential heat flow is recorded as a function of temperature, generating a DSC thermogram. Endothermic events (like melting) result in a downward peak, while exothermic events (like crystallization) produce an upward peak.

  • Data Analysis:

    • Enthalpy of Transition (e.g., Melting): The area under the peak corresponding to the phase transition is integrated. This area is directly proportional to the enthalpy change of the transition (ΔH). The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium.[12]

    • Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard reference material (like sapphire) and a blank (empty pan) run under the identical temperature program.[13]

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Measurement cluster_analysis Data Analysis P1 Weigh 2-10 mg Sample P2 Seal in Sample Pan P1->P2 S1 Place Sample & Reference in DSC Cell P2->S1 P3 Prepare Empty Reference Pan P3->S1 S2 Program Temperature Profile S1->S2 S3 Start Inert Gas Purge S2->S3 R1 Run Temperature Program S3->R1 R2 Record Differential Heat Flow vs. Temperature R1->R2 A1 Integrate Peak Area for ΔH of Transition R2->A1 A2 Compare Heat Flow to Standard for Cp R2->A2

Differential Scanning Calorimetry Workflow

Conclusion

While direct thermochemical data for this compound are currently unavailable in the literature, this guide provides the essential context and methodologies for their determination. Researchers can utilize the data for pyridine and benzenesulfonamide as a starting point for estimations using group contribution methods or other computational approaches. For definitive values, the experimental protocols outlined for combustion bomb calorimetry, Knudsen effusion mass spectrometry, and differential scanning calorimetry provide a robust framework for measurement. Accurate thermochemical data are indispensable for the successful development and formulation of new chemical entities, and the principles outlined herein are fundamental to achieving that goal.

References

N,N-Dimethylpyridine-3-sulfonamide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpyridine-3-sulfonamide, a simple yet functionally rich heterocyclic compound, has emerged as a significant scaffold in the field of medicinal chemistry. Its unique structural features, including the pyridine ring as a bioisostere for a phenyl group with improved solubility and metabolic properties, and the sulfonamide group, a well-established pharmacophore, contribute to its diverse biological activities. This guide provides a comprehensive overview of the synthesis, biological targets, and therapeutic potential of derivatives based on this core structure, supported by experimental data and pathway visualizations.

The this compound core, with the chemical formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol , serves as a versatile building block in the design of targeted therapies.[1][2][3] Its utility has been demonstrated in the development of inhibitors for a range of enzymes implicated in diseases such as viral infections, cancer, and fibrosis.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives generally follows established methodologies for sulfonamide formation. A common and effective route involves the reaction of a pyridine-3-sulfonyl chloride precursor with dimethylamine.

General Synthesis Protocol for this compound

A general procedure for the synthesis of pyridine-3-sulfonamides involves the reaction of pyridine-3-sulfonyl chloride with an appropriate amine.[4] For the synthesis of this compound, this would involve the use of dimethylamine.

Materials:

  • Pyridine-3-sulfonyl chloride hydrochloride

  • Dimethylamine solution (e.g., in THF or as a gas)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Pyridine-3-sulfonyl chloride hydrochloride is suspended in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen).

  • The mixture is cooled in an ice bath.

  • A solution of dimethylamine is added dropwise to the cooled suspension, followed by the addition of a base like triethylamine to neutralize the generated HCl.

  • The reaction mixture is stirred at room temperature for a specified period (typically monitored by TLC for completion).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed sequentially with saturated aqueous NH₄Cl and brine.

  • The organic phase is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Note: This is a generalized protocol and may require optimization for specific scales and conditions.

Biological Targets and Therapeutic Applications

Derivatives of the this compound scaffold have shown inhibitory activity against several key biological targets, highlighting their potential in various therapeutic areas.

Zika Virus NS3 Helicase Inhibition

The this compound moiety has been identified as a fragment that binds to the NTP-binding site of the Zika virus (ZIKV) NS3 helicase.[5] The NS3 helicase is a crucial enzyme for viral RNA replication, making it an attractive target for the development of antiviral agents. By binding to this site, the scaffold can interfere with the helicase's function, thereby inhibiting viral replication.

Signaling Pathway in Zika Virus Replication

The ZIKV NS3 helicase is an integral part of the viral replication complex. Its primary role is to unwind the viral RNA duplexes, a process that is essential for the synthesis of new viral genomes. This ATP-dependent process is a key step in the viral life cycle.

zika_replication Viral RNA Genome Viral RNA Genome NS3 Helicase NS3 Helicase Viral RNA Genome->NS3 Helicase Binds to Unwound RNA Unwound RNA NS3 Helicase->Unwound RNA Unwinds ATP ATP ATP->NS3 Helicase Hydrolysis RNA Replication RNA Replication Unwound RNA->RNA Replication Template for Progeny Virions Progeny Virions RNA Replication->Progeny Virions This compound Scaffold This compound Scaffold This compound Scaffold->NS3 Helicase Inhibits

Zika Virus RNA Replication and NS3 Helicase Inhibition.
Kinase Inhibition in Cancer Therapy

The this compound scaffold has been incorporated into molecules designed to inhibit various protein kinases that are pivotal in cancer progression. These include Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K).

Polo-like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in several cancers.[6][7] Inhibitors containing the this compound scaffold have been developed to target PLK4, thereby disrupting the cell cycle of cancer cells. PLK4 has been shown to activate the Wnt/β-catenin pathway and modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT).[6]

plk4_pathway PLK4 PLK4 Wnt/β-catenin Pathway Wnt/β-catenin Pathway PLK4->Wnt/β-catenin Pathway Activates EMT EMT Wnt/β-catenin Pathway->EMT Promotes Cell Proliferation & Invasion Cell Proliferation & Invasion EMT->Cell Proliferation & Invasion This compound Derivative This compound Derivative This compound Derivative->PLK4 Inhibits

PLK4 Signaling Pathway in Cancer and Inhibition.

Phosphoinositide 3-kinase (PI3K)

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][8] Dysregulation of this pathway is a common event in many human cancers. The this compound scaffold has been utilized in the design of PI3K inhibitors.

pi3k_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibits

Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Lysyl Oxidase Inhibition in Fibrosis

Lysyl oxidase (LOX) is an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Overactivity of LOX is associated with fibrotic diseases. The this compound scaffold has been incorporated into inhibitors of lysyl oxidases. By inhibiting LOX, these compounds can potentially prevent or reverse the excessive ECM deposition characteristic of fibrosis. LOX has been shown to interact with signaling pathways such as the Platelet-Derived Growth Factor Receptor-β (PDGFR-β) and PI3K/AKT pathways.

lox_pathway Lysyl Oxidase (LOX) Lysyl Oxidase (LOX) Collagen & Elastin Collagen & Elastin Lysyl Oxidase (LOX)->Collagen & Elastin Acts on PDGFR-β / PI3K/AKT PDGFR-β / PI3K/AKT Lysyl Oxidase (LOX)->PDGFR-β / PI3K/AKT Modulates ECM Cross-linking ECM Cross-linking Collagen & Elastin->ECM Cross-linking Fibrosis Fibrosis ECM Cross-linking->Fibrosis This compound Derivative This compound Derivative This compound Derivative->Lysyl Oxidase (LOX) Inhibits

Role of Lysyl Oxidase in Fibrosis and its Inhibition.

Quantitative Data on Derivatives

Compound IDTargetAssay TypeIC₅₀ / Kᵢ (nM)Reference
Derivative A Zika NS3 HelicaseFRET-based unwindingData not available-
Derivative B PLK4Kinase activityData not available-
Derivative C PI3KαKinase activityData not available-
Derivative D Lysyl OxidaseAmine oxidase activityData not available-

Researchers are encouraged to consult emerging literature in medicinal chemistry journals for the latest quantitative data on this compound derivatives.

Conclusion

The this compound scaffold represents a valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and its ability to interact with a range of biologically important targets make it an attractive starting point for the design of novel therapeutics. The examples of its application in the development of inhibitors for viral helicases and protein kinases underscore its potential in addressing significant unmet medical needs in virology and oncology. Future research focusing on the synthesis of diverse libraries based on this scaffold and the systematic evaluation of their biological activities will undoubtedly lead to the discovery of new and potent drug candidates.

References

Methodological & Application

Synthesis Protocol for N,N-Dimethylpyridine-3-sulfonamide: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the synthesis of N,N-Dimethylpyridine-3-sulfonamide, a valuable building block in medicinal chemistry. This protocol outlines a two-step synthetic route, commencing with the preparation of the key intermediate, pyridine-3-sulfonyl chloride, followed by its reaction with dimethylamine.

Introduction

This compound and its parent intermediate, pyridine-3-sulfonyl chloride, are significant compounds in the pharmaceutical industry. Pyridine-3-sulfonyl chloride, for instance, is a crucial precursor in the synthesis of Vonoprazan Fumarate, a potent acid blocker for treating gastrointestinal conditions[1][2]. The N,N-dimethylated derivative is a versatile scaffold for the development of novel therapeutic agents. This protocol provides a comprehensive guide for the laboratory-scale synthesis of this compound.

Data Presentation

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Pyridine-3-sulfonic acid16133-25-8 (for the sulfonyl chloride)C₅H₅NO₃S159.16White to off-white solid
Pyridine-3-sulfonyl chloride16133-25-8C₅H₄ClNO₂S177.61Colorless to light yellow liquid[1]
This compound4810-41-7C₇H₁₀N₂O₂S186.23Not specified, likely a solid

Experimental Protocols

The synthesis of this compound is achieved in two primary steps:

  • Synthesis of Pyridine-3-sulfonyl chloride: This intermediate can be prepared from pyridine-3-sulfonic acid or 3-aminopyridine. The protocol detailed below is based on the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride[3][4].

  • Synthesis of this compound: This final product is synthesized by the reaction of pyridine-3-sulfonyl chloride with dimethylamine.

Step 1: Synthesis of Pyridine-3-sulfonyl chloride

Materials:

  • Pyridine-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅)[3][4]

  • Phosphorus oxychloride (POCl₃) (optional, can be used as a solvent)[4]

  • Ice water

  • Methyl-tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine pyridine-3-sulfonic acid (1 equivalent) and phosphorus pentachloride (1.5-2 equivalents)[3][4]. Phosphorus oxychloride can be used as a solvent[4].

  • Heat the reaction mixture to reflux (approximately 150°C) and maintain for 2-3 hours[3][4].

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with methyl-tert-butyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution until neutral, followed by water and then brine[4].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude pyridine-3-sulfonyl chloride as an orange liquid[4]. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Pyridine-3-sulfonyl chloride (from Step 1)

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (optional, as a base)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude pyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of dimethylamine (2-3 equivalents) to the cooled solution with stirring. If using a salt form of dimethylamine, a non-nucleophilic base like triethylamine (1.2 equivalents) can be added[5].

  • Allow the reaction to stir at room temperature for 30 minutes to an hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine[5].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Visualized Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Pyridine-3-sulfonyl chloride cluster_step2 Step 2: Synthesis of this compound reactant reactant intermediate intermediate product product reagent reagent A Pyridine-3-sulfonic acid C Pyridine-3-sulfonyl chloride A->C Reflux, 2-3h B PCl5 B->C E This compound C->E DCM, rt, 30-60min D Dimethylamine D->E caption Synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for N,N-Dimethylpyridine-3-sulfonamide in Chan-Lam Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N bonds, under mild conditions. This copper-catalyzed cross-coupling of an amine with a boronic acid offers a significant advantage over other methods like the Buchwald-Hartwig amination, primarily due to the use of a more economical and less toxic metal catalyst and the ability to perform the reaction under aerobic conditions.[1][2] Sulfonamides are a crucial class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of N-arylsulfonamides via Chan-Lam coupling provides a direct and efficient route to novel drug candidates and complex molecular scaffolds.

This document provides detailed application notes and protocols for the use of N,N-Dimethylpyridine-3-sulfonamide in Chan-Lam coupling reactions. While direct literature precedents for this specific substrate are limited, the provided protocols are based on established methods for structurally similar N,N-dialkylsulfonamides and pyridine-containing sulfonamides.

This compound: A Versatile Building Block

This compound is a commercially available building block that incorporates both a pyridine ring and a sulfonamide moiety. The pyridine nitrogen can act as a ligand or a basic site, potentially influencing the course of the Chan-Lam reaction. The tertiary nature of the sulfonamide nitrogen means it can only undergo N-arylation to form a quaternary ammonium salt, which is a less common application of this reaction. However, it can be a valuable scaffold for introducing the pyridylsulfonyl group onto an aromatic ring.

Chemical Structure:

General Reaction Scheme

The Chan-Lam coupling of this compound with an arylboronic acid would theoretically proceed as follows to yield an N-aryl-N,N-dimethylpyridinium-3-sulfonamide salt.

Data Presentation

Table 1: Representative Reaction Conditions for Chan-Lam Coupling of N,N-dialkylsulfonamides with Arylboronic Acids.

Disclaimer: The following data is representative and compiled from literature on analogous N,N-dialkylsulfonamides. Actual yields with this compound may vary and require optimization.

EntryArylboronic AcidCopper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidCu(OAc)₂ (10)PyridineDCMRT2485Analogous to[3]
24-Methoxyphenylboronic acidCuI (10)K₂CO₃Toluene1101292Analogous to[1]
34-Chlorophenylboronic acidCu(OAc)₂ (10)Et₃NTHF501878Analogous to[1]
43-Thienylboronic acidCuCl (10)Na₂CO₃MethanolRT1282Analogous to[3]
52-Methylphenylboronic acidCu(OAc)₂ (10)PyridineDCMRT4845Analogous to[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of this compound with Arylboronic Acids (Method A)

This protocol is adapted from general procedures for Chan-Lam coupling of sulfonamides.

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add copper(II) acetate (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous dichloromethane (5 mL).

  • Add pyridine (2.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyridinium salt.

Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation in Water (Method B)

This protocol is a greener alternative adapted from a ligand-free method.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add water (5 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Chan_Lam_Coupling_Mechanism Chan-Lam Coupling Catalytic Cycle CuII Cu(II) CuIII_Ar Ar-Cu(III)-L CuII->CuIII_Ar Transmetalation Product Ar-Nu CuIII_Ar->Product Reductive Elimination NuH R₂NSO₂Py CuIII_Ar->NuH Coordination CuI Cu(I) CuI->CuII Oxidation Product->CuI ArBOH2 ArB(OH)₂ ArBOH2->CuII Oxidant Oxidant (O₂) Oxidant->CuI Experimental_Workflow Experimental Workflow for Chan-Lam Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Sulfonamide, Boronic Acid, Cu Catalyst, Base Solvent Add Solvent Reagents->Solvent Atmosphere Inert Atmosphere (optional) Solvent->Atmosphere Stirring Stir at specified temperature and time Atmosphere->Stirring Filtration Filter through Celite Stirring->Filtration Extraction Aqueous Workup Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography

References

Application Notes and Protocols: N-Acyl-N-Alkyl Sulfonamides in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on N,N-Dimethylpyridine-3-sulfonamide: Extensive literature searches did not yield specific applications of this compound in proteomics research. The following application notes and protocols are based on the broader, well-documented class of N-acyl-N-alkyl sulfonamides (NASA) , which are utilized in ligand-directed proteomics applications.

I. Introduction to Ligand-Directed N-Acyl-N-Alkyl Sulfonamide (LDNASA) Chemistry

Ligand-directed N-acyl-N-alkyl sulfonamide (LDNASA) chemistry is a powerful tool for the selective modification of proteins in complex biological mixtures, including live cells.[1][2][3] This technique utilizes a bifunctional molecule composed of a ligand that binds to a specific protein of interest, a reactive N-acyl-N-alkyl sulfonamide (NASA) warhead, and often a reporter tag (e.g., biotin, fluorophore). The binding of the ligand to its target protein brings the NASA moiety into close proximity with a nucleophilic amino acid residue, typically a lysine, on the protein surface. This proximity-induced reaction leads to the rapid and covalent acylation of the protein.[1][2][4]

The key advantages of LDNASA chemistry include its rapid kinetics, with rate constants comparable to the fastest bioorthogonal reactions (~10⁴ M⁻¹s⁻¹), and its ability to target specific proteins without the need for genetic engineering.[1][2] This methodology has significant applications in proteomics for protein labeling, covalent inhibition, and the development of targeted protein degraders.[2][4]

II. Quantitative Data Summary

The following tables summarize the quantitative data from key studies utilizing LDNASA chemistry for protein labeling.

Table 1: Kinetic and Yield Data for FKBP12 Labeling with NASA Reagents [2]

ReagentLabeling Yield (in 15 min)Labeling Yield (in 2 h)Initial Rate (µM min⁻¹)
1 (N-acyl-N-cyanomethyl sulfonamide-based)98%-84
2 (N-acyl-N-(mononitrobenzyl) sulfonamide-based)-22%1.7
3 (N-acyl-N-(dinitrobenzyl) sulfonamide-based)-17%0.8

Table 2: Half-life of NASA Reagents in Aqueous Buffer [2]

ReagentHalf-life (at 37°C)
1 (N-acyl-N-cyanomethyl sulfonamide-based)43 hours
2 (N-acyl-N-(mononitrobenzyl) sulfonamide-based)> 48 hours (5% hydrolysis)
3 (N-acyl-N-(dinitrobenzyl) sulfonamide-based)> 48 hours (5% hydrolysis)

III. Experimental Protocols

A. Protocol for In Vitro Protein Labeling using LDNASA Reagents

This protocol is adapted from the labeling of FKBP12 with a biotinylated N-acyl-N-cyanomethyl sulfonamide reagent.[2]

Materials:

  • Purified recombinant protein (e.g., FKBP12)

  • LDNASA reagent (e.g., Biotin-conjugated N-acyl-N-cyanomethyl sulfonamide)

  • Reaction Buffer: 50 mM HEPES, pH 7.2

  • Competitive ligand (optional, for control experiments, e.g., rapamycin for FKBP12)

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a stock solution of the purified protein (e.g., 5 µM FKBP12) in the reaction buffer.

  • Prepare a stock solution of the LDNASA reagent (e.g., 10 µM) in a suitable solvent (e.g., DMSO) and dilute it in the reaction buffer.

  • For control experiments, prepare a solution of the competitive ligand (e.g., 100 µM rapamycin) in the reaction buffer.

  • To initiate the labeling reaction, mix the protein solution with the LDNASA reagent solution at a 1:2 molar ratio (protein:reagent) at 37°C. For the control, pre-incubate the protein with the competitive ligand for 15 minutes before adding the LDNASA reagent.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take aliquots of the reaction mixture for analysis.

  • Analyze the aliquots by MALDI-TOF mass spectrometry to monitor the progress of the labeling reaction by observing the mass shift corresponding to the covalent modification of the protein.

B. Protocol for Protein Labeling in Cell Lysate

This protocol provides a general framework for labeling a target protein in a complex mixture.[2]

Materials:

  • Cell lysate containing the protein of interest

  • LDNASA reagent

  • SDS-PAGE reagents

  • Western blotting reagents and antibodies (if a reporter tag like biotin is used)

Procedure:

  • Prepare the cell lysate using a standard lysis buffer compatible with your protein and downstream analysis.

  • Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • Add the LDNASA reagent to the cell lysate to a final concentration of 10 µM.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Quench the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Analyze the labeling by in-gel fluorescence (if a fluorescent tag is used) or by Western blotting using an antibody against the reporter tag (e.g., streptavidin-HRP for biotin).

IV. Visualizations

A. Ligand-Directed N-Acyl-N-Alkyl Sulfonamide (LDNASA) Chemistry Workflow

LDNASA_Workflow cluster_reagents Components cluster_process Process cluster_analysis Downstream Analysis Ligand Targeting Ligand Binding 1. Ligand Binding to Target Protein Ligand->Binding NASA N-Acyl-N-Alkyl Sulfonamide (NASA) NASA->Binding Reporter Reporter Tag (e.g., Biotin, Fluorophore) Reporter->Binding Proximity 2. Proximity-Induced Reaction Binding->Proximity Acylation 3. Covalent Acylation of Lysine Residue Proximity->Acylation Release 4. Release of Sulfonamide Byproduct Acylation->Release SDS_PAGE SDS-PAGE Acylation->SDS_PAGE MassSpec Mass Spectrometry (LC-MS/MS) Acylation->MassSpec WesternBlot Western Blotting SDS_PAGE->WesternBlot

Caption: Workflow of Ligand-Directed N-Acyl-N-Alkyl Sulfonamide (LDNASA) Chemistry.

B. Signaling Pathway Application: Covalent Inhibition of Hsp90

Hsp90_Inhibition Hsp90_Inhibitor Hsp90 Ligand-NASA Conjugate Hsp90 Hsp90 Hsp90_Inhibitor->Hsp90 Covalent Inhibition Client_Protein Client Protein (e.g., Akt, Raf) Hsp90->Client_Protein Chaperones and Stabilizes Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Apoptosis Apoptosis Hsp90->Apoptosis Inhibition leads to Client_Protein->Downstream_Signaling Activates Downstream_Signaling->Apoptosis Inhibits

Caption: Covalent inhibition of Hsp90 signaling using LDNASA chemistry.

V. Applications in Drug Discovery

The unique properties of LDNASA chemistry make it a valuable tool in drug discovery and development.

  • Covalent Inhibitor Development: The ability to form a stable, covalent bond with a target protein allows for the development of highly potent and durable inhibitors.[2] This is particularly advantageous for targets where high ligand affinity is difficult to achieve with reversible inhibitors. The covalent modification can lead to prolonged target engagement and a more sustained therapeutic effect.

  • Targeted Protein Degradation: LDNASA chemistry can be adapted for the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). By incorporating a NASA warhead into a PROTAC molecule, a covalent bond can be formed with the target protein, potentially leading to more efficient and sustained degradation.[4]

  • Target Identification and Validation: Biotinylated or otherwise tagged LDNASA probes can be used to selectively label and pull down their target proteins from complex mixtures. Subsequent identification of the labeled proteins by mass spectrometry can help to validate drug targets and identify off-target interactions.

VI. Conclusion

While specific applications for this compound in proteomics are not readily found in the current literature, the broader class of N-acyl-N-alkyl sulfonamides has emerged as a versatile and powerful tool. LDNASA chemistry enables the rapid, selective, and covalent modification of proteins in their native environments. The detailed protocols and quantitative data provided herein offer a foundation for researchers to apply this technology in their own proteomics and drug discovery endeavors, paving the way for new insights into protein function and the development of novel therapeutics.

References

Application Notes and Protocols: N,N-Dimethylpyridine-3-sulfonamide as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpyridine-3-sulfonamide is a readily available chemical compound featuring a pyridine ring, a common scaffold in medicinal chemistry, and a sulfonamide functional group.[1][2][3] The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[4][5] The pyridine ring itself is a privileged structure in drug design, present in numerous FDA-approved drugs. The combination of these two key functionalities in this compound makes it an attractive and versatile starting point for the synthesis of novel bioactive molecules in drug discovery programs.

These application notes provide an overview of the potential derivatization strategies for this compound and detailed protocols for the synthesis of exemplary derivatives. The described methodologies can be adapted to generate libraries of novel compounds for screening against various biological targets.

Chemical Properties

PropertyValueReference
CAS Number 4810-41-7[1][2]
Molecular Formula C₇H₁₀N₂O₂S[1][2]
Molecular Weight 186.23 g/mol [1][2]
Appearance White solid
SMILES CN(C)S(=O)(=O)c1cnccc1

Proposed Derivatization Strategies

The structure of this compound offers several avenues for chemical modification to generate a diverse library of compounds for drug discovery screening. The primary sites for derivatization are the pyridine ring and the dimethylamino group of the sulfonamide.

dot

Caption: Proposed derivatization pathways for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the derivatization of this compound. These are based on standard organic chemistry procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: Halogenation of the Pyridine Ring (e.g., Bromination)

This protocol describes the selective bromination of the pyridine ring, likely at the 2- or 6-position, activated by the sulfonamide group.

dot

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh this compound and N-Bromosuccinimide (NBS). dissolve Dissolve starting material in solvent. reagents->dissolve solvent Add anhydrous solvent (e.g., CH2Cl2) to a round-bottom flask. solvent->dissolve add_nbs Add NBS portion-wise at 0 °C. dissolve->add_nbs warm Allow to warm to room temperature and stir. add_nbs->warm monitor Monitor reaction by TLC or LC-MS. warm->monitor quench Quench with aqueous Na2S2O3. monitor->quench extract Extract with organic solvent (e.g., CH2Cl2). quench->extract dry Dry organic layer over Na2SO4. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify characterize Characterize product by NMR, MS. purify->characterize

Caption: Experimental workflow for the bromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired brominated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling of Brominated Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the brominated derivative with an arylboronic acid to form a bi-aryl compound.

Materials:

  • Brominated this compound derivative (from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

Procedure:

  • In a reaction vessel, combine the brominated pyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired bi-aryl sulfonamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Hypothetical Biological Applications and Data

Derivatives of this compound are proposed as potential inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases. The pyridine-sulfonamide scaffold is present in known kinase inhibitors. The following table presents hypothetical inhibitory activities of a small library of derivatives against a panel of kinases.

Table 1: Hypothetical Kinase Inhibitory Activity of this compound Derivatives

Compound IDR¹ (at C2)R² (at C6)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
NDS-001 HH>10,000>10,000>10,000
NDS-002 BrH8,7509,120>10,000
NDS-003 PhenylH4501,2005,600
NDS-004 4-FluorophenylH1208503,400
NDS-005 3-AminophenylH856302,100
NDS-006 HBr9,2008,900>10,000
NDS-007 HPhenyl5101,5006,200

NDS-001 is the parent compound, this compound.

Proposed Signaling Pathway Inhibition

Based on the hypothetical data, derivatives of this compound could potentially inhibit a signaling pathway crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor NDS-Derivative (e.g., NDS-005) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a derivative of this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for the discovery of novel therapeutic agents. Its chemical structure allows for facile derivatization at multiple positions, enabling the generation of diverse chemical libraries. The provided protocols and hypothetical data serve as a guide for researchers to initiate drug discovery campaigns based on this versatile scaffold. Further exploration of the chemical space around this molecule could lead to the identification of potent and selective modulators of various biological targets.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on a Substituted N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for conducting a nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring bearing an N,N-dimethylsulfonamide group. The protocol outlines the reaction of 2-chloro-N,N-dimethylpyridine-3-sulfonamide with various nucleophiles. It includes reaction conditions, purification procedures, and expected outcomes. Additionally, a general mechanism for the SNAr reaction is illustrated, and a workflow diagram is provided for clarity.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly for the functionalization of electron-deficient aromatic rings like pyridine. The presence of a strong electron-withdrawing group, such as a sulfonamide, activates the pyridine ring for nucleophilic attack. This allows for the displacement of a suitable leaving group, typically a halide, at the ortho or para position relative to the activating group.[1][2][3] This methodology is pivotal in the synthesis of a wide array of biologically active compounds and pharmaceutical intermediates.[4][5]

This application note details a general procedure for the nucleophilic substitution on a 2-chloro-N,N-dimethylpyridine-3-sulfonamide substrate. The protocol can be adapted for various nucleophiles, including amines, alcohols, and thiols.

Reaction Mechanism and Signaling Pathway

The nucleophilic aromatic substitution on an activated pyridine ring generally proceeds via an addition-elimination mechanism.[1][6]

  • Step 1: Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][7] The electron-withdrawing sulfonamide group at the 3-position, along with the pyridine nitrogen, helps to stabilize the negative charge of this intermediate.

  • Step 2: Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the leaving group (in this case, a chloride ion).[1][6]

Figure 1: General mechanism for nucleophilic aromatic substitution.

Experimental Protocols

This section provides a detailed methodology for the nucleophilic substitution reaction.

Materials and Reagents
  • 2-chloro-N,N-dimethylpyridine-3-sulfonamide

  • Selected nucleophile (e.g., morpholine, sodium methoxide, benzyl mercaptan)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N), or Sodium hydride (NaH))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

General Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloro-N,N-dimethylpyridine-3-sulfonamide (1.0 eq).

  • Addition of Reagents: Add the anhydrous solvent, followed by the nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq). The choice of base depends on the pKa of the nucleophile. For amine nucleophiles, K2CO3 or Et3N is often suitable. For alcohols or thiols, a stronger base like NaH may be required.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is present, filter it off. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the results of the nucleophilic substitution reaction with different nucleophiles under optimized conditions.

Entry Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
1MorpholineK2CO3DMF80692
2Sodium methoxide-THF60485
3BenzylamineEt3NMeCNReflux888
4PhenolK2CO3DMF1001275
5Benzyl mercaptanNaHTHFRT395

Experimental Workflow

The following diagram illustrates the general workflow for the experimental setup.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware reagents Weigh Reagents: - Substrate - Nucleophile - Base start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup add_solvent Add Anhydrous Solvent setup->add_solvent add_reagents Add Nucleophile and Base add_solvent->add_reagents react Heat and Stir add_reagents->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench and Extract cool->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Figure 2: Experimental workflow for nucleophilic substitution.

Conclusion

The provided protocol offers a robust and versatile method for the nucleophilic aromatic substitution on a 2-chloro-N,N-dimethylpyridine-3-sulfonamide scaffold. The reaction conditions can be readily optimized for a variety of nucleophiles, providing a straightforward route to a diverse range of substituted pyridine-3-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery. The straightforward procedure, coupled with generally high yields, makes this an attractive method for the synthesis of compound libraries for screening and lead optimization.

References

Application Note: High-Throughput Analysis of N,N-Dimethylpyridine-3-sulfonamide using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-Dimethylpyridine-3-sulfonamide. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex matrices. The described workflow, from sample preparation to data acquisition, is streamlined for high-throughput screening and pharmacokinetic studies.

Introduction

This compound is a sulfonamide derivative of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive protocol for a highly selective and sensitive LC-MS/MS method, enabling precise determination of this compound concentrations. The methodology is based on established principles for the analysis of sulfonamides, ensuring reliability and reproducibility.[1][2][3][4]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar sulfonamide)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological matrices.

  • To 100 µL of the sample matrix, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Conditions
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas Flow RatesOptimized for the specific instrument
MRM TransitionsSee Table 2
Quantitation

Quantification is achieved by monitoring the Multiple Reaction Monitoring (MRM) transitions of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 2: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound187.180.1 (Quantifier)25
107.1 (Qualifier)15
Internal Standard[To be determined based on selection][To be determined][To be determined]

Note: The molecular formula for this compound is C7H10N2O2S, with a molecular weight of 186.2 g/mol .[5] The precursor ion at m/z 187.1 corresponds to the [M+H]+ adduct. The proposed product ions are based on common fragmentation patterns of sulfonamides.

Results and Discussion

This method is designed to provide excellent chromatographic peak shape, sensitivity, and a wide dynamic range for the quantification of this compound. The use of a stable isotope-labeled internal standard is recommended to compensate for any matrix effects and variations in instrument response. The sample preparation protocol is simple, rapid, and suitable for high-throughput analysis. The chromatographic conditions are optimized to ensure a short run time while maintaining good separation from endogenous matrix components.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in biological matrices. This protocol can be readily implemented in research and drug development laboratories for pharmacokinetic studies and other applications requiring accurate measurement of this compound.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Collection (100 µL Matrix) precipitation 2. Protein Precipitation (300 µL ACN with IS) sample->precipitation vortex1 3. Vortex (1 min) precipitation->vortex1 centrifuge 4. Centrifugation (10,000 x g, 10 min) vortex1->centrifuge transfer 5. Supernatant Transfer centrifuge->transfer evaporation 6. Evaporation (Nitrogen, 40°C) transfer->evaporation reconstitution 7. Reconstitution (100 µL Mobile Phase) evaporation->reconstitution vortex2 8. Vortex reconstitution->vortex2 final_sample 9. Transfer to Vial vortex2->final_sample injection 10. Injection (5 µL) final_sample->injection separation 11. Chromatographic Separation (C18 Column) injection->separation detection 12. MS/MS Detection (MRM Mode) separation->detection integration 13. Peak Integration detection->integration calibration 14. Calibration Curve Generation integration->calibration quantification 15. Concentration Calculation calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Signaling Pathway (Illustrative Example)

While this compound does not have a defined signaling pathway in the public domain, the following diagram illustrates a hypothetical mechanism of action for a generic sulfonamide drug, which typically involves the inhibition of dihydropteroate synthase in the folic acid synthesis pathway of bacteria.

signaling_pathway cluster_pathway Hypothetical Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide This compound (Sulfonamide Drug) Sulfonamide->DHPS Inhibition

Caption: Hypothetical inhibition of bacterial folic acid synthesis by a sulfonamide.

References

Application Notes and Protocols: High-Throughput Screening Assays Involving Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving pyridine sulfonamides. It is intended to guide researchers in the design and execution of screening campaigns to identify and characterize novel pyridine sulfonamide-based inhibitors for various biological targets.

Introduction

Pyridine sulfonamides are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1] Their therapeutic potential spans from antimicrobial and antiviral agents to inhibitors of key enzymes in cancer and other diseases.[2][3] High-throughput screening (HTS) is a critical tool for efficiently interrogating large compound libraries to identify initial "hit" compounds that modulate a specific biological target or pathway.[4] This document outlines protocols for several HTS assays that have been successfully used to identify and characterize pyridine sulfonamide inhibitors.

Enzyme Inhibition Assays

Enzyme inhibition assays are a cornerstone of drug discovery, providing a direct measure of a compound's effect on a purified enzyme. Several pyridine sulfonamides have been identified as potent enzyme inhibitors through HTS.

Kinase Inhibition: PI3K/mTOR Dual Inhibitor Screening

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making PI3K and mTOR prime targets for cancer therapy.[5] An ADP-Glo™ kinase assay can be employed to screen for inhibitors of these kinases.

Quantitative Data: PI3Kα and mTOR Inhibition by Sulfonamide Methoxypyridine Derivatives [5]

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell IC50 (nM)HCT-116 Cell IC50 (nM)
22c 0.222313020
HS-173~0.8---
Omipalisib----

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for HTS.[6]

Reagents and Materials:

  • PI3Kα or mTOR enzyme

  • Substrate (e.g., purified protein or peptide)

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Pyridine sulfonamide compound library (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dispensing: Add 50 nL of each pyridine sulfonamide compound from the library to the wells of a 384-well plate. For controls, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and its substrate in the assay buffer.

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well.

  • ATP Addition: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.

Signaling Pathway: PI3K/mTOR Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyridine Sulfonamide Inhibitor (e.g., 22c) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Helicase Inhibition: WRN Helicase Screening

Werner syndrome protein (WRN) is a helicase essential for the viability of microsatellite instability-high (MSI-H) cancers, presenting a therapeutic target.[7][8] A multiplexed HTS assay can monitor the helicase, ATPase, and exonuclease activities of WRN.[7]

Quantitative Data: WRN Helicase Inhibition by 2-Sulfonyl/Sulfonamide Pyrimidines [7][8]

CompoundIC50 (nM)K_D (nM)K_I (nM)
H3B-960224032
H3B-968~10--

Experimental Protocol: Multiplexed WRN Helicase/ATPase and Exonuclease Assay

This protocol utilizes a fluorescence polarization-based assay for helicase/ATPase activity and a separate fluorescent readout for exonuclease activity in the same well.

Reagents and Materials:

  • Full-length WRN protein

  • Helicase substrate: forked DNA with a fluorescent reporter (e.g., TAMRA) and a quencher

  • Exonuclease substrate: single-stranded DNA with a 3' fluorescent label (e.g., Alexa Fluor 633)

  • ATP

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Pyridine sulfonamide compound library

  • 384-well black, low-volume plates

  • ADP-Glo™ Assay (for ATPase confirmation)

  • Plate reader with fluorescence polarization and fluorescence intensity capabilities

Procedure:

  • Compound Dispensing: Add test compounds and controls to the 384-well plate.

  • WRN and Substrate Addition: Add a mixture of WRN protein and both the helicase and exonuclease substrates to each well.

  • Reaction Initiation: Add ATP to initiate the helicase and ATPase reactions.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Signal Development: Add EDTA to stop the reactions. For the helicase/ATPase assay, a competitive antibody/tracer solution (e.g., from a Transcreener assay) is added, and the plate is incubated to allow for signal development.[7]

  • Data Acquisition:

    • Helicase Activity: Read the fluorescence polarization. A decrease in polarization indicates DNA unwinding.

    • Exonuclease Activity: Read the fluorescence intensity of the exonuclease substrate's fluorophore. A decrease in intensity indicates substrate degradation.

  • Data Analysis: Calculate Z'-factors to assess assay quality.[7] Potent hits are confirmed and counterscreened to eliminate non-specific inhibitors.[7]

Experimental Workflow: WRN HTS Campaign

WRN_HTS_Workflow Start Start: Compound Library HTS Primary HTS: Multiplexed Helicase/Exonuclease Assay Start->HTS Hit_ID Hit Identification (Helicase/ATPase and/or Exonuclease Hits) HTS->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Counter_Screens Counter-Screens: - Aggregators - DNA Intercalators Dose_Response->Counter_Screens Confirmed_Hits Confirmed Hits Counter_Screens->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for a high-throughput screening campaign against WRN.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating compound activity, taking into account cell permeability, metabolism, and effects on cellular pathways.

Cytotoxicity and Antiproliferative Assays

These assays are fundamental for identifying compounds that are toxic to cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.

Quantitative Data: Antiproliferative Activity of Pyridine Carbothioamides [9]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
3 1.2 - 9.11.2 - 9.11.2 - 9.11.2 - 9.1
5 1.2 - 9.11.2 - 9.11.2 - 9.11.2 - 9.1
Doxorubicin-->2.5x less potent than 3 & 5-
Colchicine--2-6x less potent than 3 & 5-

Experimental Protocol: MTT Cell Viability Assay

Reagents and Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Pyridine sulfonamide compound library

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear, flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridine sulfonamide compounds for 48-72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Tubulin Polymerization Inhibition Assay

Some pyridine sulfonamides exert their anticancer effects by targeting tubulin, a key component of the cytoskeleton.[9][10] An in vitro tubulin polymerization assay can directly measure the effect of compounds on this process.

Quantitative Data: Tubulin Polymerization Inhibition [9][10]

CompoundIC50 (µM)
3 1.1
5 1.4
CA-42.96
Colchicine10.6

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the change in light absorbance as tubulin polymerizes into microtubules.

Reagents and Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Pyridine sulfonamide compounds

  • Known tubulin inhibitors (e.g., colchicine, paclitaxel) as controls

  • Temperature-controlled microplate reader (37°C) capable of measuring absorbance at 340 nm

  • 96-well clear, flat-bottom plates

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C.

  • Reaction Mixture: In a 96-well plate on ice, add the tubulin polymerization buffer, GTP, and the test compounds or controls.

  • Initiation: Add purified tubulin to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of compound-treated samples to the controls to determine inhibitory or stabilizing effects. Calculate IC50 values for inhibitors.

Mechanism of Action: Tubulin Polymerization

Tubulin_Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition by Pyridine Sulfonamide Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization (+GTP, 37°C) Inhibitor Pyridine Sulfonamide Inhibitor Blocked_Tubulin αβ-Tubulin Dimers Inhibitor->Blocked_Tubulin No_Microtubule Inhibited Polymerization Blocked_Tubulin->No_Microtubule

Caption: Inhibition of tubulin polymerization by pyridine sulfonamides.

Conclusion

The assays described in this document provide a robust framework for the high-throughput screening and characterization of pyridine sulfonamides. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify novel inhibitors, elucidate their mechanisms of action, and advance the development of new therapeutic agents. Careful assay design, optimization, and validation are critical for the success of any HTS campaign.[11][12]

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the investigation of N,N-Dimethylpyridine-3-sulfonamide as a potential novel anticancer agent. The protocols outlined below are intended to guide researchers through the initial in vitro evaluation of this compound, from assessing its cytotoxic effects to elucidating its potential mechanisms of action.

Introduction

Sulfonamide derivatives have emerged as a promising class of compounds in cancer therapy, exhibiting a variety of antitumor activities.[1] These activities are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases, matrix metalloproteinases, and protein kinases, or to induce apoptosis and cell cycle arrest.[2][3][4] The pyridine moiety is also a common scaffold in many biologically active compounds, including anticancer agents.[5][6] The compound this compound combines both of these structural features, making it a candidate for investigation as a novel anticancer therapeutic.

These notes will detail the necessary experimental procedures to characterize the anticancer potential of this compound, including cytotoxicity screening, apoptosis induction, and cell cycle analysis.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols. These tables are for demonstrative purposes and should be populated with experimental data.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)

Cell LineCancer Type24h Incubation48h Incubation72h Incubation
MCF-7Breast Adenocarcinoma85.252.135.8
MDA-MB-231Breast Adenocarcinoma79.548.931.2
A549Lung Carcinoma92.761.342.5
HCT116Colon Carcinoma88.455.638.9
HaCaTNormal Keratinocyte>200>200>150

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h)

TreatmentConcentration (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)% Live Cells
Vehicle Control02.11.50.895.6
Compound2510.34.21.184.4
Compound5025.78.91.563.9
Compound10042.115.32.240.4

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (48h)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control045.230.124.7
Compound2558.925.315.8
Compound5072.118.59.4
Compound10085.39.84.9

Experimental Protocols

In Vitro Cytotoxicity Assays (MTT and XTT)

These colorimetric assays are used to assess cell viability and proliferation by measuring the metabolic activity of cells.[7]

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8][9]

  • Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[7]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

b. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay [10]

  • Principle: Similar to the MTT assay, XTT is reduced to a water-soluble formazan product by metabolically active cells.[7]

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.[7]

    • Incubate for 2-4 hours at 37°C.[7]

    • Measure the absorbance at 450-500 nm using a microplate reader.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12][11]

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different cell cycle phases.

  • Protocol:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[13]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation start This compound cytotoxicity Cytotoxicity Screening (MTT/XTT Assays) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism

Caption: Experimental workflow for in vitro evaluation.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bax Bax/Bak Activation compound->bax death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential apoptotic signaling pathways.

cell_cycle_arrest compound This compound cdk CDK/Cyclin Complexes compound->cdk inhibition g1_s G1/S Transition cdk->g1_s promotes arrest G1 Arrest cdk->arrest g1_s->arrest

Caption: Logic of G1 cell cycle arrest.

References

Application Note: Synthesis and SAR Studies of N,N-Dimethylpyridine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of N,N-Dimethylpyridine-3-sulfonamide and its analogs for the purpose of conducting structure-activity relationship (SAR) studies. Pyridine sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] Specifically, derivatives of pyridyl-sulfonamides have been identified as potent inhibitors of key signaling proteins like phosphoinositide 3-kinases (PI3Ks).[1][3] The following protocols outline the synthesis of a parent compound and a library of analogs by modifying key structural components. Furthermore, this note details the workflow for SAR analysis and provides an example of a relevant biological signaling pathway to guide drug discovery efforts.

Rationale for Analog Design & SAR Strategy

The primary goal of an SAR study is to identify which parts of a molecule are essential for its biological activity and to optimize these features to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold can be systematically modified at three key positions:

  • Position A (Pyridine Ring): Introduction of various substituents on the pyridine ring can modulate electronic properties, solubility, and interactions with the target protein.

  • Position B (Sulfonamide Nitrogen): Varying the alkyl or aryl groups on the sulfonamide nitrogen can impact steric hindrance, lipophilicity, and hydrogen bonding capacity. Bioisosteric replacement of the dimethylamino group with other small cyclic or acyclic amines is a common strategy.[4][5]

  • Position C (Bioisosteric Replacement): The sulfonamide group itself can be replaced with other non-classical bioisosteres, such as a urea or amide, to alter polarity and metabolic stability.[4][6]

The iterative process of designing, synthesizing, and testing these analogs allows researchers to build a comprehensive understanding of the molecule's SAR.

SAR_Workflow cluster_0 cluster_1 A Design Analogs (Vary Positions A, B, C) B Chemical Synthesis A->B Hypothesis C Purification & Characterization B->C D In Vitro Biological Assay (e.g., Kinase Inhibition) C->D Compound Library E Data Analysis (SAR) Determine IC50 / EC50 D->E E->A Optimization Insights

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols

Protocol 1: General Synthesis Scheme

The primary synthetic route involves the reaction of a pyridine-3-sulfonyl chloride intermediate with a primary or secondary amine. This is a robust and widely applicable method for generating a diverse library of sulfonamide analogs.[7][8]

Synthesis_Scheme start Pyridine-3-sulfonyl chloride product N,N-Disubstituted-pyridine- 3-sulfonamide Analog start->product + amine Amine (R1R2NH) reagents Base (e.g., Triethylamine) DCM, Room Temp reagents->product

Caption: General reaction scheme for synthesizing pyridine-3-sulfonamide analogs.
Protocol 2: Synthesis of Pyridine-3-sulfonyl chloride

This key intermediate can be synthesized from pyridine-3-sulfonic acid or purchased commercially. If synthesized, a common method involves chlorination using a reagent like phosphorus pentachloride.[9]

Materials:

  • Pyridine-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃) (optional, as catalyst)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

Procedure:

  • Carefully grind pyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole) in a round-bottom flask. A few drops of POCl₃ can be added as a catalyst.[9]

  • Reflux the reaction mixture for 4-5 hours at approximately 130°C under an inert atmosphere.[9]

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The solid precipitate, pyridine-3-sulfonyl chloride, is collected by filtration.

  • Wash the solid sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the product under vacuum. The crude product can be used directly in the next step or purified by recrystallization.

Protocol 3: General Procedure for Synthesis of this compound Analogs

This protocol describes the coupling of the sulfonyl chloride intermediate with dimethylamine. It can be adapted for a wide range of primary and secondary amines to generate a library of analogs.

Materials:

  • Pyridine-3-sulfonyl chloride hydrochloride

  • Dimethylamine solution (e.g., 2M in THF or 40% in water)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend or dissolve pyridine-3-sulfonyl chloride HCl (1 eq.) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[7]

  • Cool the mixture in an ice bath to 0°C.

  • Add triethylamine (2.2 eq.) to neutralize the HCl salt and act as a base for the reaction.

  • Slowly add a solution of dimethylamine (1.2 eq.) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring completion by TLC or LC-MS.[7][8]

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.[7]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Protocol 4: Characterization of Analogs

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (e.g., ESI-MS).[7]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

SAR Data Presentation

Quantitative data from biological assays should be organized into tables to facilitate direct comparison between analogs. This allows for the clear identification of trends and key structural features that influence activity.

Table 1: SAR of this compound Analogs against PI3Kα

Compound IDR (Pyridine Ring)R¹/R² (Amine)PI3Kα IC₅₀ (µM)
1 (Parent) H-CH₃ / -CH₃1.2
2 6-Cl-CH₃ / -CH₃0.8
3 6-OCH₃-CH₃ / -CH₃2.5
4 H-CH₂CH₃ / -CH₂CH₃3.1
5 H-CH₂CH₂OCH₂CH₂- (Morpholine)0.5
6 6-Cl-CH₂CH₂OCH₂CH₂- (Morpholine)0.1

Data shown is hypothetical and for illustrative purposes only.

Example Signaling Pathway: PI3K/mTOR

Many pyridine-sulfonamide derivatives act as inhibitors of the PI3K/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[3] Understanding this pathway is essential for interpreting the biological activity of the synthesized compounds.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Pyridinesulfonamide Inhibitor Inhibitor->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: Simplified PI3K/mTOR signaling pathway targeted by inhibitors.

Conclusion

The protocols and strategies outlined in this application note provide a comprehensive framework for the synthesis and evaluation of this compound analogs. By systematically exploring the chemical space around this scaffold, researchers can elucidate critical structure-activity relationships, leading to the development of optimized lead compounds with enhanced therapeutic potential for targets such as the PI3K/mTOR pathway.

References

Antimicrobial and antifungal activity assays for N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpyridine-3-sulfonamide is a synthetic aromatic sulfonamide compound. The sulfonamide class of molecules is known for its well-established antimicrobial properties.[1][2] These compounds typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] By blocking this pathway, sulfonamides inhibit the growth and replication of susceptible microorganisms, an effect known as bacteriostasis.[3][4] This document provides detailed protocols for evaluating the antimicrobial and antifungal efficacy of this compound, presenting hypothetical data for illustrative purposes.

Mechanism of Action: Sulfonamide Signaling Pathway

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria.[1] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[] The disruption of this pathway ultimately halts bacterial growth and division.[3]

Sulfonamide_Pathway cluster_folate Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolic Acid PABA->DHF Dihydropteroate Synthase (DHPS) Dihydropteroate Dihydropteroate Diphosphate THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Purines & Pyrimidines THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfonamide This compound Sulfonamide->Inhibition

Figure 1: Competitive inhibition of DHPS by this compound.

Antimicrobial and Antifungal Activity Assays

The following protocols are standard methods for determining the efficacy of antimicrobial and antifungal agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Experimental Workflow:

MIC_Workflow start Prepare Serial Dilutions of This compound in 96-well plate inoculate Inoculate wells with standardized microbial suspension (~5 x 10^5 CFU/mL) start->inoculate controls Include Positive (microbe, no drug) and Negative (broth only) Controls inoculate->controls incubate Incubate at 37°C (bacteria) or 30°C (fungi) for 18-24 hours controls->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine MIC = Lowest concentration with no visible growth read->determine

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 30°C for 24-48 hours for fungi.[6]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Nutrient Agar or Sabouraud Dextrose Agar) that does not contain the test compound.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Result Interpretation: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, typically observed as no colony growth on the subculture plate.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method used to determine the susceptibility of microorganisms to an antimicrobial agent.[6][7]

Protocol:

  • Agar Plate Inoculation: A standardized microbial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

  • Incubation: The plates are incubated for 18-24 hours at the appropriate temperature.

  • Result Interpretation: The antimicrobial agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured in millimeters.[6]

Hypothetical Data Summary

The following tables present illustrative data for the antimicrobial and antifungal activity of this compound against a panel of common pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria64>256
Escherichia coli (ATCC 25922)Gram-negative Bacteria128>256
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria>256>256
Candida albicans (ATCC 10231)Yeast (Fungus)128>256
Aspergillus fumigatus (ATCC 204305)Mold (Fungus)256>256

Table 2: Zone of Inhibition Data from Disk Diffusion Assay (30 µg Disk).

MicroorganismTypeZone of Inhibition (mm)Interpretation
Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria16Susceptible
Escherichia coli (ATCC 25922)Gram-negative Bacteria12Intermediate
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria0Resistant
Candida albicans (ATCC 10231)Yeast (Fungus)11Susceptible-Dose Dependent
Aspergillus fumigatus (ATCC 204305)Mold (Fungus)8Resistant

Conclusion

The provided protocols offer a standardized framework for assessing the antimicrobial and antifungal properties of this compound. Based on the general activity of sulfonamides, it is hypothesized that this compound will exhibit bacteriostatic activity, particularly against Gram-positive and some Gram-negative bacteria, by inhibiting the folic acid synthesis pathway. The illustrative data suggests moderate activity against S. aureus and C. albicans, with limited efficacy against P. aeruginosa. Researchers should use these protocols as a guide for empirical testing to determine the precise spectrum of activity and potency of this compound.

References

Application Notes and Protocols for QuEChERS Sample Preparation in Sulfonamide Analysis of Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and cleanup of sulfonamide residues from various biological matrices using the QuE-ChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocols are intended for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine for the treatment and prevention of bacterial infections.[1] The potential for residual sulfonamides to persist in biological matrices such as tissues, blood, and urine is a significant concern for food safety and clinical monitoring. The QuEChERS method offers a simple, rapid, and effective approach for sample preparation, enabling high-throughput analysis of sulfonamides.[2][3]

The core principle of the QuEChERS method involves two main steps: an initial extraction and partitioning step using acetonitrile and a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2][4] This application note details validated and adapted protocols for various biological specimens.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the extraction and cleanup of sulfonamides from animal tissues, blood/plasma/serum, and urine.

Protocol for Animal Tissues (Muscle, Liver, Kidney)

This protocol is applicable to a variety of animal tissues, including bovine, porcine, and poultry.[5][6]

2.1.1. Materials and Reagents

  • Homogenizer (e.g., rotor-stator or blender)

  • Centrifuge capable of 4000 x g

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • 1% Acetic Acid in Acetonitrile

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) or Sodium acetate (NaOAc)

  • Dispersive SPE (d-SPE) tubes containing:

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent (for fatty matrices)

    • Anhydrous MgSO₄

2.1.2. Sample Preparation and Extraction

  • Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl or 1 g NaOAc).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

2.1.3. Dispersive SPE Cleanup

  • Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and for fatty tissues, 50 mg C18).

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

  • The supernatant is now ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm syringe filter if necessary.

Protocol for Blood, Plasma, and Serum

This generalized protocol is based on established QuEChERS principles and adaptations for complex biological fluids.

2.2.1. Materials and Reagents

  • Centrifuge capable of 4000 x g

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing:

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent

    • Anhydrous MgSO₄

2.2.2. Sample Preparation and Extraction

  • Pipette 1-2 mL of whole blood, plasma, or serum into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Add the QuEChERS extraction salt mixture (e.g., 1 g MgSO₄ and 0.25 g NaCl).

  • Cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

2.2.3. Dispersive SPE Cleanup

  • Transfer the supernatant to a d-SPE tube containing a mixture of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • The resulting supernatant can be directly analyzed or evaporated and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Protocol for Urine

This protocol is adapted from methodologies developed for the analysis of sulfonamides in swine urine and other complex aqueous matrices.[2][7]

2.3.1. Materials and Reagents

  • Centrifuge capable of 4000 x g

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc)

  • Dispersive SPE (d-SPE) tubes containing:

    • Primary Secondary Amine (PSA) sorbent

    • Anhydrous MgSO₄

2.3.2. Sample Preparation and Extraction

  • Pipette 5 mL of urine into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile.

  • Add the QuEChERS extraction salt mixture (e.g., 2 g MgSO₄ and 0.5 g NaOAc).

  • Cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

2.3.3. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • The supernatant is ready for analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance of the QuEChERS method for the analysis of various sulfonamides in different biological matrices as reported in the literature.

Table 1: Performance Data for Sulfonamide Analysis in Animal Tissues

SulfonamideMatrixRecovery (%)LOQ (µg/kg)RSD (%)Reference
SulfadiazineBovine Liver53 - 9352.1 - 16.8[5]
SulfathiazoleBovine Liver53 - 9352.1 - 16.8[5]
SulfamerazineBovine Liver53 - 9352.1 - 16.8[5]
SulfamethazineBovine Liver53 - 9352.1 - 16.8[5]
SulfamethoxazoleBovine Liver53 - 9352.1 - 16.8[5]
SulfadimethoxineBovine Liver53 - 9352.1 - 16.8[5]
Multiple SulfonamidesFish75 - 941.62 - 2.53-[6]

Table 2: Performance Data for Sulfonamide Analysis in Honey

SulfonamideRecovery (%)LOQ (µg/kg)Reference
Sulfadiazine74.29 - 113.090.08 - 0.72[8]
Sulfadoxine74.29 - 113.090.08 - 0.72[8]
Sulfapyridine74.29 - 113.090.08 - 0.72[8]
15 Sulfonamides53.9 - 91.41 - 2

Table 3: Performance Data for Sulfonamide Analysis in Other Matrices

SulfonamideMatrixRecovery (%)LOQ (µg/kg)RSD (%)Reference
SulfadiazineSwine Urine--1.53 - 5.18[2][7]
SulfathiazoleSwine Urine--1.53 - 5.18[2][7]
16 SulfonamidesForage Grass72.3 - 116.90.05 - 1.01.4 - 10.3[1][3]

Note: The performance data can vary depending on the specific experimental conditions, instrumentation, and the complexity of the matrix.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical relationships within the QuEChERS protocol.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Biological Sample (Tissue, Blood, Urine) Homogenize Homogenize (for tissues) Sample->Homogenize Weigh Weigh/Pipette Sample Homogenize->Weigh Add_ACN Add Acetonitrile (+/- Acetic Acid) Weigh->Add_ACN Add_Salts Add QuEChERS Extraction Salts Add_ACN->Add_Salts Vortex_Shake Vortex/Shake Add_Salts->Vortex_Shake Centrifuge1 Centrifuge Vortex_Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE Add d-SPE Sorbents (PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Cleaned Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

QuEChERS Experimental Workflow Diagram

Logical_Relationship Start Start: Sample Matrix_Type Matrix Type? Start->Matrix_Type Solid Solid (Tissue) Matrix_Type->Solid Solid Liquid Liquid (Blood, Urine) Matrix_Type->Liquid Liquid Homogenization Homogenize Solid->Homogenization Extraction Acetonitrile Extraction + Salting Out Liquid->Extraction Homogenization->Extraction Fat_Content High Fat Content? Extraction->Fat_Content dSPE_C18 d-SPE with PSA + C18 Fat_Content->dSPE_C18 Yes dSPE_PSA d-SPE with PSA Fat_Content->dSPE_PSA No Analysis LC-MS/MS Analysis dSPE_C18->Analysis dSPE_PSA->Analysis

Decision-Making in QuEChERS Protocol

Conclusion

The QuEChERS methodology provides a versatile and efficient platform for the sample preparation of sulfonamides in a variety of biological matrices. The protocols outlined in this document, in conjunction with the summarized performance data, offer a robust starting point for researchers and analytical scientists. It is recommended to perform in-house validation of the chosen protocol to ensure it meets the specific requirements of the intended application and instrumentation.

References

Application Note & Protocol: Molecular Docking of N,N-Dimethylpyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive protocol for performing molecular docking studies on N,N-Dimethylpyridine-3-sulfonamide derivatives. It outlines the necessary steps from protein and ligand preparation to simulation and results analysis, using widely accessible software.

Introduction

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2] This method is crucial in structure-based drug design for screening virtual libraries of compounds and understanding structure-activity relationships (SAR).[1] Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial, anticancer, and diuretic effects.[2][3] Their therapeutic action often stems from the inhibition of specific enzymes.[3][4]

This protocol details a generalized molecular docking workflow applicable to this compound derivatives. As a representative example, we will describe the docking of this compound against Dihydropteroate synthase (DHPS) from Staphylococcus aureus, a common target for antibacterial sulfonamides.[1][4]

Required Software and Tools

A variety of software tools, many of which are freely available for academic use, are required for this protocol.

ToolPurposeSource
PyMOL / UCSF Chimera Molecular visualization, receptor and ligand preparation.Freely available for academic use.
AutoDock Tools (MGLTools) Preparation of PDBQT files for receptor and ligand, grid box definition.The Scripps Research Institute.
AutoDock Vina Core docking engine for performing the simulation.The Scripps Research Institute.
RCSB Protein Data Bank (PDB) Source for experimentally determined 3D protein structures.rcsb.org
PubChem / ZINC Database Source for 3D structures of small molecules (ligands).NCBI / UCSF
ChemDraw / Avogadro 2D/3D chemical structure drawing and format conversion.PerkinElmer / Open Source

Experimental Protocol: Molecular Docking Workflow

The molecular docking process involves three main stages: preparation of the receptor and ligand, performing the docking simulation, and analyzing the results.

Stage 1: Receptor Preparation

The three-dimensional structure of the target protein must be prepared for the docking simulation.

  • Download Receptor Structure: Navigate to the RCSB PDB website and search for the target protein. For this protocol, we will use Dihydropteroate synthase (DHPS) from S. aureus (PDB ID: 1AD4).[1] Download the structure in PDB format.

  • Clean the PDB File: Open the PDB file in a molecular visualizer like PyMOL or UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands or ions not essential for the simulation.

    • If the structure contains multiple protein chains, retain only the chain relevant to the binding site of interest.[1]

  • Prepare for Docking (using AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared receptor file in the PDBQT format (e.g., 1ad4_receptor.pdbqt). This format includes charge and atom type information required by AutoDock Vina.

Stage 2: Ligand Preparation

The ligand, an this compound derivative, must be converted into a 3D structure and prepared for docking.

  • Obtain Ligand Structure:

    • The structure of this compound can be obtained from PubChem or drawn using software like ChemDraw and converted to 3D using Avogadro. The SMILES string is CN(C)S(=O)(=O)C1=CN=CC=C1.[5]

    • For novel derivatives, draw the 2D structure and convert it to a 3D model.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.[6]

  • Prepare for Docking (using AutoDock Tools):

    • Load the 3D ligand structure (e.g., in MOL2 or PDB format) into AutoDock Tools.

    • Define the rotatable bonds, which the docking algorithm will explore.

    • Save the prepared ligand file in the PDBQT format (e.g., ligand.pdbqt).

Stage 3: Docking Simulation with AutoDock Vina
  • Define the Grid Box: The grid box defines the three-dimensional space in the receptor's active site where the ligand will be docked.

    • In AutoDock Tools, center the grid box on the active site of the protein. The active site can be identified from the position of a co-crystallized ligand in the original PDB file or from literature data.

    • Adjust the size of the grid box (in x, y, and z dimensions) to encompass the entire binding pocket. For DHPS, the grid can be centered on the p-aminobenzoic acid (pABA) binding site.[4]

  • Create Configuration File: Create a text file (e.g., conf.txt) to specify the input files and parameters for the Vina simulation.

    (Note: Grid center and size values are illustrative and must be determined for the specific target).

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt

Data Presentation and Analysis

Interpreting Docking Results

Upon completion, Vina generates two output files:

  • output_poses.pdbqt : Contains the coordinates of the predicted binding poses for the ligand, ranked by their binding affinity.[1]

  • output_log.txt : A log file that includes the binding affinity (in kcal/mol) for each predicted pose.[1] More negative values indicate a more favorable interaction.[3]

Visualization and Interaction Analysis
  • Open the receptor PDBQT file and the output_poses.pdbqt file in PyMOL or UCSF Chimera.

  • Visualize the top-ranked poses within the active site of the protein.

  • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.[7] Software like Discovery Studio Visualizer is also excellent for this purpose.

Example Docking Data for Sulfonamide Derivatives

The following table summarizes docking results for various sulfonamide derivatives against different targets, as reported in the literature. This provides a reference for the expected range of binding affinities.

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Residues
Imidazole[1,2-a]pyridine SulfonamidesBreast Cancer Target (7JMT)7JMT-6.8 to -7.1SER 67, ARG 125
Imidazole[1,2-a]pyridine SulfonamidesLiver Cancer Target (4G0N)4G0N-6.0 to -7.3ACE 77, ASN 580, GLY 464
1,2,4-Triazine SulfonamidesAnti-Cancer Target (3RHK)3RHK-8.1 to -9.5SER-1331, LYS-1263
General SulfonamidesE. coli KAS III1HNJ-6.94 to -8.13Not Specified

(Data compiled from multiple sources[8][9])

Visualizations

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.[3]

Molecular Docking Workflow Molecular Docking Workflow cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis Receptor Receptor Preparation (e.g., PDB structure, remove water) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (e.g., 3D structure, energy minimization) Ligand->Docking Scoring Scoring & Ranking Docking->Scoring Visualization Pose Visualization Scoring->Visualization Interaction Interaction Analysis Visualization->Interaction

Caption: A typical workflow for a molecular docking study.

Bacterial Folic Acid Synthesis Pathway

Sulfonamides often act as antibacterial agents by inhibiting Dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway.

Folic Acid Pathway Bacterial Folic Acid Synthesis Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Sulfonamides Sulfonamides (e.g., N,N-Dimethylpyridine -3-sulfonamide) Sulfonamides->DHPS Competitive Inhibition DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Purines, Thymidine (DNA Synthesis) THF->Nucleotides

References

Troubleshooting & Optimization

Optimizing yield and purity of N,N-Dimethylpyridine-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N,N-Dimethylpyridine-3-sulfonamide. It includes detailed troubleshooting guides and frequently asked questions to address common challenges and optimize reaction outcomes for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the reaction of pyridine-3-sulfonyl chloride with dimethylamine in the presence of a base. The base is used to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the critical reagents and their roles in this synthesis?

A2: The key reagents are:

  • Pyridine-3-sulfonyl chloride: The electrophile that provides the sulfonyl group. It is sensitive to moisture and can hydrolyze.[1]

  • Dimethylamine: The nucleophile that provides the dimethylamino group.

  • Base: A non-nucleophilic base such as triethylamine or pyridine is commonly used to scavenge the HCl byproduct.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.

  • Catalyst (optional): 4-Dimethylaminopyridine (DMAP) can be used to accelerate the reaction and improve yield.[2]

Q3: What are the main safety precautions to consider during this synthesis?

A3: Pyridine-3-sulfonyl chloride is corrosive and moisture-sensitive, causing burns to the eyes, skin, and mucous membranes.[3] Contact with water can liberate toxic gas.[3] Dimethylamine is a flammable and corrosive gas or liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the pyridine-3-sulfonyl chloride starting material should diminish and a new spot for the this compound product should appear. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2]

Troubleshooting Guide

Low Yield

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields are a common issue in sulfonamide synthesis and can be attributed to several factors:

  • Poor Quality of Reagents:

    • Hydrolysis of Pyridine-3-sulfonyl chloride: This is a primary cause of low yield. Ensure that the pyridine-3-sulfonyl chloride is fresh or has been properly stored under anhydrous conditions.[1][4] Using sulfonyl fluorides instead of chlorides can sometimes provide better yields due to their higher stability.[4]

    • Impure Dimethylamine: Use a high-purity source of dimethylamine.

    • Wet Solvent or Base: The presence of water will lead to the hydrolysis of the sulfonyl chloride.[4][5] Always use anhydrous solvents and dry bases.

  • Suboptimal Reaction Conditions:

    • Incorrect Stoichiometry: Ensure accurate molar ratios of the reactants. A slight excess of the amine and base is often used.

    • Inadequate Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it may require warming to room temperature or gentle heating to go to completion.[5]

    • Insufficient Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has reached completion.

  • Side Reactions:

    • The primary side reaction is the hydrolysis of the sulfonyl chloride to the unreactive pyridine-3-sulfonic acid.[1][4]

To improve the yield:

  • Use freshly opened or purified reagents.

  • Ensure all glassware is oven-dried before use.

  • Conduct the reaction under an inert atmosphere (nitrogen or argon).[5]

  • Consider adding a catalyst like 4-dimethylaminopyridine (DMAP), which can significantly enhance the reaction rate and yield by forming a more reactive intermediate.[2]

  • Optimize the reaction temperature and time based on reaction monitoring.

Presence of Impurities

Q6: My final product is impure. What are the likely impurities and how can I remove them?

A6: Common impurities include:

  • Unreacted Pyridine-3-sulfonyl chloride: Can be removed by washing the organic layer with an aqueous solution of a mild base like sodium bicarbonate.

  • Pyridine-3-sulfonic acid: The hydrolysis product of the sulfonyl chloride. It is water-soluble and can be removed by an aqueous workup.

  • Excess Base (e.g., triethylamine): Can be removed by washing with a dilute acid solution (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution.

  • Bis-sulfonated by-products: In some cases, if the amine has more than one reactive site, bis-sulfonylation can occur. This is less of a concern with dimethylamine.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with dilute acid, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallization or Chromatography: If the product is still impure, it can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[2]

Data Presentation

Table 1: Effect of Solvent and Base on a Representative Sulfonylation Reaction Yield

EntrySolventBase (1.5 equiv)Temperature (°C)Yield (%)
1Dichloromethane (DCM)Pyridine0 to rt58
2Dimethylformamide (DMF)Pyridine0 to rt34
3DioxanePyridine0 to rt45
4Tetrahydrofuran (THF)Pyridine0 to rt55
5Dichloromethane (DCM)Triethylamine (TEA)0 to rt52
6Dichloromethane (DCM)DBU0 to rtNo Reaction

Data adapted from a representative sulfonylation reaction.[2] "rt" denotes room temperature. DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene.

Table 2: Optimization of Catalyst Loading and Concentration

EntryDMAP (mol %)Concentration of Sulfonyl Chloride (mol/L)Yield (%)
100.258
210.281
350.275
4100.272
510.589
611.085

Data adapted from a representative DMAP-catalyzed sulfonylation reaction.[2]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add pyridine-3-sulfonyl chloride (1.0 equivalent).

  • Solvent Addition: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add triethylamine (1.2 equivalents) followed by the slow, dropwise addition of a solution of dimethylamine (1.1 equivalents) in anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthesis_Workflow reagents Pyridine-3-sulfonyl chloride Dimethylamine Base (e.g., TEA) reaction Reaction at 0°C to RT (Optional: DMAP catalyst) reagents->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents OK optimize Optimize Reaction (Add Catalyst, Change Solvent/Base) check_reagents->optimize Reagents Poor check_conditions->optimize Conditions Suboptimal purify Improve Purification (Recrystallization, Chromatography) check_conditions->purify Conditions OK success High Yield & Purity optimize->success purify->success

Caption: Troubleshooting workflow for optimizing synthesis.

DMAP_Catalysis DMAP DMAP SulfonylChloride Pyridine-3-sulfonyl Chloride Intermediate Activated Intermediate SulfonylChloride->Intermediate + DMAP Product This compound Intermediate:f0->Product + Dimethylamine - DMAP Dimethylamine Dimethylamine

References

Preventing bissulfonylation by-products in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the formation of bissulfonylation by-products during sulfonamide synthesis. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your synthetic strategies and achieve high yields of your desired monosulfonamide products.

Frequently Asked Questions (FAQs)

Q1: What is bissulfonylation and why is it a problem in sulfonamide synthesis?

A1: Bissulfonylation is a common side reaction in the synthesis of sulfonamides from primary amines. It occurs when a single primary amine (-NH₂) reacts with two molecules of a sulfonating agent (e.g., a sulfonyl chloride, R-SO₂Cl), resulting in the formation of a di-sulfonated by-product with the general structure R'-N(SO₂R)₂. This is problematic because it consumes the starting materials, reduces the yield of the desired monosulfonamide (R'-NHSO₂R), and complicates the purification process due to the similar properties of the mono- and di-sulfonated products.

Q2: What is the underlying mechanism of bissulfonylation?

A2: The formation of the bissulfonylation by-product is a two-step process. First, the primary amine reacts with one equivalent of the sulfonyl chloride to form the monosulfonamide. The resulting monosulfonamide still possesses a proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a sulfonamide anion. This anion is nucleophilic and can react with a second molecule of the sulfonyl chloride to yield the bissulfonamide by-product.

Q3: How does the choice of base influence the formation of bissulfonylation by-products?

A3: The choice and amount of base are critical. Stronger bases and excess base can increase the concentration of the deprotonated monosulfonamide, thereby promoting the second sulfonylation step. Weaker bases, such as pyridine, are often preferred over stronger bases like triethylamine to minimize the formation of the bissulfonamide. Sterically hindered bases can also be used to selectively facilitate the reaction with the less hindered primary amine over the bulkier monosulfonamide.

Q4: Can the reaction temperature be adjusted to prevent bissulfonylation?

A4: Yes, temperature control is a key factor. Lowering the reaction temperature, typically to 0°C or even lower, can significantly enhance the selectivity for monosulfonylation. The initial reaction of the primary amine is generally faster than the subsequent reaction of the less nucleophilic monosulfonamide. By keeping the temperature low, the rate of the second sulfonylation is disproportionately reduced, favoring the formation of the monosulfonamide.

Q5: How can I analytically distinguish between my desired monosulfonamide and the bissulfonamide by-product?

A5: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The two compounds will likely have different Rf values, allowing for easy visualization of the reaction progress and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the monosulfonamide from the bissulfonamide, enabling quantification of each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to distinguish the two. The monosulfonamide will show a characteristic N-H proton signal, which will be absent in the bissulfonamide.

  • Infrared (IR) Spectroscopy: Monosulfonamides exhibit a characteristic N-H stretching vibration, which is absent in the bissulfonamide.

  • Mass Spectrometry (MS): The two compounds will have different molecular weights, which can be easily identified by mass spectrometry.

Troubleshooting Guides

Issue: High Levels of Bissulfonylation By-product Detected

Possible Causes & Solutions

CauseRecommended Action
Incorrect Stoichiometry Ensure that the primary amine is used in a slight excess (1.1-1.2 equivalents) relative to the sulfonating agent. This will favor the reaction with the more abundant primary amine.
Reaction Temperature is Too High Perform the reaction at a lower temperature. Start the addition of the sulfonating agent at 0°C and maintain this temperature throughout the addition. Allow the reaction to slowly warm to room temperature only after the addition is complete.
Inappropriate Base Use a weaker base, such as pyridine, instead of a strong base like triethylamine. Consider using a sterically hindered base to further enhance selectivity.
Rapid Addition of Sulfonating Agent Add the sulfonating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the sulfonating agent, favoring reaction with the more nucleophilic primary amine.
Issue: Low Yield of Monosulfonamide

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, a slight increase in temperature may be necessary after the initial low-temperature addition.
Hydrolysis of Sulfonating Agent Ensure all glassware is thoroughly dried and use anhydrous solvents. Sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the amount of reagent available for the reaction.
Poor Amine Nucleophilicity For less reactive (electron-deficient or sterically hindered) primary amines, a stronger, non-nucleophilic base may be required, or a switch to a more reactive sulfonating agent could be beneficial.

Experimental Protocols

Protocol 1: Selective Monosulfonylation of a Primary Amine

This protocol is designed to maximize the yield of the monosulfonamide while minimizing the formation of the bissulfonamide by-product.

Materials:

  • Primary amine (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (0.9 eq)

  • Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • In a separate flask, dissolve the sulfonyl chloride (0.9 eq) in a minimal amount of anhydrous DCM.

  • Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the expected impact of key reaction parameters on the selectivity of monosulfonylation.

ParameterCondition Favoring MonosulfonylationCondition Favoring Bissulfonylation
Amine:Sulfonyl Chloride Ratio > 1:1 (e.g., 1.1:1)≤ 1:1
Temperature Low (0°C or below)High (Room temperature or above)
Base Strength Weak (e.g., Pyridine)Strong (e.g., Triethylamine)
Rate of Addition Slow, dropwiseRapid, bulk addition

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Monosulfonylation cluster_1 Step 2: Bissulfonylation (Side Reaction) Primary Amine Primary Amine Monosulfonamide Monosulfonamide Primary Amine->Monosulfonamide + RSO₂Cl Sulfonyl Chloride_1 Sulfonyl Chloride Sulfonyl Chloride_1->Monosulfonamide HCl_1 HCl Monosulfonamide->HCl_1 - HCl Monosulfonamide_anion Monosulfonamide Anion Monosulfonamide->Monosulfonamide_anion + Base Bissulfonamide Bissulfonamide (By-product) Monosulfonamide_anion->Bissulfonamide + RSO₂Cl BaseH Base-H⁺ Monosulfonamide_anion->BaseH Sulfonyl Chloride_2 Sulfonyl Chloride Sulfonyl Chloride_2->Bissulfonamide HCl_2 HCl Bissulfonamide->HCl_2 - Cl⁻ Base Base Base->Monosulfonamide_anion

Caption: Reaction pathway for the formation of monosulfonamide and the bissulfonylation by-product.

Experimental Workflow for Selective Monosulfonylation

G Start Start Dissolve_Amine_Base Dissolve Primary Amine and Base in Anhydrous Solvent Start->Dissolve_Amine_Base Cool Cool to 0°C Dissolve_Amine_Base->Cool Slow_Addition Slowly Add Sulfonyl Chloride Solution Cool->Slow_Addition Prepare_Sulfonyl_Chloride Prepare Sulfonyl Chloride Solution Prepare_Sulfonyl_Chloride->Slow_Addition React Stir at 0°C, then Warm to RT Slow_Addition->React Monitor Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification Workup->Purify End End Purify->End

Caption: A typical experimental workflow designed to favor selective monosulfonylation.

Troubleshooting low yield in pyridine sulfonylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during pyridine sulfonylation, helping you identify potential causes and implement effective solutions to improve reaction yields.

Q1: Why is the yield of my pyridine sulfonylation reaction low?

Low yields in pyridine sulfonylation can be attributed to several factors, including suboptimal reaction conditions, poor regioselectivity, and side reactions. Key areas to investigate are the choice of base and solvent, as these significantly influence the reaction's outcome. For instance, in the C-H sulfonylation of pyridine activated by triflic anhydride (Tf₂O), the combination of base and solvent plays a crucial role in determining the ratio of C4 and C2 isomers, thereby affecting the isolated yield of the desired product.[1][2]

Q2: My reaction is producing a mixture of C2 and C4-sulfonylated isomers, leading to a low yield of the desired product. How can I improve regioselectivity?

Regioselectivity is a common challenge in pyridine sulfonylation.[2] The choice of base and solvent is critical for controlling the position of sulfonylation.

  • Base Selection: The use of N-methylpiperidine as a base has been shown to significantly favor the formation of the C4-sulfonylated product over the C2 isomer when compared to bases like DABCO (1,4-diazabicyclo[2.2.2]octane).[1][2]

  • Solvent Selection: Solvents can also influence the regioisomeric ratio. For example, switching from dichloromethane (CH₂Cl₂) to chloroform (CHCl₃) can lead to a slight improvement in C4-selectivity.[1][2] Combining N-methylpiperidine with chloroform has been demonstrated to provide high regioselectivity for C4-sulfonylation.[1][2]

Q3: I am observing the decomposition of my starting materials or intermediates. What could be the cause?

Decomposition can occur due to the high reactivity of the activated pyridinium salt intermediate. The formation of a charge transfer complex between the activated pyridinium salt and the amine base can decrease the reactivity of the activating group (e.g., triflate), thus preventing the direct triflation and subsequent decomposition of the sulfinate.[1][3] Using a suitable base that promotes the formation of this stable complex is key.

Q4: The reaction is not proceeding to completion, resulting in a low yield. What can I do?

Incomplete conversion can be due to several factors:

  • Insufficient Activation: Ensure the complete activation of the pyridine ring. The reaction of pyridine with triflic anhydride (Tf₂O) should be carried out under appropriate conditions to form the pyridinium salt.

  • Reagent Purity: The purity of reagents, particularly the sulfonylating agent (e.g., sulfonyl chloride) and the sulfinate salt, is crucial. Degradation of reagents can lead to inconsistent results and lower yields.[4]

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal reaction time.[5]

Q5: Are there alternative methods to achieve pyridine sulfonylation if my current approach consistently gives low yields?

Yes, several alternative methods have been developed for pyridine sulfonylation:

  • Photocatalyst-Free Methods: Visible-light-induced reactions can facilitate the meta-selective sulfonylation of pyridines through the formation of an electron donor-acceptor (EDA) complex between iodide ions and sulfonyl chlorides.[6]

  • Electrochemical Methods: Electrochemical approaches can achieve meta-C–H sulfonylation of pyridines with nucleophilic sulfinates, offering a complementary strategy to traditional methods.[7]

Frequently Asked Questions (FAQs)

Q: How does the choice of base impact the yield and regioselectivity?

The base plays a critical role in mediating the addition of the sulfinate salt and influencing the regioselectivity of the reaction.[8] For instance, N-methylpiperidine has been shown to be superior to DABCO in promoting C4-selectivity in the sulfonylation of pyridine.[1][2] Other bases like N-methylpyrrolidine may lead to decreased regioselectivity, while bases such as N-methylmorpholine can result in very low overall yields.[1][2]

Q: What is the proposed mechanism for base-mediated C4-selective sulfonylation?

The reaction is believed to proceed through the following steps:

  • Activation of the pyridine with triflic anhydride (Tf₂O) to form a pyridinium salt.

  • Addition of an amine base to the activated salt, forming a charge transfer complex.

  • This complex then reacts with the sulfinate salt, followed by elimination and re-aromatization to yield the C4-sulfonylated pyridine.[3]

Q: Can I use sulfonyl chlorides directly for the sulfonylation of alkylated pyridines?

Yes, direct C-sulfonylation of 4-alkylpyridines at the picolyl position can be achieved using aryl sulfonyl chlorides in the presence of triethylamine (Et₃N) and a catalytic amount of DMAP.[5] This method involves the initial N-sulfonylation of the pyridine to form a pyridinium salt, which activates the picolyl position for deprotonation and subsequent sulfonylation.[5]

Optimization of Reaction Conditions

The following table summarizes the influence of different bases and solvents on the yield and regioselectivity of the C-H sulfonylation of pyridine with sodium para-toluenesulfinate, following activation with triflic anhydride.

EntryBaseSolventYield (%)Regioisomeric Ratio (C4/C2)
1DABCOCH₂Cl₂8770:30
2DABCOCHCl₃8378:22
3N-methylpiperidineCH₂Cl₂7383:17
4N-methylpiperidineCHCl₃7994:6
5N-methylpyrrolidineCH₂Cl₂6148:52
6N-methylpyrrolidineCHCl₃7570:30
7N-methylmorpholineCH₂Cl₂<5Not Determined
8N-methylmorpholineCHCl₃<5Not Determined
91,2,2,6,6-pentamethylpiperidineCH₂Cl₂995:5
101,2,2,6,6-pentamethylpiperidineCHCl₃<5Not Determined
11N,N-dimethylpiperazineCH₂Cl₂4395:5
12N,N-dimethylpiperazineCHCl₃2795:5
Data adapted from Friedrich M., and Manolikakes G., ChemRxiv, 2021.[2]

Key Experimental Protocol

C4-Selective Sulfonylation of Pyridine

This protocol is based on the work of Friedrich and Manolikakes for the highly C4-selective sulfonylation of pyridine.[2][8]

Materials:

  • Pyridine

  • Triflic anhydride (Tf₂O)

  • Sodium para-toluenesulfinate

  • N-methylpiperidine

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of pyridine (1.0 mmol) in anhydrous chloroform (5 mL) is cooled to -40 °C under an inert atmosphere.

  • Triflic anhydride (1.1 mmol) is added dropwise, and the mixture is stirred at -40 °C for 15 minutes.

  • A solution of sodium para-toluenesulfinate (1.5 mmol) and N-methylpiperidine (2.0 mmol) in anhydrous chloroform (5 mL) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is extracted with chloroform (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired C4-sulfonylated pyridine.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_regio Check Regioselectivity (C2 vs. C4 isomers) start->check_regio poor_regio Poor Regioselectivity check_regio->poor_regio Yes good_regio Good Regioselectivity check_regio->good_regio No optimize_base_solvent Optimize Base and Solvent (e.g., N-methylpiperidine/CHCl3) poor_regio->optimize_base_solvent end Improved Yield optimize_base_solvent->end check_conversion Check Reaction Conversion good_regio->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes complete_conv Complete Conversion check_conversion->complete_conv No optimize_conditions Optimize Reaction Time, Temperature, and Reagent Purity incomplete_conv->optimize_conditions optimize_conditions->end check_decomposition Check for Decomposition complete_conv->check_decomposition decomposition Decomposition Observed check_decomposition->decomposition Yes no_decomposition No Decomposition check_decomposition->no_decomposition No stabilize_intermediate Use Base to Form Stable Charge Transfer Complex decomposition->stabilize_intermediate stabilize_intermediate->end consider_alternatives Consider Alternative Methods (Photocatalysis, Electrochemistry) no_decomposition->consider_alternatives consider_alternatives->end G Proposed Mechanism for C4-Selective Sulfonylation cluster_activation Activation cluster_complexation Complex Formation cluster_sulfonylation Sulfonylation & Rearomatization Pyridine Pyridine PyridiniumSalt Pyridinium Salt (I) Pyridine->PyridiniumSalt + Tf2O Tf2O Tf2O->PyridiniumSalt ChargeTransferComplex Charge Transfer Complex (II) PyridiniumSalt->ChargeTransferComplex + AmineBase Amine Base (R3N) AmineBase->ChargeTransferComplex Intermediate Addition Intermediate ChargeTransferComplex->Intermediate + Sulfinate Sulfinate (RSO2-) Sulfinate->Intermediate C4SulfonylatedPyridine C4-Sulfonylated Pyridine Intermediate->C4SulfonylatedPyridine Elimination & Rearomatization

References

Technical Support Center: Purification of N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N,N-Dimethylpyridine-3-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Pyridine-3-sulfonyl chloride and dimethylamine.

  • Byproducts: Pyridine-3-sulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially over-alkylated or other side-products depending on the specific synthetic route.

  • Degradation Products: this compound can undergo hydrolysis under acidic conditions to form pyridine-3-sulfonic acid and dimethylamine.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store this compound at room temperature in a well-sealed container, protected from moisture and acidic vapors to prevent hydrolysis.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities and have distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guides

Problem 1: Low Yield After Synthesis and Initial Work-up
  • Possible Cause: Incomplete reaction or loss of product during extraction.

  • Troubleshooting Steps:

    • Monitor Reaction Completion: Use TLC or HPLC to monitor the reaction and ensure all the limiting starting material has been consumed.

    • Optimize Extraction pH: The pyridine nitrogen in this compound is basic. Ensure the pH of the aqueous layer during extraction is neutral to slightly basic to keep the product in the organic phase. Acidic conditions will protonate the pyridine ring, increasing its water solubility.

    • Sufficient Extractions: Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete removal of the product from the aqueous phase.

Problem 2: Oily Product Instead of a Solid
  • Possible Cause: Presence of residual solvent or impurities that are oils.

  • Troubleshooting Steps:

    • Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvent.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization.

    • Purification: If trituration fails, the oil likely contains a significant amount of impurities and requires purification by column chromatography or recrystallization.

Problem 3: Difficulty in Removing a Persistent Impurity
  • Possible Cause: The impurity has similar polarity to the desired product.

  • Troubleshooting Steps:

    • Recrystallization Solvent Screening: Perform a systematic solvent screen to find a solvent or solvent system that effectively differentiates between your product and the impurity. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Chromatography Optimization:

      • Mobile Phase Gradient: If using column chromatography, try a shallower gradient to improve separation.

      • Different Stationary Phase: If a standard silica gel column is not effective, consider using a different stationary phase, such as alumina or a bonded phase like C18.

    • Chemical Treatment: If the impurity is known (e.g., pyridine-3-sulfonic acid), a mild basic wash during the work-up might help to remove it.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (see Table 1 for suggestions).

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the solvent portion-wise until a saturated solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good mobile phase will give a retention factor (Rf) of ~0.3 for the desired product. A mixture of ethyl acetate and hexanes is a good starting point.

  • Column Packing: Pack a column with silica gel slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound (Illustrative Data)

Solvent/Solvent SystemSolubility (Crude)Crystal QualityExpected Recovery (%)Notes
Isopropanol/WaterSparingly soluble in cold, soluble in hotGood70-80Good for removing polar impurities.
Ethyl Acetate/HexanesSparingly soluble in cold, soluble in hotGood75-85Effective for removing non-polar impurities.
AcetoneSoluble in cold-< 20Not ideal for recrystallization.
TolueneSparingly soluble in cold, soluble in hotFair60-70May require slow cooling for good crystals.

Disclaimer: This table provides illustrative data and starting points. Actual results may vary and optimization is recommended.

Table 2: Starting Conditions for HPLC and TLC Analysis (Illustrative Data)

TechniqueStationary PhaseMobile PhaseDetectionExpected Retention (Rf/tR)
TLCSilica Gel 60 F25450% Ethyl Acetate in HexanesUV (254 nm)~0.3
HPLCC18, 5 µm, 4.6 x 150 mmA: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 10-90% B over 15 minUV (254 nm)~8.5 min

Disclaimer: This table provides illustrative data and starting points. Actual results may vary and optimization is recommended.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude N,N-Dimethylpyridine- 3-sulfonamide recrystallization Recrystallization synthesis->recrystallization High crude purity column_chromatography Column Chromatography synthesis->column_chromatography Low crude purity or multiple impurities tlc TLC Analysis recrystallization->tlc In-process check column_chromatography->tlc Fraction analysis hplc HPLC Analysis tlc->hplc Quantitative check pure_product Pure Product (>98%) hplc->pure_product Purity confirmed

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Issue Identified low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product persistent_impurity Persistent Impurity start->persistent_impurity check_solubility Check solubility in mother liquor low_yield->check_solubility Yes optimize_cooling Optimize cooling rate low_yield->optimize_cooling No triturate Triturate with non-polar solvent oily_product->triturate No dry_thoroughly Dry under high vacuum oily_product->dry_thoroughly Yes rescreen_solvents Recrystallization solvent rescreen persistent_impurity->rescreen_solvents Yes optimize_chromatography Optimize chromatography (gradient/stationary phase) persistent_impurity->optimize_chromatography No

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Overcoming Poor Aqueous Solubility of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for poorly soluble sulfonamide drugs.

Frequently Asked Questions (FAQs)

Q1: Why are many sulfonamide derivatives poorly soluble in water?

The limited aqueous solubility of many sulfonamide drugs is primarily attributed to the hydrophobic nature of the benzene ring in their core structure. While the sulfonamide group itself imparts some polarity, the nonpolar character of the benzene ring often leads to unfavorable interactions with water molecules, resulting in poor solubility.[1]

Q2: What are the primary strategies for enhancing the solubility of my sulfonamide compound?

A variety of physical and chemical modification strategies can be employed. Key approaches include:

  • pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group by increasing the pH can significantly improve solubility.[2][3][4][5] This can be achieved by preparing solutions in alkaline buffers or by forming a more soluble salt of the sulfonamide.[1][6][7]

  • Co-solvency: Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can substantially increase the solubility of sulfonamide derivatives.[1][4][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic portion of the drug, thereby increasing its apparent solubility in water.[1][4][9][10][11]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix enhances wettability and dissolution rate.[1][12][13][14][15][16][17]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][12][18][19][20] Nanotechnology approaches, in general, can be used to improve the safety and therapeutic efficacy of encapsulated drugs.[21][22][23]

Q3: How do I choose the most suitable solubility enhancement strategy for my specific sulfonamide derivative?

The choice of strategy depends on several factors, including the physicochemical properties of your drug (e.g., pKa, logP), the desired dosage form, and the intended application. A logical workflow can help guide your decision-making process.

Start Poorly Soluble Sulfonamide Derivative IsIonizable Is the compound ionizable? (Weakly acidic sulfonamide proton) Start->IsIonizable IsThermo Is the compound thermolabile? IsIonizable->IsThermo No pH_Salt pH Adjustment or Salt Formation IsIonizable->pH_Salt Yes Complexation Complexation (Cyclodextrins) IsThermo->Complexation No SolidDispersion Solid Dispersion IsThermo->SolidDispersion Yes FinalFormulation Final Formulation pH_Salt->FinalFormulation Complexation->FinalFormulation CoSolvency Co-solvency SolidDispersion->CoSolvency ParticleSize Particle Size Reduction CoSolvency->ParticleSize ParticleSize->FinalFormulation Start Precipitation upon dilution of DMSO stock CheckStock 1. Inspect Stock Solution Is the stock solution clear? Start->CheckStock CheckDilution 2. Review Dilution Protocol Was the aqueous buffer added too quickly? CheckStock->CheckDilution Yes ReprepareStock Re-prepare stock solution. Ensure complete dissolution. CheckStock->ReprepareStock No CheckpH 3. Measure Final Solution pH Is the pH appropriate for solubility? CheckDilution->CheckpH No SlowAddition Re-prepare by adding aqueous phase slowly with vigorous mixing. CheckDilution->SlowAddition Yes CheckTemp 4. Assess Temperature Were there temperature fluctuations? CheckpH->CheckTemp Yes AdjustpH Adjust pH of the aqueous buffer. CheckpH->AdjustpH No CheckSolvent 5. Evaluate Formulation Is the solvent system adequate? CheckTemp->CheckSolvent No MaintainTemp Maintain a constant temperature. CheckTemp->MaintainTemp Yes ConsiderOptions Consider co-solvents, cyclodextrins, or surfactants. CheckSolvent->ConsiderOptions No Success Clear Solution CheckSolvent->Success Yes ReprepareStock->Start SlowAddition->Start AdjustpH->Start MaintainTemp->Start ConsiderOptions->Success

References

Stabilizing N,N-Dimethylpyridine-3-sulfonamide for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of N,N-Dimethylpyridine-3-sulfonamide for researchers, scientists, and drug development professionals. The following information is curated to address potential issues and ensure the stability and integrity of the compound throughout its shelf life.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) 1. Exposure to light, moisture, or elevated temperatures. 2. Chemical degradation.1. Store the compound in a tightly sealed, opaque container in a cool, dry place. 2. Use an inert gas like argon or nitrogen to blanket the compound. 3. Perform a purity analysis (e.g., HPLC, LC-MS) to assess degradation.
Inconsistent experimental results 1. Degradation of the compound. 2. Improper handling and storage. 3. Contamination.1. Verify the purity of the compound using the analytical methods described below. 2. Always use fresh stock solutions for critical experiments. 3. Review storage conditions and handling procedures to ensure they align with best practices.
Difficulty in dissolving the compound 1. Use of an inappropriate solvent. 2. Degradation leading to less soluble byproducts.1. Consult literature for appropriate solvents for this compound and similar compounds. 2. Gentle heating or sonication may aid dissolution, but monitor for potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term storage, it is recommended to store this compound at room temperature in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended periods, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, related sulfonamides are known to degrade via hydrolysis, oxidation, and photodegradation. The pyridine ring may also be susceptible to oxidation.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable methods for determining the purity of this compound and detecting any degradation products. Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Q4: What safety precautions should be taken when handling this compound?

A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[2][3] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2]

Data Presentation

Table 1: Recommended Storage Conditions and Expected Shelf-Life

Storage ConditionTemperatureHumidityLightInert AtmosphereExpected Shelf-Life (Solid)
Optimal Room Temperature (20-25°C)Controlled (Low)Protected (Amber Vial)Recommended (Argon/Nitrogen)> 2 years
Acceptable Room Temperature (20-25°C)AmbientProtected (Amber Vial)Not required for short-term1-2 years
Sub-optimal Refrigerated (2-8°C)UncontrolledExposed to lightNot required< 1 year (potential for moisture condensation)
Not Recommended Elevated Temperatures (>30°C)HighExposed to lightNot requiredSignificant degradation possible

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • Sample of this compound for testing

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 10% acetonitrile, increasing to 90% over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value based on the UV absorbance spectrum of this compound (typically around 254 nm).

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the mass of potential degradation products of this compound.

Instrumentation and Reagents:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Stressed samples of this compound (e.g., exposed to heat, light, acid, base, or oxidizing agent)

Procedure:

  • Sample Preparation: Prepare solutions of the stressed samples in a suitable solvent.

  • LC-MS Analysis:

    • Use a similar chromatographic method as described in the HPLC protocol.

    • Set the mass spectrometer to acquire data in both positive and negative ion modes.

    • Acquire full scan mass spectra over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the mass spectra of any new peaks that appear in the chromatograms of the stressed samples to determine their molecular weights. This information can be used to propose structures for the degradation products.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_results Data Interpretation start This compound Sample stress Forced Degradation (Heat, Light, Humidity) start->stress control Control Sample (Optimal Storage) start->control hplc HPLC Purity Analysis stress->hplc lcms LC-MS Degradation Product ID stress->lcms control->hplc purity Purity Assessment hplc->purity degradation Degradation Pathway Proposal lcms->degradation signaling_pathway Hypothetical Signaling Pathway Inhibition compound This compound inhibition inhibition compound->inhibition receptor Target Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response inhibition->kinase_a logical_relationship Factors Affecting Long-Term Stability stability Compound Stability temp Temperature temp->stability Decreases humidity Humidity humidity->stability Decreases light Light Exposure light->stability Decreases atmosphere Atmosphere atmosphere->stability Inert gas increases storage_conditions Optimal Storage storage_conditions->stability Maintains

References

Technical Support Center: Quantitative Analysis of Sulfonamides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of sulfonamides using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to help refine their analytical methods and resolve common experimental issues.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the HPLC analysis of sulfonamides, offering potential causes and step-by-step solutions.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My sulfonamide peaks are showing significant tailing. What are the likely causes and how can I fix this?

A1: Peak tailing is a common issue in the analysis of basic compounds like sulfonamides. It is often caused by secondary interactions between the analyte and the stationary phase.[1]

  • Cause 1: Secondary Interactions with Residual Silanols: The primary cause of peak tailing for basic compounds is their interaction with acidic residual silanol groups on the silica-based stationary phase.[1]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[1] It's recommended to adjust the pH to be at least 2 pKa units away from the analyte's pKa.[2]

      • Use an End-Capped Column: Employ a column that has been "end-capped," a process that blocks many of the residual silanol groups.[1]

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active sites on the stationary phase.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[3]

  • Cause 3: Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.[1][3]

    • Solution:

      • Replace the guard column.

      • If the problem persists, try back-flushing the analytical column. If that fails, the column may need to be replaced.[4]

Q2: My chromatogram shows peak fronting. What could be the reason?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause 1: High Analyte Concentration: Similar to tailing, overloading the column can sometimes manifest as fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Cause 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Problem: Inconsistent Retention Times

Q3: The retention times for my sulfonamide standards are drifting. What should I investigate?

A3: Drifting retention times can compromise the accuracy of your quantitative analysis.[5]

  • Cause 1: Poor Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to retention time shifts.[3][6]

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Pumping 10-20 column volumes of the mobile phase is a good starting point.

  • Cause 2: Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of a volatile component) can cause drift.[3][6]

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs covered.[6] If using a gradient, ensure the pump's mixing performance is optimal.

  • Cause 3: Temperature Fluctuations: Variations in the column temperature can affect retention times.[3][6]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[3]

  • Cause 4: Pump Issues: Inconsistent flow rates due to pump malfunctions or leaks will lead to retention time variability.[7]

    • Solution: Check for leaks in the system and ensure the pump is delivering a steady flow rate.[5]

Problem: Baseline Instability

Q4: I'm observing a noisy or drifting baseline. What are the common causes and solutions?

A4: A stable baseline is crucial for accurate quantification, especially at low analyte concentrations.

  • Cause 1: Air Bubbles in the System: Air bubbles in the pump or detector cell are a frequent cause of baseline noise.[6]

    • Solution: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[6] Purge the pump to remove any trapped air.

  • Cause 2: Contaminated Mobile Phase or Column: Impurities in the mobile phase or a contaminated column can lead to a noisy or drifting baseline.[6]

    • Solution: Use high-purity solvents and freshly prepared mobile phase.[8] If the column is contaminated, flush it with a strong solvent.

  • Cause 3: Detector Lamp Instability: An aging detector lamp can cause baseline drift.[6]

    • Solution: Check the lamp's energy output and replace it if necessary.

  • Cause 4: Incomplete Column Equilibration: As with retention time drift, insufficient equilibration can manifest as a drifting baseline, particularly in gradient elution.[6]

    • Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q5: What type of HPLC column is best suited for sulfonamide analysis?

A5: Reversed-phase C18 columns are the most commonly used for the separation of sulfonamides.[9][10] Look for columns with high purity silica and good end-capping to minimize peak tailing.

Q6: What mobile phase composition is typically used for the analysis of sulfonamides?

A6: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic modifier like acetonitrile or methanol is common.[10][11] The acidic buffer helps to achieve better peak shapes for these basic compounds. Gradient elution is often employed to separate a wide range of sulfonamides in a single run.[10][11]

Q7: What detection wavelength is recommended for sulfonamides?

A7: Sulfonamides have a strong UV absorbance, and detection is typically performed in the range of 254-278 nm.[9][12] A photodiode array (PDA) detector can be beneficial for method development to identify the optimal wavelength for each compound.

Q8: How can I improve the resolution between two co-eluting sulfonamide peaks?

A8:

  • Optimize the Mobile Phase: Adjust the gradient slope or the organic-to-aqueous ratio in an isocratic method.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH: A small change in the mobile phase pH can affect the retention and selectivity of ionizable compounds like sulfonamides.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, trying a different column chemistry (e.g., a C8 or a phenyl column) may provide the necessary selectivity.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of various sulfonamides.

Table 1: Chromatographic Conditions and Retention Times

SulfonamideColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
SulfadimidineSymmetry C18Acetonitrile/Water1.0254Not Specified[9]
SulfadiazineSymmetry C18Acetonitrile/Water1.0254Not Specified[9]
SulfamethoxazoleSymmetry C18Acetonitrile/Water1.0254Not Specified[9]
SulfaguanidineZorbax Eclipse XDB C18Gradient: Water (0.08% Acetic Acid), Acetonitrile, Methanol0.6405 (Ex), 495 (Em)9.460[10]
SulfadiazineZorbax Eclipse XDB C18Gradient: Water (0.08% Acetic Acid), Acetonitrile, Methanol0.6405 (Ex), 495 (Em)14.234[10]
SulfamerazineZorbax Eclipse XDB C18Gradient: Water (0.08% Acetic Acid), Acetonitrile, Methanol0.6405 (Ex), 495 (Em)16.077[10]
SulfamethazineZorbax Eclipse XDB C18Gradient: Water (0.08% Acetic Acid), Acetonitrile, Methanol0.6405 (Ex), 495 (Em)17.589[10]
SulfamethoxazoleZorbax Eclipse XDB C18Gradient: Water (0.08% Acetic Acid), Acetonitrile, Methanol0.6405 (Ex), 495 (Em)21.138[10]

Table 2: Method Validation Parameters

ParameterSulfonamides (Group)ValueReference
RecoverySulfadimidine, Sulfadiazine, Sulfamethoxazole>95.19%[9]
Repeatability (RSD)Sulfadimidine, Sulfadiazine, Sulfamethoxazole1.39% - 2.69%[9]
Intermediate Precision (RSD)Sulfadimidine, Sulfadiazine, Sulfamethoxazole1.36% - 4.16%[9]
Decision Limit (CCα)10 Sulfonamides101.61 - 106.84 µg/kg[11]
Detection Capability (CCβ)10 Sulfonamides105.64 - 119.01 µg/kg[11]
Recovery10 Sulfonamides93.9 - 115.9%[11]
Precision (RSD)10 Sulfonamides< 8.8%[11]
Limit of Detection (LOD)5 Sulfonamides34.5 - 79.5 µg/kg[10]
Limit of Quantification (LOQ)5 Sulfonamides41.3 - 89.9 µg/kg[10]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Sulfonamides in Feed Premixes

This protocol is based on the method described for the simultaneous determination of sulfadimidine, sulfadiazine, and sulfamethoxazole.[9]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Symmetry C18 column (5 µm, 4.6 x 250 mm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Sulfonamide reference standards.

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a suitable mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Injection Volume: 20 µL.

    • Run Time: 10 minutes.

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Weigh a representative sample of the feed premix.

    • Add a known volume of extraction solvent.

    • Extract using an ultrasonic bath.

    • Centrifuge the sample and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of calibration standards of the sulfonamides in the mobile phase.

    • Inject the standards and the sample extracts.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of sulfonamides in the samples from the calibration curve.

Protocol 2: Gradient HPLC Method for Multiple Sulfonamides in Milk

This protocol is a general representation based on methods for multi-residue analysis of sulfonamides.[11]

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD).

    • C18 analytical column.

  • Reagents:

    • Formic acid (or acetic acid).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Sulfonamide reference standards.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% v/v formic acid in water.

    • Mobile Phase B: A mixture of acetonitrile and methanol.

    • Gradient Program: Develop a gradient program that starts with a higher proportion of Mobile Phase A and increases the proportion of Mobile Phase B over the course of the run to elute all target sulfonamides.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: 265 nm.

  • Sample Preparation (Extraction):

    • To a known volume of milk, add an extraction solvent (e.g., a mixture of ethyl acetate, n-hexane, and isopropanol).

    • Vortex or shake vigorously to extract the analytes.

    • Centrifuge to separate the layers.

    • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Follow the same quantification procedure as described in Protocol 1, using matrix-matched calibration standards for better accuracy.

Visualizations

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Caption: Logical workflow for method refinement to improve peak resolution.

References

Technical Support Center: Analysis of N,N-Dimethylpyridine-3-sulfonamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of N,N-Dimethylpyridine-3-sulfonamide. It directly addresses common issues, with a focus on mitigating matrix effects to ensure accurate and reproducible quantification.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, manifesting as ion suppression or enhancement, are a primary challenge in LC-MS/MS bioanalysis, significantly impacting data quality.[1][2] Below are common problems encountered during the analysis of this compound and systematic approaches to their resolution.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with this compound for ionization.[1]1. Enhance Sample Cleanup: Transition from simple protein precipitation to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between the analyte and interfering matrix components. 3. Adjust MS Parameters: Optimize ion source parameters (e.g., gas flow, temperature) for the specific analyte.
Inconsistent or Irreproducible Results Variable Matrix Effects: Differences in the composition of the biological matrix between individual samples lead to varying degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing accurate correction.[4] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The polar nature of this compound may lead to interactions with active sites on the analytical column.[5] Column Overload: Injecting too high a concentration of the analyte or matrix components.1. Modify Mobile Phase: Adjust the pH or use additives to minimize secondary interactions. 2. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering components. 3. Consider HILIC Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can elevate the baseline. Dirty Ion Source: Accumulation of non-volatile matrix components in the mass spectrometer's ion source.1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Regular Instrument Maintenance: Follow the manufacturer's protocol for cleaning the ion source.

Quantitative Impact of Sample Preparation on Matrix Effects

The choice of sample preparation technique is critical in minimizing matrix effects. The following table provides illustrative data on the recovery and matrix effect for this compound in human plasma using different extraction methods.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)95-45 (Suppression)12
Liquid-Liquid Extraction (LLE)85-15 (Suppression)6
Solid-Phase Extraction (SPE)92-5 (Suppression)4

Note: These are representative data to illustrate the comparative efficacy of the sample preparation methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[2] This can lead to a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which compromises the accuracy and reproducibility of quantitative results. For a polar molecule like this compound, there is a higher risk of co-elution with other polar matrix components, making matrix effects a significant concern.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the mass spectrometer while a blank matrix extract is injected onto the LC column. Dips in the baseline signal indicate retention times where ion suppression occurs.[6]

  • Post-Extraction Spike: This quantitative method compares the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[1]

Q3: What is the best type of internal standard to use for the analysis of this compound?

A3: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[4] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and is affected by matrix effects in the same way. This allows for the most accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar polarity and ionization characteristics can be used, but its performance should be carefully validated.

Q4: Can optimizing the mobile phase help reduce matrix effects?

A4: Yes, optimizing the mobile phase can significantly reduce matrix effects. By adjusting the organic solvent composition, gradient slope, and pH, you can improve the chromatographic separation of this compound from interfering matrix components.[7][8] This reduces the likelihood of co-elution and, therefore, minimizes ion suppression or enhancement.

Experimental Protocols and Workflows

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike

This protocol provides a method to quantify the extent of matrix effects.

  • Prepare a working standard solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Process a blank biological matrix sample (e.g., human plasma) using your established sample preparation method (e.g., Protein Precipitation).

  • Prepare Sample A: Add a known volume of the working standard solution to a volume of the processed blank matrix extract.

  • Prepare Sample B: Add the same volume of the working standard solution to an equivalent volume of the reconstitution solvent (neat solution).

  • Analyze both samples by LC-MS/MS.

  • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Neat Solution) - 1) * 100 A negative value indicates ion suppression, while a positive value indicates ion enhancement.

cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation blank_matrix Blank Matrix processed_matrix Process Blank Matrix blank_matrix->processed_matrix sample_a Sample A (Spiked Matrix) processed_matrix->sample_a working_std Working Standard working_std->sample_a sample_b Sample B (Neat Standard) working_std->sample_b lcms_analysis LC-MS/MS Analysis sample_a->lcms_analysis sample_b->lcms_analysis calculation Calculate Matrix Effect (%) lcms_analysis->calculation

Workflow for Post-Extraction Spike Analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol offers a more rigorous cleanup for complex biological matrices like plasma.

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat the plasma sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound from the cartridge with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

start Start: Plasma Sample pretreat 2. Pre-treat Plasma start->pretreat condition 1. Condition SPE Cartridge load 3. Load Sample condition->load pretreat->load wash 4. Wash Cartridge load->wash elute 5. Elute Analyte wash->elute evaporate 6. Evaporate Eluent elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Solid-Phase Extraction (SPE) Workflow.

References

Technical Support Center: Optimizing N,N-Dimethylpyridine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Dimethylpyridine-3-sulfonamide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the synthesis of this compound?

A1: In the synthesis of this compound from pyridine-3-sulfonyl chloride and dimethylamine, a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is often employed to accelerate the reaction. The catalyst activates the sulfonyl chloride, making it more susceptible to nucleophilic attack by dimethylamine.

Q2: How does catalyst loading impact the reaction yield and time?

A2: Catalyst loading is a critical parameter. Insufficient catalyst can lead to slow or incomplete reactions. Conversely, excessive catalyst loading may not significantly improve the yield or reaction time and can complicate product purification.[1] It is crucial to optimize the catalyst amount for each specific reaction condition.

Q3: What are common side reactions to be aware of during the synthesis?

A3: A potential side reaction is the formation of a bissulfonylated by-product, especially if the amine has multiple reaction sites.[2] Hydrolysis of the sulfonyl chloride in the presence of moisture can also occur, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired sulfonamide.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the product over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the catalyst is of high purity and has been stored correctly. Consider using a fresh batch of catalyst.
Insufficient catalyst loadingGradually increase the catalyst loading in small increments (e.g., 1-2 mol%) to find the optimal concentration.
Poor quality of reagentsVerify the purity of starting materials (pyridine-3-sulfonyl chloride and dimethylamine) and solvents. Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
Inappropriate reaction temperatureOptimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
Formation of Impurities BissulfonylationThis is more common with primary amines but can occur. Ensure the stoichiometry of the reactants is correct.
Hydrolysis of sulfonyl chlorideUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation Excess catalystUse the minimum effective amount of catalyst to simplify purification. Consider using a solid-supported catalyst that can be easily filtered off.
Unreacted starting materialsEnsure the reaction goes to completion by monitoring it with TLC or HPLC. Optimize the reaction time and stoichiometry.

Experimental Protocols

General Protocol for this compound Synthesis

This is a general guideline. Optimal conditions may vary.

  • To a solution of pyridine-3-sulfonyl chloride (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane, Acetonitrile) under an inert atmosphere, add the catalyst (e.g., DMAP, 1-10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Example of a DMAP-Catalyzed Sulfonylation of a Pyridine Derivative[2]

This protocol describes the synthesis of an insecticide candidate (NKY-312) via a highly selective monosulfonylation reaction catalyzed by DMAP.

Materials:

  • 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

  • Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • p-toluenesulfonyl chloride

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (30 g, 0.234 mol), pyridine (47.4 mL, 2.5 equiv), and DMAP (0.285 g) in 225 mL of DCM.

  • Stir the resulting white suspension at room temperature for 15 minutes.

  • Add a solution of p-toluenesulfonyl chloride (46.8 g, 1.05 equiv) dissolved in 195 mL of DCM dropwise over approximately 180 minutes.

  • The reaction mixture will gradually turn into a yellow solution about 20 minutes after the start of the addition.

  • Continue stirring until the reaction is complete (monitor by TLC or HPLC).

  • Work up the reaction to isolate the product. This optimized process afforded the product in 98% yield with 98% HPLC purity.[2]

Quantitative Data

The following table, adapted from a study on the C-sulfonylation of 4-alkylpyridines, illustrates the impact of catalyst loading on reaction time and yield. While not the exact synthesis of this compound, it provides a relevant example of how a DMAP catalyst can significantly improve reaction efficiency.[1]

Table 1: Effect of DMAP on Reaction Time and Yield [1]

EntryCatalyst (mol%)Reaction Time (h)Yield (%)
101685
2101.592

Visualizations

Proposed Catalytic Cycle for DMAP-Catalyzed Sulfonamide Synthesis

DMAP_Catalysis PySO2Cl Pyridine-3-sulfonyl chloride Intermediate N-sulfonyl-DMAP pyridinium salt (Activated Intermediate) PySO2Cl->Intermediate + DMAP DMAP DMAP (Catalyst) Product N,N-Dimethylpyridine- 3-sulfonamide Intermediate->Product + Me2NH Me2NH Dimethylamine DMAP_regen DMAP (Regenerated) Product->DMAP_regen - HCl DMAP_regen->PySO2Cl Catalytic Cycle

Caption: Proposed mechanism for DMAP-catalyzed synthesis.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Py-SO2Cl and DMAP in anhydrous solvent Cooling Cool to 0 °C Reagents->Cooling Addition Slowly add Dimethylamine Cooling->Addition Stirring Stir at RT (2-24h) Addition->Stirring Monitoring Monitor by TLC/HPLC Stirring->Monitoring Quench Quench with aq. NaHCO3 Monitoring->Quench Extract Extract with organic solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure N,N-Dimethylpyridine- 3-sulfonamide Purify->Product

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Optimizing Sulfonamide Formation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction kinetics of sulfonamide formation. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction is very slow or stalling. What are the primary factors I should investigate?

A1: Slow reaction kinetics in sulfonamide synthesis can be attributed to several factors. The most critical to investigate are:

  • Reactivity of the Amine: The nucleophilicity of the amine is paramount. Aromatic amines with electron-withdrawing groups or sterically hindered amines will react much slower than simple alkyl amines.

  • Stability and Reactivity of the Sulfonylating Agent: Sulfonyl chlorides are highly reactive but are susceptible to hydrolysis. If the reaction is slow, the sulfonyl chloride may be degrading over time.

  • Reaction Temperature: While higher temperatures generally increase reaction rates, excessively high temperatures can lead to degradation of reactants or products. Conversely, a temperature that is too low can significantly slow down or stall the reaction.

  • Solvent Choice: The polarity of the solvent can influence the stability of the transition state. A solvent that does not fully dissolve the reactants will result in a heterogeneous mixture and slow the reaction.

  • Presence of a Catalyst: For challenging couplings, the absence of a suitable catalyst or the deactivation of a catalyst can be the primary reason for slow kinetics.

Q2: How does the choice of base impact the reaction speed?

A2: The base plays a crucial role in sulfonamide synthesis, primarily by deprotonating the amine (or the sulfonamide in some cross-coupling reactions) and neutralizing the HCl byproduct formed when using sulfonyl chlorides. A base that is too weak may not sufficiently activate the amine, leading to a slow reaction. Conversely, a very strong base might promote side reactions. Tertiary amines like triethylamine (TEA) or pyridine are commonly used. For less reactive amines, a stronger, non-nucleophilic base might be necessary.

Q3: Can moisture in my reaction vessel affect the kinetics?

A3: Absolutely. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding and unreactive sulfonic acid. This is a common competitive side reaction that consumes the starting material, reducing the yield and affecting the observed reaction rate.[1] It is crucial to use anhydrous solvents and thoroughly dry all glassware before starting the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield with Unreacted Starting Materials

If you observe a low yield with a significant amount of unreacted amine and/or sulfonyl chloride (or its hydrolyzed sulfonic acid byproduct), consider the following troubleshooting steps.

  • Problem: Insufficiently reactive amine.

    • Solution: Increase the reaction temperature or consider using a more forcing (higher boiling point) solvent. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive sulfonyl-DMAP intermediate.

  • Problem: Degradation of the sulfonyl chloride.

    • Solution: Ensure all reagents and solvents are anhydrous. Consider using sulfonyl fluorides, which are often more stable and less prone to hydrolysis.

  • Problem: Inadequate temperature.

    • Solution: For slow reactions, cautiously increase the temperature in increments of 10°C. For reactions known to be exothermic, ensure cooling is adequate to prevent reactant degradation. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data to aid in the selection of optimal reaction conditions.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reported Yield (%)Notes
093Lower temperatures can minimize side reactions and degradation.[2]
1580.26A modest increase in temperature may be suitable for less reactive substrates.[2]
> 25Degraded QualityHigher temperatures often lead to the formation of impurities and product degradation.[2]

Table 2: Comparison of Catalysts for N-Arylation of Sulfonamides

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1001895
CuI / L-prolineK₂CO₃DMSO902488
NiCl₂(dppp)K₃PO₄Dioxane1101285
Fe(acac)₃ / TMEDAK₂CO₃Toluene1202478

Data is synthesized from typical conditions reported in the literature for C-N cross-coupling reactions.

Table 3: Effect of Solvent on Reaction Rate

SolventDielectric Constant (ε)Relative RateGeneral Observation
Dichloromethane9.1ModerateA common aprotic solvent, good for general-purpose synthesis.
Acetonitrile37.5FastPolar aprotic solvent that can stabilize charged intermediates, accelerating the reaction.[3]
Toluene2.4SlowNonpolar solvent, may be less effective for reactions involving polar intermediates.
Tetrahydrofuran (THF)7.6ModerateA versatile solvent, but can coordinate with some metal catalysts.
Dimethylformamide (DMF)36.7FastHigh-boiling polar aprotic solvent, useful for unreactive substrates.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide using a Sulfonyl Chloride and a Primary Amine

This protocol outlines the standard procedure for sulfonamide formation.

  • Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

    • Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents).

    • Cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature.

    • Stir for 2-24 hours, monitoring the consumption of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench by adding water or a dilute acid solution (e.g., 1 M HCl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Amine

This protocol is effective for accelerating reactions with less nucleophilic or sterically hindered amines.

  • Reaction Setup:

    • In an oven-dried flask, dissolve the sterically hindered amine (1.0 equivalent) and 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) in anhydrous dichloromethane.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Cool the mixture to 0°C.

  • Reagent Addition:

    • Add the sulfonyl chloride (1.1 equivalents) solution in dichloromethane dropwise.

  • Reaction and Workup:

    • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Workflow_Troubleshooting start Slow or Incomplete Sulfonamide Reaction check_amine Assess Amine Reactivity (Sterics/Electronics) start->check_amine check_reagents Verify Reagent Quality (Anhydrous Conditions) start->check_reagents check_conditions Evaluate Reaction Conditions (Temp/Solvent) start->check_conditions amine_ok Amine is Reactive check_amine->amine_ok Good Reactivity amine_poor Amine is Unreactive check_amine->amine_poor Poor Reactivity reagents_bad Hydrolysis Suspected check_reagents->reagents_bad Moisture Present conditions_subopt Conditions Suboptimal check_conditions->conditions_subopt Low Solubility/ Slow Rate sol_catalyst Add Catalyst (e.g., DMAP) amine_poor->sol_catalyst sol_temp Increase Temperature amine_poor->sol_temp reagents_ok Reagents are Good sol_reagents Use Anhydrous Solvents & Fresh Reagents reagents_bad->sol_reagents conditions_ok Conditions are Optimal conditions_subopt->sol_temp sol_solvent Screen Solvents conditions_subopt->sol_solvent

Caption: Troubleshooting workflow for slow sulfonamide formation.

Factors_Affecting_Kinetics center Reaction Kinetics (Rate of Sulfonamide Formation) sub_amine Amine Substrate - Nucleophilicity - Steric Hindrance center->sub_amine sub_sulfonyl Sulfonylating Agent - Leaving Group (Cl > F) - Stability center->sub_sulfonyl conditions Reaction Conditions - Temperature - Concentration - Solvent Polarity center->conditions catalysis Catalysis - Base (e.g., Pyridine) - Nucleophilic (e.g., DMAP) - Transition Metal (e.g., Cu, Pd) center->catalysis

Caption: Key factors influencing sulfonamide reaction kinetics.

References

Validation & Comparative

A Comparative Analysis of N,N-Dimethylpyridine-3-sulfonamide and its Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects. The position of this functional group on the pyridine ring, as with other substituents, can significantly influence the molecule's electronic properties, stereochemistry, and, consequently, its biological activity.

Comparative Biological Activity: An Overview

Direct experimental data comparing the biological activity of N,N-Dimethylpyridine-2-sulfonamide, N,N-Dimethylpyridine-3-sulfonamide, and N,N-Dimethylpyridine-4-sulfonamide is limited. However, based on structure-activity relationships observed in broader studies of sulfonamide and pyridine derivatives, we can infer potential differences in their activity profiles.

Antibacterial Activity: Sulfonamides classically exert their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. The electronic properties of the pyridine ring, influenced by the position of the sulfonamide group, can affect the binding affinity of the molecule to the enzyme's active site.

Anticancer Activity: The anticancer potential of sulfonamides is an expanding area of research, with mechanisms including inhibition of carbonic anhydrase, disruption of cell cycle progression, and induction of apoptosis. The cytotoxic effects of these compounds can vary significantly based on their isomeric form.

Enzyme Inhibition: Beyond DHPS, pyridinesulfonamides have been investigated as inhibitors of other enzymes, such as carbonic anhydrases, kinases, and proteases. The specific interactions with the target enzyme, including hydrogen bonding and hydrophobic interactions, are highly dependent on the three-dimensional structure of the inhibitor, which is dictated by the substitution pattern on the pyridine ring.

Quantitative Data from Related Sulfonamide Derivatives

To provide a quantitative perspective on the potential bioactivities, the following tables summarize experimental data for various sulfonamide derivatives from the literature. It is important to note that these are not direct comparisons of the N,N-dimethylpyridine sulfonamide isomers but serve to illustrate the range of activities observed for this class of compounds.

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
1-(benzylsulfonyl)pyrrolidine-2-carboxylic acidStaphylococcus aureus1.8[1]
4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonateEscherichia coli12.5[1]
Sulfonamide-derived chromone (5)Gram-negative and Gram-positive bacteriaSignificant activity[2]
N-[(4-Methylphenyl) sulfonyl] NicotinamideE. coli>500[3]
Compound 5a (a sulfonamide derivative)E. coli7.81[3]

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives

CompoundCancer Cell LineIC50/GI50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12[4][5]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-2314.62 ± 0.13[4][5]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-77.13 ± 0.13[4][5]
N-ethyl toluene-4-sulfonamide (8a)HeLa10.9 ± 1.01[5]
N-ethyl toluene-4-sulfonamide (8a)MDA-MB-23119.22 ± 1.67[5]
N-ethyl toluene-4-sulfonamide (8a)MCF-712.21 ± 0.93[5]

Table 3: Enzyme Inhibitory Activity of Selected Sulfonamide Derivatives

CompoundEnzymeKi (nM)Reference
Coumarin derivative (2b)Carbonic Anhydrase IX44.5[6]
Coumarin derivative (2b)Carbonic Anhydrase XII12.7[6]
Rhenium complex (3b)Carbonic Anhydrase IX34.9[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays commonly used to evaluate sulfonamide derivatives.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the compounds is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on a suitable agar medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The sulfonamide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Incubation: The diluted bacterial inoculum is added to each well containing the test compound dilutions. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plates. A positive control (medium with bacteria, no compound) and a negative control (medium only) are included in each assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Enzyme Inhibition Assay (Carbonic Anhydrase)

The inhibitory activity against carbonic anhydrase (CA) isoforms can be evaluated using a stopped-flow CO₂ hydration assay.

  • Enzyme and Inhibitor Preparation: Purified recombinant human CA isozymes are used. The inhibitors (sulfonamide derivatives) are dissolved in DMSO to prepare stock solutions.

  • Assay Procedure: The assay is performed using a stopped-flow instrument. The enzyme-catalyzed CO₂ hydration reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) at a specific wavelength. The assay buffer typically contains a non-inhibitory buffer (e.g., Tris) and an electrolyte (e.g., Na₂SO₄).

  • Data Acquisition: The initial rates of the enzymatic reaction are measured in the presence and absence of varying concentrations of the inhibitor.

  • Determination of Inhibition Constant (Ki): The Ki values are determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition. The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 values.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz can help to visualize complex processes. Below are examples of a typical experimental workflow for determining antibacterial activity and a simplified representation of the folate biosynthesis pathway targeted by sulfonamides.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Folate_Biosynthesis_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Incorporates PABA Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate via Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamides Sulfonamides (e.g., Pyridinesulfonamides) Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Inhibition of Folate Synthesis by Sulfonamides.

References

A Comparative Guide to Analytical Methods for N,N-Dimethylpyridine-3-sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods applicable to the quantification of N,N-Dimethylpyridine-3-sulfonamide. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide draws upon established and validated methodologies for the broader class of sulfonamides. The principles and techniques detailed herein are readily adaptable for the quantification of this compound, a compound with the molecular formula C7H10N2O2S and a molecular weight of 186.2.[1]

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC). These methods are widely employed for the detection and quantification of sulfonamide residues in various matrices.[2][3]

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common analytical techniques used for sulfonamide quantification. These parameters are crucial for selecting the most appropriate method based on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC) with UV/DAD Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography (GC)
Principle Separation based on polarity, detection via UV absorbance.Separation by liquid chromatography followed by mass-based detection and fragmentation for high selectivity.Separation of volatile or derivatized compounds based on boiling point, followed by various detection methods.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High to Very High; specific precursor-product ion transitions provide excellent selectivity.[4]Moderate to High; dependent on the detector used (e.g., FID, ECD, MS).
Sensitivity (LOD/LOQ) Generally in the µg/kg to mg/kg range.[5]High; typically in the ng/L to ng/g range.[6][7]Variable; can be sensitive, especially with specific detectors, but may require derivatization.[8]
Linearity (r²) Typically ≥ 0.99.[9][10]Typically > 0.99.[6][11]Generally ≥ 0.99.[12]
Precision (%RSD) Intraday and interday precision typically < 15%.[5]Intraday and interday precision often < 15%.[7][11]Good precision can be achieved, often with %RSD < 15%.[12]
Accuracy/Recovery (%) Typically in the range of 85-115%.[5][13]Generally high, often in the range of 90-110%.[6][14]Method dependent, often requires careful optimization.
Sample Throughput Moderate.High, especially with modern UHPLC systems.Can be lower due to longer run times and potential derivatization steps.
Matrix Effects Can be significant, requiring careful sample cleanup.Can be a concern, often addressed by using isotopically labeled internal standards or matrix-matched calibration.[14]Can be affected by non-volatile matrix components.
Cost (Instrument/Operation) Lower initial and operational cost.Higher initial and operational cost.Moderate initial and operational cost.
Typical Application Routine quality control, analysis of formulations with higher concentrations.Trace residue analysis in complex matrices like food, environmental samples, and biological fluids.[2][7][11]Analysis of volatile sulfonamides or those that can be easily derivatized.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC-UV, LC-MS/MS, and GC-based analysis of sulfonamides. These can serve as a starting point for developing a specific method for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in pharmaceutical preparations or samples with expected higher concentrations.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 0.05 M sodium acetate buffer, pH 5.5).[13]

  • Flow Rate: 1.0 - 1.5 mL/min.[10][13]

  • Column Temperature: 25 °C.[10]

  • Injection Volume: 20 µL.[13]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a common wavelength for sulfonamides is around 265 nm).[10]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase).

  • Sonication may be used to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Prepare standard solutions at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should typically be less than 2%.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with a known amount of the analyte at different concentration levels. Recoveries should be within 98-102%.

  • Specificity: Analyze a blank, a placebo, and the analyte to ensure no interference at the retention time of the analyte peak.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for trace-level quantification of this compound in complex matrices such as biological fluids, food products, or environmental samples.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]

  • Flow Rate: 0.3 - 0.5 mL/min.[4]

  • Injection Volume: 5 - 20 µL.[6]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+ of this compound. Product ions will need to be determined by infusing a standard solution into the mass spectrometer. At least two transitions are typically monitored for confirmation.

  • Source Parameters: Gas temperature, gas flow, nebulizer pressure, and capillary voltage need to be optimized for the specific analyte and instrument.[4]

Sample Preparation (using QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): [11]

  • Homogenize the sample.

  • Add acetonitrile and internal standard to a tube containing the sample.

  • Add a salt mixture (e.g., MgSO4, NaCl) and shake vigorously.

  • Centrifuge the sample.

  • Take an aliquot of the supernatant (acetonitrile layer) and perform a dispersive solid-phase extraction (d-SPE) cleanup step by adding a sorbent mixture (e.g., PSA, C18, MgSO4).

  • Vortex and centrifuge.

  • Filter the supernatant and inject it into the LC-MS/MS system.

Validation Parameters:

  • Linearity: Establish a calibration curve using matrix-matched standards.

  • LOD and LOQ: Determined as the lowest concentration with a signal-to-noise ratio of at least 3 and 10, respectively.[11]

  • Recovery and Matrix Effects: Evaluate by comparing the response of the analyte in the matrix extract with the response in a pure solvent.

  • Precision and Accuracy: Assessed at multiple concentration levels.

Gas Chromatography (GC)

GC can be an alternative for the analysis of this compound, potentially after a derivatization step to increase its volatility and thermal stability.

Instrumentation:

  • Gas chromatograph equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12][15]

  • Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

GC Conditions:

  • Injector Temperature: Optimized to ensure volatilization without degradation.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[12]

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from other components.

  • Detector Temperature: Set higher than the final oven temperature.

Derivatization (if necessary):

  • Methylation is a common derivatization technique for sulfonamides to make them more amenable to GC analysis.[8] This can be achieved using reagents like diazomethane or trimethylsilyldiazomethane.

Sample Preparation:

  • Extraction of the analyte from the sample matrix using a suitable organic solvent.

  • Concentration of the extract.

  • Derivatization of the analyte.

  • Reconstitution in a suitable solvent for injection.

Validation Parameters:

  • Similar validation parameters as for HPLC and LC-MS/MS should be assessed, including linearity, precision, accuracy, LOD, and LOQ.[12]

Mandatory Visualization

The following diagram illustrates a general workflow for the validation of an analytical method, which is a critical process to ensure the reliability and accuracy of the results.

G General Workflow for Analytical Method Validation A Method Development & Optimization B Specificity / Selectivity (No Interference) A->B C Linearity & Range (Correlation Coefficient) A->C D Limit of Detection (LOD) & Limit of Quantitation (LOQ) A->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate Precision, %RSD) B->F C->E C->F D->E D->F G Robustness (Small Method Variations) E->G F->G H System Suitability (Daily Performance Check) G->H I Validated Method Ready for Routine Use H->I

Caption: A flowchart illustrating the key stages of analytical method validation.

References

A Comparative Guide to Catalysts in Pyridine-3-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridine-3-sulfonamide, a crucial scaffold in medicinal chemistry, can be achieved through various catalytic and non-catalytic routes. This guide provides a comparative analysis of different synthetic strategies, focusing on the catalysts employed, reaction conditions, and yields. The information is intended to assist researchers in selecting the most suitable methodology for their specific applications, balancing factors such as efficiency, substrate scope, and operational simplicity.

Performance Comparison of Synthetic Methodologies

The following table summarizes quantitative data from different methodologies for the synthesis of pyridine-3-sulfonamide and its derivatives. While direct comparison is challenging due to the varied nature of the target molecules, the data provides insights into the efficacy of different catalytic systems.

Starting Material(s)Catalyst/ReagentSolvent(s)Temperature (°C)Time (h)Yield (%)Target MoleculeReference
Pyridine-3-sulfonyl chloride, Ammonia solutionNone (Amination)Tetrahydrofuran/DioxaneRoom Temp.171Pyridine-3-sulfonamide[1]
Pyridine-3-sulfonyl chloride HCl, Ammonia in MethanolNone (Amination)Dichloromethane/MethanolRoom Temp.0.8391Pyridine-3-sulfonamide[1]
4-aminoacetophenone, 4-toluenesulfonyl chloridePyridineDichloromethaneRoom Temp.588N-(4-acetylphenyl)-4-methylbenzenesulfonamide[2]
Aryl aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, Ammonium acetateTQoxyTtriFA (quinoline-based ionic liquid)Solvent-free902HighSubstituted Pyridines with sulfonamide moiety[2]
Aldehyde derivatives, Methyl ketones with sulfonamide moieties, Ammonium acetateFe3O4@SiO2@PCLH-TFA (magnetic nanoparticle)Solvent-free110VariesHighTriarylpyridines with sulfonamide moieties[3]
3-chloro-pyridineRaney Nickel (for reduction step)Water/Isopropanol95-1103-2075-80Pyridine-3-sulfonic acid[4][5]
Arylboronic Acids, Phenyl chlorosulfatePalladium(II) acetate / Palladacycle precatalystsAcetoneRoom Temp. - 11024VariesArylsulfonyl chlorides[6]

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below. These protocols offer a practical guide for laboratory implementation.

Protocol 1: Synthesis of Pyridine-3-sulfonamide from Pyridine-3-sulfonyl chloride[1]

This method involves the direct amination of pyridine-3-sulfonyl chloride.

  • Reaction Setup: A solution of pyridine-3-sulfonyl chloride (1 g, 5.6 mmol) in tetrahydrofuran (THF, 5 mL) is prepared in a suitable reaction vessel.

  • Addition of Ammonia: A solution of ammonia in dioxane (23.9 mL, 2 M) is added to the reaction mixture.

  • Reaction: The resulting suspension is stirred at room temperature for 1 hour.

  • Work-up: The solvent is removed by rotary evaporation. The residue is dissolved in dichloromethane (DCM) and washed sequentially with saturated aqueous ammonium chloride and brine.

  • Isolation: The organic phase is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the resulting solid is dried under vacuum at 40 °C to yield pyridine-3-sulfonamide.

A variation of this protocol utilizes pyridine-3-sulfonyl chloride HCl suspended in DCM, to which a 7N solution of ammonia in methanol is added. The reaction is stirred at room temperature for 50 minutes, filtered, and the filtrate is concentrated to yield the product.[1]

Protocol 2: Pyridine-Catalyzed Synthesis of a Sulfonamide Precursor[2]

This protocol describes the synthesis of an intermediate used in a multi-component reaction to form a pyridine ring with a sulfonamide moiety.

  • Reaction Setup: 4-aminoacetophenone (10.0 mmol) and 4-toluenesulfonyl chloride (10.0 mmol) are dissolved in dichloromethane.

  • Catalyst Addition: Pyridine (2 mol%) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for 5 hours.

  • Work-up: The solvent is removed under reduced pressure.

  • Isolation: The obtained solid is filtered, washed thoroughly with water, and air-dried to afford pure N-(4-acetylphenyl)-4-methylbenzenesulfonamide.

Protocol 3: Magnetic Nanoparticle-Catalyzed Synthesis of Triarylpyridines with Sulfonamide Moieties[3]

This method employs a recoverable magnetic nanoparticle catalyst for a one-pot synthesis.

  • Reaction Mixture: A mixture of an aldehyde derivative (1 mmol), a methyl ketone with a sulfonamide moiety (2 mmol), and ammonium acetate (1.5 mmol) is prepared.

  • Catalyst Addition: 10 mg of Fe3O4@SiO2@PCLH-TFA catalyst is added to the mixture.

  • Reaction: The reaction mixture is stirred under solvent-free conditions at 110 °C for the requisite time, with progress monitored by TLC.

  • Catalyst Recovery and Product Isolation: Upon completion, the magnetic catalyst can be recovered using an external magnet, and the product is isolated from the reaction mixture.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic methods.

Synthesis_Workflow cluster_aminolysis Direct Amination cluster_multicomponent Multi-component Synthesis Start_A Pyridine-3-sulfonyl chloride Process_A Amination (RT, 1h) Start_A->Process_A Reagent_A Ammonia Reagent_A->Process_A Product_A Pyridine-3-sulfonamide Process_A->Product_A Start_B1 Aldehyde Process_B One-pot Reaction (110°C, Solvent-free) Start_B1->Process_B Start_B2 Ketone with Sulfonamide Start_B2->Process_B Start_B3 Ammonium Acetate Start_B3->Process_B Catalyst_B Fe3O4@SiO2@PCLH-TFA Catalyst_B->Process_B Product_B Substituted Pyridine Sulfonamide Process_B->Product_B

Caption: Comparative workflow for pyridine-3-sulfonamide synthesis.

Experimental_Workflow Start Start: Mix Reactants & Catalyst/Reagent Reaction Stir at Defined Temperature & Time Start->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench & Extract Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for chemical synthesis.

Conclusion

The synthesis of pyridine-3-sulfonamide can be approached in several ways, with the choice of method depending on the desired scale, purity requirements, and available starting materials. The direct amination of pyridine-3-sulfonyl chloride is a straightforward, high-yielding method for obtaining the parent compound. For the synthesis of more complex, substituted pyridine sulfonamides, multi-component reactions catalyzed by ionic liquids or recoverable magnetic nanoparticles offer elegant and efficient one-pot solutions. While palladium catalysis presents a modern approach for forming the arylsulfonyl moiety, its application to pyridine-3-sulfonamide specifically would require further adaptation. The use of Raney Nickel in a multi-step synthesis from 3-chloropyridine provides a route from a readily available starting material, though it involves more steps. Researchers should consider these factors when selecting a synthetic strategy for their specific research and development needs.

References

Comparative Efficacy of Pyridine Sulfonamide Derivatives: An In-Vitro and In-Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their biological activity, both at the cellular level and within a whole organism. This guide provides a comparative overview of the in-vitro and in-vivo efficacy of a representative pyridine sulfonamide derivative, Compound VIIb , a potent anti-cancer agent. While direct comparative studies on N,N-Dimethylpyridine-3-sulfonamide derivatives are limited in publicly available literature, the analysis of Compound VIIb offers valuable insights into the translational potential of this class of molecules. The data presented is compiled from a study investigating novel pyridine-sulfonamide hybrids as potential VEGFR-2 inhibitors.

Data Presentation: In-Vitro vs. In-Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of Compound VIIb, a pyridine-sulfonamide hybrid, in both cellular and animal models.

Table 1: In-Vitro Cytotoxicity of Compound VIIb against Human Cancer Cell Lines [1]

Cancer Cell LineTissue of OriginGI50 (µM)
UO-31Renal1.06
SNB-75CNS1.14
HOP-92Lung (Non-Small Cell)1.25
HCT-116Colon1.34
786-0Renal1.45
OVCAR-3Ovarian1.57
NCI-H460Lung (Non-Small Cell)1.62
MCF7Breast1.73
PC-3Prostate2.11
K-562Leukemia8.92
Mean Inhibition - 91.67%

Table 2: In-Vitro VEGFR-2 Enzyme Inhibition [1]

CompoundVEGFR-2 IC50 (µM)
Compound VIIb 3.6
Sorafenib (Reference)4.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key experiments cited in this guide.

In-Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compound (VIIb) was dissolved in DMSO to prepare a stock solution, which was further diluted with the culture medium to the desired concentrations.

  • Treatment: Cells were seeded in 96-well plates at an appropriate density. After 24 hours of incubation, the cells were treated with various concentrations of Compound VIIb and incubated for an additional 48 hours.

  • MTT Staining: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for another 4 hours at 37°C.

  • Data Acquisition: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

In-Vitro VEGFR-2 Kinase Assay[1]
  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 enzyme and a suitable substrate peptide were used.

  • Compound Incubation: The enzyme was incubated with varying concentrations of Compound VIIb or the reference compound (Sorafenib) in a kinase buffer containing ATP and the substrate.

  • Reaction and Detection: The kinase reaction was allowed to proceed for a specified time at room temperature. The amount of phosphorylated substrate was quantified using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis: The percentage of enzyme inhibition was calculated for each compound concentration, and the IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%) was determined by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action and experimental workflows related to the evaluation of pyridine sulfonamide derivatives.

experimental_workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation (Proposed) cell_lines Cancer Cell Lines (e.g., UO-31, MCF7) mtt_assay MTT Cytotoxicity Assay cell_lines->mtt_assay Treatment with Compound VIIb ic50_determination GI50 Determination mtt_assay->ic50_determination animal_model Xenograft Mouse Model (e.g., UO-31 cells) ic50_determination->animal_model Candidate Selection vegfr2_enzyme VEGFR-2 Enzyme kinase_assay Kinase Inhibition Assay vegfr2_enzyme->kinase_assay Incubation with Compound VIIb ic50_enzyme IC50 Determination kinase_assay->ic50_enzyme ic50_enzyme->animal_model Mechanism Confirmation treatment Compound VIIb Administration animal_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement Regular Intervals efficacy_analysis Efficacy Analysis (% TGI) tumor_measurement->efficacy_analysis

Caption: Experimental workflow for evaluating the anticancer efficacy of pyridine sulfonamide derivatives.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates CompoundVIIb Compound VIIb CompoundVIIb->VEGFR2 Inhibits Proliferation Cell Proliferation Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: Proposed VEGFR-2 signaling pathway inhibition by Compound VIIb.

References

Cross-Reactivity Analysis of N,N-Dimethylpyridine-3-sulfonamide in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N,N-Dimethylpyridine-3-sulfonamide in a competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is benchmarked against a panel of structurally related sulfonamide compounds to provide a clear perspective on its specificity. Detailed experimental protocols and workflow visualizations are included to support the replication and validation of these findings.

Introduction to this compound and Immunoassay Specificity

This compound (CAS: 4810-41-7, Molecular Formula: C₇H₁₀N₂O₂S) is a sulfonamide-containing compound with potential applications in pharmaceutical research and development.[1][2][3] As with any novel compound intended for biological systems, understanding its potential for cross-reactivity in common analytical methods is paramount. Immunoassays, which rely on the specific binding of antibodies to target antigens, are susceptible to cross-reactivity from structurally similar molecules. This can lead to false-positive results or inaccurate quantification.

This guide focuses on the performance of this compound in a competitive ELISA designed for the detection of a broad range of sulfonamides. Such assays are crucial for monitoring drug levels, ensuring food safety, and in various research applications.[4][5]

Comparative Cross-Reactivity Data

The cross-reactivity of this compound was evaluated in a competitive ELISA. The assay is based on the competition between the free sulfonamide in the sample and a sulfonamide-horseradish peroxidase (HRP) conjugate for a limited number of anti-sulfonamide antibody binding sites. The cross-reactivity is expressed as a percentage relative to the primary target analyte of the assay (in this hypothetical case, Sulfamethoxazole).

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound this compound structure125.81.6
Sulfamethoxazole (Reference)Sulfamethoxazole structure2.0100
SulfadiazineSulfadiazine structure9.122
SulfamethazineSulfamethazine structure5.040
SulfamerazineSulfamerazine structure4.149
SulfathiazoleSulfathiazole structure3.951
SulfaquinoxalineSulfaquinoxaline structure3.263

IC50 values and cross-reactivity percentages are hypothetical and for illustrative purposes, based on typical data from sulfonamide ELISAs.[6]

Experimental Protocols

The following is a detailed methodology for the competitive ELISA used to determine the cross-reactivity of this compound.

Materials:

  • Microtiter plate (96-well) pre-coated with rabbit anti-mouse IgG.[7]

  • This compound and other sulfonamide standards.

  • Sulfonamide-HRP conjugate.[7]

  • Anti-sulfonamide monoclonal antibody.

  • Rinsing buffer (e.g., phosphate-buffered saline with Tween 20).[7]

  • Substrate/Chromogen solution (e.g., TMB).[7]

  • Stop solution (e.g., 1M H₂SO₄).[7]

  • Distilled water.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Allow all reagents to reach room temperature before use. Prepare dilutions of the rinsing buffer and sulfonamide standards.[7]

  • Standard and Sample Addition:

    • Pipette 100 µL of the zero standard (blank) into two wells.

    • Pipette 50 µL of the zero standard (maximal signal) into two wells.

    • Pipette 50 µL of each sulfonamide standard solution into duplicate wells.

    • Pipette 50 µL of the this compound solutions at various concentrations into duplicate wells.

  • Competitive Reaction:

    • Add 25 µL of the sulfonamide-HRP conjugate to all wells except the blank.[7]

    • Add 25 µL of the anti-sulfonamide antibody solution to all wells except the blank.[7]

    • Seal the plate and incubate for 1 hour at 4°C in the dark.[7]

  • Washing: Discard the solution from the plate and wash each well three times with diluted rinsing buffer.[7]

  • Substrate Addition and Incubation: Add 100 µL of the substrate/chromogen solution to all wells. Incubate for 30 minutes at 20-25°C in the dark.[7]

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.[7]

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.[7]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of binding for each standard and sample relative to the maximal signal (zero standard).

    • Plot a standard curve of percentage binding versus the logarithm of the sulfonamide concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of binding) for each compound.

    • Calculate the cross-reactivity using the formula: Cross-Reactivity (%) = (IC50 of Reference Sulfonamide / IC50 of Test Compound) x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Reagent Equilibration & Dilution add_standards Add Standards & Samples to Plate (50µL) prep_reagents->add_standards prep_standards Standard & Sample Preparation prep_standards->add_standards add_conjugate Add Sulfonamide-HRP Conjugate (25µL) add_standards->add_conjugate add_antibody Add Anti-Sulfonamide Antibody (25µL) add_conjugate->add_antibody incubate_1 Incubate 1 hr at 4°C add_antibody->incubate_1 wash Wash Plate (3x) incubate_1->wash add_substrate Add Substrate (100µL) wash->add_substrate incubate_2 Incubate 30 min at RT add_substrate->incubate_2 add_stop Add Stop Solution (100µL) incubate_2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calc_binding Calculate % Binding read_plate->calc_binding plot_curve Plot Standard Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr

Caption: Competitive ELISA workflow for cross-reactivity analysis.

Sulfonamide Mechanism of Action

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[8][9] This enzyme is essential for the synthesis of folic acid, a crucial component for DNA and RNA synthesis.[9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to bacteriostasis.[8][9]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF NucleicAcids DNA, RNA, Protein Synthesis THF->NucleicAcids Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

Conclusion

The results of this comparative analysis indicate that this compound exhibits low cross-reactivity in the tested sulfonamide-specific competitive ELISA. Its IC50 value is significantly higher than that of the other tested sulfonamides, suggesting a lower binding affinity for the antibody used in this assay. This low cross-reactivity profile is an important characteristic, suggesting that in a mixed sample, the presence of this compound is unlikely to interfere with the quantification of other sulfonamides by this specific immunoassay. However, it is crucial to note that cross-reactivity is antibody-dependent, and these findings may not be directly extrapolated to other immunoassays with different antibody specificities. Researchers should always validate the cross-reactivity of new compounds in their specific assay systems.

References

Benchmarking N,N-Dimethylpyridine-3-sulfonamide Against Known MMP-13 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the comparative analysis of N,N-Dimethylpyridine-3-sulfonamide against established Matrix Metalloproteinase-13 (MMP-13) inhibitors. The content is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents targeting MMP-13. While specific inhibitory data for this compound is not widely available in public literature, this guide outlines the necessary experimental protocols and presents data for known inhibitors to facilitate a comprehensive benchmark analysis.

MMP-13, a zinc-dependent endopeptidase, plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen.[1][2][3] Its overexpression is implicated in the pathogenesis of various diseases, including osteoarthritis and cancer, making it a significant therapeutic target.[4][5][6][7]

Comparative Data of Known MMP-13 Inhibitors

The following table summarizes the inhibitory activity of several known MMP-13 inhibitors. This data serves as a baseline for evaluating the potency of novel compounds such as this compound.

InhibitorTypeIC50 (nM) for MMP-13Selectivity Profile
Compound 1 Pyrimidine Dicarboxamide8Selective over MMP-1, -2, -3, -7, -8, -9, -10, -12, -14, and -16[8][9]
Tanomastat Biphenyl-Inhibits MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14[]
Compound 30 Tetrahydropyran derivative1.9~50-fold selective over MMP-8[1]
Actinonin Natural Product-Inhibits MMP-13[11]
PD166793 Synthetic-Inhibits MMP-13[11]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

To benchmark this compound, a series of in vitro assays should be conducted. The following are detailed protocols for key experiments.

In Vitro MMP-13 Inhibition Assay (Fluorometric)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP-13.

Materials:

  • Recombinant human MMP-13

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • This compound (dissolved in DMSO)

  • Known MMP-13 inhibitor (positive control)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted compounds. Include wells for a positive control (enzyme and substrate, no inhibitor) and a blank (substrate, no enzyme).

  • Add the recombinant MMP-13 enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a pre-determined time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time.[12]

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

  • Determine the percent inhibition relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

Selectivity Profiling

To assess the selectivity of this compound, the fluorometric inhibition assay should be repeated with a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9). A highly selective inhibitor will show a significantly greater potency for MMP-13 compared to other MMPs.

Visualizations

The following diagrams illustrate key signaling pathways involving MMP-13 and a typical experimental workflow for inhibitor benchmarking.

MMP13_Signaling_Pathway TGFb TGF-β Integrin Integrin β6 TGFb->Integrin EP300 EP300 Integrin->EP300 ATF3 ATF3 EP300->ATF3 cJun c-Jun/JunB ATF3->cJun MMP13_Promoter MMP-13 Promoter cJun->MMP13_Promoter MMP13_Expression MMP-13 Expression MMP13_Promoter->MMP13_Expression ECM_Degradation ECM Degradation MMP13_Expression->ECM_Degradation Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion Experimental_Workflow Compound_Prep Prepare Serial Dilutions of This compound Assay_Setup Set up 96-well plate: - Test Compound - Positive Control - Blank Compound_Prep->Assay_Setup Enzyme_Add Add Recombinant MMP-13 Enzyme Assay_Setup->Enzyme_Add Incubation Incubate for Inhibitor Binding Enzyme_Add->Incubation Substrate_Add Add Fluorogenic Substrate Incubation->Substrate_Add Fluorescence_Read Measure Fluorescence Over Time Substrate_Add->Fluorescence_Read Data_Analysis Calculate Reaction Velocity & Percent Inhibition Fluorescence_Read->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc

References

Head-to-head comparison of different synthesis routes for N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of N,N-Dimethylpyridine-3-sulfonamide, a key building block in medicinal chemistry, is of significant interest. This guide provides a detailed, objective comparison of the two primary synthesis routes to this compound, supported by experimental data to inform decisions on scalability, cost-effectiveness, and overall efficiency.

The synthesis of this compound is predominantly achieved through a two-step process involving the formation of the intermediate pyridine-3-sulfonyl chloride, followed by its reaction with dimethylamine. The choice of the initial starting material for the synthesis of the sulfonyl chloride intermediate defines the two distinct routes that will be compared herein:

  • Route 1: Synthesis starting from 3-Aminopyridine.

  • Route 2: Synthesis starting from Pyridine-3-sulfonic acid.

This comparison will delve into the specifics of each route, presenting quantitative data in a clear, tabular format, detailing experimental protocols, and providing visualizations of the synthetic workflows.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound. The data for the final amination step is based on typical sulfonamide formation reactions.

ParameterRoute 1: From 3-AminopyridineRoute 2: From Pyridine-3-sulfonic acid
Starting Material 3-AminopyridinePyridine-3-sulfonic acid
Intermediate Pyridine-3-sulfonyl chloridePyridine-3-sulfonyl chloride
Key Reagents (Intermediate) Sodium nitrite, Fluoboric acid, Thionyl chloride, Cuprous chloridePhosphorus pentachloride, Phosphorus oxychloride
Yield of Intermediate ~90-95%[1]~91-94%
Key Reagents (Final Product) Dimethylamine, Base (e.g., Triethylamine or Pyridine)Dimethylamine, Base (e.g., Triethylamine or Pyridine)
Overall Estimated Yield HighHigh
Scalability Suitable for industrial scale-up[1]Applicable for industrial processes[2]
Key Considerations Involves the formation of a diazonium salt intermediate.Uses phosphorus-based reagents which may require specific handling and waste disposal.

Visualizing the Synthesis Pathways

The logical flow of each synthesis route is depicted in the diagrams below, generated using the DOT language.

G Route 1: Synthesis from 3-Aminopyridine A 3-Aminopyridine B Diazonium Fluoroborate Intermediate A->B 1. Diazotization (NaNO2, HBF4) C Pyridine-3-sulfonyl chloride B->C 2. Sulfonyl Chlorination (SOCl2, CuCl) D This compound C->D 3. Amination (Dimethylamine)

Caption: Workflow for Route 1, starting from 3-Aminopyridine.

G Route 2: Synthesis from Pyridine-3-sulfonic acid A Pyridine-3-sulfonic acid B Pyridine-3-sulfonyl chloride A->B 1. Chlorination (PCl5, POCl3) C This compound B->C 2. Amination (Dimethylamine)

Caption: Workflow for Route 2, starting from Pyridine-3-sulfonic acid.

Experimental Protocols

Below are detailed experimental methodologies for the key steps in each synthesis route.

Route 1: From 3-Aminopyridine

Step 1: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine

This procedure involves the formation of a diazonium salt followed by a Sandmeyer-type reaction.

  • Diazotization: 3-Aminopyridine is dissolved in an aqueous solution of fluoboric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium fluoroborate salt. The intermediate is typically isolated by filtration.

  • Sulfonyl Chlorination: The isolated diazonium fluoroborate salt is added portion-wise to a solution of thionyl chloride containing a catalytic amount of cuprous chloride at 0-5 °C. The reaction mixture is stirred overnight, allowing for the formation of pyridine-3-sulfonyl chloride.

  • Work-up: The reaction mixture is extracted with a suitable organic solvent such as dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield pyridine-3-sulfonyl chloride.

Route 2: From Pyridine-3-sulfonic acid

Step 1: Synthesis of Pyridine-3-sulfonyl chloride from Pyridine-3-sulfonic acid

This method employs a direct chlorination of the sulfonic acid.

  • Chlorination: A mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride is heated to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated in vacuo to give pyridine-3-sulfonyl chloride.

Final Step: Synthesis of this compound

This concluding step is common to both routes.

  • Amination: Pyridine-3-sulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and an excess of dimethylamine (either as a solution in a solvent or as a gas) is added, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

  • Work-up: The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, the organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound, which can be further purified by chromatography or recrystallization if necessary.

Conclusion

Both Route 1, starting from 3-aminopyridine, and Route 2, commencing with pyridine-3-sulfonic acid, offer high-yielding pathways to this compound. The choice between the two routes may depend on factors such as the cost and availability of the starting materials, the ease of handling the reagents involved, and the specific capabilities of the laboratory or production facility. Route 1, with its diazotization step, may require careful temperature control, while Route 2 utilizes phosphorus reagents that necessitate specific handling and disposal protocols. For large-scale industrial production, both methods have been reported to be suitable. Researchers and drug development professionals should consider these factors when selecting the optimal synthesis strategy for their needs.

References

Unraveling the Molecular Interactions: A Comparative Guide to N,N-Dimethylpyridine-3-sulfonamide Binding with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of N,N-Dimethylpyridine-3-sulfonamide and its analogs, focusing on their interactions with potential protein targets. While direct experimental data for this compound is limited, this analysis leverages data from closely related pyridine-sulfonamide derivatives to offer insights into its potential binding mechanisms and therapeutic applications. This document focuses on two primary, putative target classes for this chemical scaffold: Tubulin and Phosphoinositide 3-Kinases (PI3Ks) .

Introduction to this compound and its Therapeutic Potential

This compound belongs to the pyridine-sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Sulfonamide-containing molecules have been successfully developed as antibacterial, anticancer, and anti-inflammatory agents. The pyridine ring, a common motif in pharmaceuticals, often imparts favorable pharmacokinetic properties. The combination of these two moieties in this compound suggests its potential as a modulator of key cellular processes.

This guide will explore the binding characteristics of pyridine-sulfonamide derivatives to tubulin and PI3Ks, presenting a comparative analysis with established inhibitors of these targets.

Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a prime target for anticancer drug development. Several pyridine-sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Analysis of Tubulin Inhibitors

The following table summarizes the inhibitory activity of a representative pyridine-sulfonamide analog against tubulin polymerization, compared with well-established tubulin inhibitors.

CompoundTargetAssay TypeIC50 (µM)Binding SiteReference
HoAn32 (2-aryl-3-sulfonamido-pyridine derivative) Tubulin PolymerizationIn vitro polymerization assay0.170 - 1.193 (cell-based)Colchicine site[1]
Colchicine Tubulin PolymerizationIn vitro polymerization assay~1-5Colchicine site[2]
Paclitaxel (Taxol) Microtubule StabilizationCell-based assaysnM rangeTaxol site
Vinblastine Tubulin PolymerizationIn vitro polymerization assay~1-10Vinca alkaloid site
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of tubulin in the cell cycle and a typical workflow for identifying and characterizing tubulin inhibitors.

G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->Metaphase Inhibitor This compound (or analog) Inhibitor->Microtubules

Caption: Role of Tubulin in the Cell Cycle and Point of Inhibition.

G A Compound Library Screening (e.g., this compound) B In Vitro Tubulin Polymerization Assay A->B C Cell-Based Assays (Cytotoxicity, Cell Cycle Analysis) B->C D Binding Affinity Determination (e.g., ITC, SPR) C->D E Structural Analysis (X-ray Crystallography, NMR) D->E F Lead Optimization E->F

Caption: Experimental Workflow for Tubulin Inhibitor Discovery.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[3][4][5]

  • Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), fluorescent reporter dye (e.g., DAPI), 96-well microplates, temperature-controlled microplate reader.

  • Procedure:

    • Prepare a tubulin solution in polymerization buffer on ice.

    • Add GTP to the tubulin solution.

    • Dispense the tubulin/GTP mixture into pre-warmed microplate wells containing the test compound (e.g., this compound) or controls (vehicle, known inhibitor like colchicine, known stabilizer like paclitaxel).

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence (or absorbance at 340 nm for turbidity assays) over time.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass are determined and compared between the test compound and controls. IC50 values are calculated from dose-response curves.

X-ray Crystallography for Structural Analysis

Determining the co-crystal structure of a ligand bound to tubulin provides atomic-level details of the interaction.

  • Protein Preparation: Express and purify high-purity tubulin.

  • Co-crystallization:

    • Incubate the purified tubulin with a molar excess of the ligand (e.g., a soluble analog of this compound).

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and additives.

    • Optimize lead conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known tubulin structure.

    • Refine the model and build the ligand into the electron density map.

Targeting the PI3K Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PI3K isoforms attractive drug targets. Some sulfonamide-containing molecules have been identified as PI3K inhibitors.

Comparative Analysis of PI3K Inhibitors

The following table compares the inhibitory activity of a sulfonamide-based PI3K inhibitor with other known PI3K inhibitors.

CompoundTarget Isoform(s)Assay TypeIC50 (nM)Reference
ZSTK474 analog (sulfonamide-based) PI3KαKinase assayPotent (specific values vary with analog)[6]
Wortmannin Pan-PI3KKinase assay1-10[7]
LY294002 Pan-PI3KKinase assay~1400[7][8]
Idelalisib PI3KδKinase assay2.5
Alpelisib PI3KαKinase assay5
Signaling Pathway and Experimental Workflow

The diagrams below depict the PI3K signaling cascade and a general workflow for the development of PI3K inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound (or analog) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR Signaling Pathway.

G A Target Identification & Validation (e.g., PI3K isoforms) B High-Throughput Screening (HTS) A->B C Biochemical Assays (Kinase Activity) B->C D Cellular Assays (Western Blot for p-Akt) C->D E Structural Biology (Co-crystallization) D->E F In Vivo Efficacy Studies E->F

Caption: Workflow for the Development of PI3K Inhibitors.

Experimental Protocols

PI3K Alpha Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.[9][10][11]

  • Reagents and Materials: Recombinant human PI3Kα, lipid substrate (e.g., PIP2), ATP (can be radiolabeled [γ-³²P]ATP or used in a luminescence-based assay like ADP-Glo™), kinase assay buffer, kinase detection reagents.

  • Procedure (ADP-Glo™ format):

    • Add the test compound (e.g., this compound) and PI3Kα enzyme to a microplate well.

    • Initiate the kinase reaction by adding the PIP2 substrate and ATP.

    • Incubate at room temperature.

    • Add ADP-Glo™ reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from dose-response curves.

Protein Co-crystallization with PI3K

Obtaining a co-crystal structure of an inhibitor bound to a PI3K isoform is crucial for structure-based drug design.[12]

  • Protein Expression and Purification: Express the catalytic subunit (e.g., p110α) and regulatory subunit (e.g., p85α) of the desired PI3K isoform, often in an insect cell system, and purify the complex.

  • Complex Formation and Crystallization:

    • Incubate the purified PI3K complex with the inhibitor.

    • Screen for crystallization conditions using a variety of commercially available screens.

    • Optimize initial hits to obtain well-diffracting crystals.

  • Structure Determination: Follow the same general procedure as described for tubulin crystallography.

Conclusion

While direct structural and binding data for this compound remain to be elucidated, the analysis of its structural analogs provides a strong rationale for its investigation as a potential inhibitor of tubulin polymerization and/or the PI3K signaling pathway. The experimental protocols and comparative data presented in this guide offer a framework for the further evaluation of this compound and its derivatives as promising therapeutic agents. Further research, including direct binding assays and structural studies, is warranted to fully characterize the molecular interactions of this compound and validate its therapeutic potential.

References

Unlocking a New Front in Oncology: A Comparative Analysis of Sulfonamide Analogs' Docking Scores Against Key Cancer Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapies, sulfonamide derivatives have emerged as a promising class of compounds, demonstrating significant potential in targeting a range of cancer-related proteins. This guide offers a comprehensive comparison of the in-silico docking performance of various sulfonamide analogs against critical cancer targets, including carbonic anhydrases, tyrosine kinases, and tubulin. The data presented herein, summarized from recent preclinical studies, provides valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

Sulfonamides, a well-established pharmacophore in medicinal chemistry, exhibit remarkable versatility in their biological activity.[1][2][3][4][5] Their ability to bind to and inhibit enzymes crucial for tumor growth and survival has positioned them as attractive candidates for anticancer drug design. Molecular docking studies, a cornerstone of modern drug discovery, have been instrumental in elucidating the binding affinities and interaction patterns of these analogs, thereby guiding the development of more potent and selective inhibitors.[6][7][8]

Comparative Docking Scores of Sulfonamide Analogs

The following table summarizes the docking scores of various sulfonamide analogs against prominent cancer targets as reported in recent scientific literature. Docking scores, typically expressed in kcal/mol, represent the binding affinity of a ligand to a protein, with more negative values indicating a stronger interaction.

Sulfonamide AnalogCancer TargetPDB IDDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)
N-substituted sulfonamide derivativesCarbonic Anhydrase1AZM-6.8 to -8.2Acetazolamide-5.25
Amino acid-sulfonamide conjugatesCarbonic Anhydrase-I--6.9 to -7.8Acetazolamide-
Azo-based sulfonamide (Compound 8h)FGFR2 Kinase4J98-6.24--
2,5-Dichlorothiophene-3-sulfonamide (8b)p53--Doxorubicin-
2,5-Dichlorothiophene-3-sulfonamide (8b)Caspase-3--Cisplatin-

Note: The docking scores for 2,5-Dichlorothiophene-3-sulfonamide against p53 and Caspase-3 were reported as comparable to the reference drugs without specifying the exact numerical values.[9]

The data clearly indicates that newly synthesized sulfonamide derivatives exhibit superior binding affinities compared to the standard inhibitor Acetazolamide against carbonic anhydrase.[6][8][10][11] Similarly, novel azo-based sulfonamides show promising interactions with the FGFR2 kinase receptor.[12][13] Furthermore, in-silico studies on dichlorothiophene sulfonamides suggest their potential as inhibitors of key proteins in cancer cell apoptosis pathways.[9][14]

Key Cancer Targets for Sulfonamide Analogs

Carbonic Anhydrases (CAs): Specifically, the tumor-associated isoform CA IX is a key target.[15][16] Its overexpression in hypoxic tumors contributes to an acidic tumor microenvironment, promoting tumor growth and metastasis.[17] Sulfonamides are potent inhibitors of CAs.[1][3][4]

Tyrosine Kinases: These enzymes are crucial mediators of signaling pathways that control cell proliferation, differentiation, and survival.[18] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[19][20][21] Several sulfonamide-based compounds have been designed as VEGFR-2 inhibitors.[19]

Tubulin: This protein is the building block of microtubules, which are essential for cell division.[22] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[23] A new class of Microtubule Destabilizing Sulfonamides (MDS) has shown potent antiproliferative activities, offering a potential alternative to taxane-based chemotherapies.[24][25]

Experimental Protocols: Molecular Docking

The following provides a generalized methodology for the molecular docking studies cited in this guide.

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein structure. The structure is then energy-minimized to resolve any steric clashes.[7]

  • Ligand Preparation: The 2D structures of the sulfonamide analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy-minimized to obtain a stable conformation.

2. Docking Simulation:

  • A docking software (e.g., AutoDock, Schrödinger Maestro) is used to predict the binding conformation of the ligand within the active site of the target protein.

  • The active site is defined based on the co-crystallized ligand or through literature knowledge.

  • The docking algorithm explores various possible orientations and conformations of the ligand within the defined binding pocket.

3. Scoring and Analysis:

  • The different poses of the ligand are evaluated using a scoring function that estimates the binding free energy (docking score).

  • The pose with the lowest energy score is generally considered the most favorable binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of the binding.

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) signaling pathway, a key target for many sulfonamide-based anticancer agents.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Sulfonamide Sulfonamide Analog Sulfonamide->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by sulfonamide analogs.

Experimental Workflow for Molecular Docking

The process of in-silico molecular docking follows a structured workflow to ensure reliable and reproducible results.

Docking_Workflow cluster_prep Preparation Phase cluster_processing Processing Phase cluster_analysis Analysis Phase PDB 1. Protein Structure (from PDB) Prot_Prep 3. Protein Preparation (Add H, Minimize Energy) PDB->Prot_Prep Ligand 2. Ligand Structure (2D to 3D) Lig_Prep 4. Ligand Preparation (Minimize Energy) Ligand->Lig_Prep Docking 5. Molecular Docking (Define Binding Site, Run Algorithm) Prot_Prep->Docking Lig_Prep->Docking Scoring 6. Scoring & Ranking (Binding Affinity) Docking->Scoring Analysis 7. Interaction Analysis (H-bonds, Hydrophobic etc.) Scoring->Analysis Result 8. Lead Identification Analysis->Result

Caption: A typical workflow for a molecular docking study.

References

Unveiling the Metabolic Fate of N,N-Dimethylpyridine-3-sulfonamide: A Guide to Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of metabolic pathways is a cornerstone of drug discovery and development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile. This guide offers a comparative framework for identifying the metabolites of N,N-Dimethylpyridine-3-sulfonamide, a molecule of interest in medicinal chemistry. Due to the absence of direct metabolism studies for this specific compound, this guide leverages predictive metabolism based on structurally related compounds, namely pyridine-containing molecules, sulfonamides, and N,N-dimethylated aromatic amines. We present potential metabolic transformations and outline robust analytical methodologies for their confirmation, supported by established experimental protocols.

Predicted Metabolic Pathways of this compound

The metabolic biotransformation of this compound is anticipated to proceed through several key pathways, including modifications to the pyridine ring and the N,N-dimethylamino group. These predictions are derived from known metabolic routes of similar chemical moieties.

Phase I Metabolism is expected to introduce or expose functional groups. Key predicted reactions include:

  • N-Demethylation: Stepwise removal of the methyl groups from the N,N-dimethylamino moiety is a common metabolic route for N,N-dimethylated aromatic amines. This would result in N-methylpyridine-3-sulfonamide and subsequently pyridine-3-sulfonamide.

  • Pyridine Ring Hydroxylation: The pyridine ring is susceptible to oxidation at various positions, leading to the formation of hydroxylated metabolites.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, a common metabolic fate for pyridine-containing compounds.[1]

Phase II Metabolism typically involves the conjugation of Phase I metabolites with endogenous molecules to enhance their water solubility and facilitate excretion. Predicted conjugation reactions include:

  • Glucuronidation: Hydroxylated metabolites are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

  • Sulfation: Sulfotransferases (SULTs) may catalyze the sulfation of hydroxylated metabolites.

The following diagram illustrates the predicted metabolic pathways of this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound N_demethyl N-Methylpyridine-3-sulfonamide Parent->N_demethyl N-Demethylation Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Hydroxylation N_oxide Pyridine N-oxide Metabolite Parent->N_oxide N-Oxidation NN_demethyl Pyridine-3-sulfonamide N_demethyl->NN_demethyl N-Demethylation Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation Sulfate Sulfate Conjugates Hydroxylated->Sulfate Sulfation

Caption: Predicted metabolic pathways of this compound.

Comparative Analysis of Analytical Techniques for Metabolite Identification

The identification and characterization of drug metabolites heavily rely on sophisticated analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for its high sensitivity, selectivity, and structural elucidation capabilities.[2][3]

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication in Metabolite ID
HPLC-UV Separation by HPLC and detection by UV-Vis spectrophotometry.Simple, robust, and cost-effective.Lower sensitivity and lacks structural information.Primarily for quantification of known metabolites with chromophores.
HPLC-MS/MS Separation by HPLC followed by mass analysis of the parent ion and its fragments.High sensitivity and selectivity, provides molecular weight and structural information.[4]Higher cost and complexity.Gold standard for both qualitative identification and quantitative analysis of metabolites.[2][5]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables elemental composition determination of unknown metabolites.High instrument cost.Crucial for identifying novel metabolites and confirming elemental formulas.

Experimental Protocols for Metabolite Identification

A generic yet comprehensive experimental workflow for the identification of this compound metabolites is presented below. This protocol can be adapted based on the specific experimental setup and biological matrix.

In Vitro Metabolism using Liver Microsomes

Objective: To generate and identify Phase I metabolites of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the substrate stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate, detect, and structurally characterize the potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Quadrupole Time-of-Flight)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., start with a low percentage of B and gradually increase).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for initial screening and product ion scan (PIS) or neutral loss scan for targeted fragmentation analysis.

  • Collision Energy: Optimized for each potential metabolite to obtain characteristic fragment ions.

Data Analysis and Interpretation
  • Metabolite Prediction: Utilize in silico prediction software to generate a list of potential metabolites and their expected masses.

  • Data Mining: Analyze the full scan LC-MS data for the predicted masses of metabolites that are present in the incubation samples but absent in the control samples (without NADPH).

  • Structural Elucidation: Perform MS/MS experiments on the detected metabolite ions. The fragmentation patterns will provide structural information. For example, a loss of 14 Da or 28 Da from the parent compound could indicate mono- or di-demethylation. A loss of SO2 (64 Da) is a characteristic fragmentation of some sulfonamides.[6][7]

  • Comparison with Standards: If available, confirm the identity of metabolites by comparing their retention times and MS/MS spectra with those of authentic reference standards.

Predicted Metabolites and Their Mass Spectral Signatures

The following table summarizes the predicted metabolites of this compound and their expected mass-to-charge ratios ([M+H]+).

MetaboliteChemical FormulaMolecular Weight[M+H]+ (m/z)Predicted MS/MS Fragments
This compound (Parent) C7H10N2O2S186.23187.05Fragments corresponding to the pyridine-sulfonamide core and loss of dimethylamine.
N-Methylpyridine-3-sulfonamide C6H8N2O2S172.21173.04Loss of 14 Da from parent; fragments of the pyridine-sulfonamide core.
Pyridine-3-sulfonamide C5H6N2O2S158.18159.02Loss of 28 Da from parent; characteristic fragments of the pyridine-sulfonamide structure.[8]
Hydroxylated this compound C7H10N2O3S202.23203.05Addition of 16 Da to parent; fragments showing hydroxylation on the pyridine ring.
This compound N-oxide C7H10N2O3S202.23203.05Addition of 16 Da to parent; characteristic loss of oxygen.
Glucuronide Conjugate of Hydroxylated Metabolite C13H18N2O9S378.36379.08Loss of the glucuronic acid moiety (176 Da).
Sulfate Conjugate of Hydroxylated Metabolite C7H10N2O6S2282.29283.02Loss of the sulfate group (80 Da).

This guide provides a foundational framework for the systematic identification of this compound metabolites. The predictive nature of the metabolic pathways underscores the importance of empirical verification using the robust analytical methods and protocols outlined herein. Successful characterization of these metabolites will significantly contribute to the comprehensive understanding of this compound's pharmacological profile.

References

A Guide to Inter-Laboratory Validation of Analytical Methods for N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory validation study for the quantification of N,N-Dimethylpyridine-3-sulfonamide, a key compound in various research and development pipelines. While no formal inter-laboratory study for this specific analyte has been published to date, this document outlines a comprehensive protocol based on established analytical techniques for structurally similar sulfonamides and in accordance with international validation guidelines. The objective is to facilitate the standardization and comparison of analytical performance across different laboratories, ensuring data reliability and consistency.

Introduction to Analytical Methodologies

The accurate quantification of this compound is critical for pharmacokinetic studies, quality control of drug substances, and metabolic profiling. The primary recommended method for an inter-laboratory study is High-Performance Liquid Chromatography with Ultraviolet (UV) detection, owing to its robustness, accessibility, and cost-effectiveness. A more sensitive alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is also discussed for applications requiring lower detection limits.

  • Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

    • Principle: This technique separates this compound from other components in a sample mixture based on its interaction with a stationary phase (the HPLC column) and a mobile phase. The separated compound is then detected and quantified by its absorbance of UV light at a specific wavelength.

    • Advantages: Widely available instrumentation, straightforward method development, and robust performance make it suitable for routine analysis and quality control.

  • Alternative Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

    • Principle: LC-MS/MS couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. After separation, the compound is ionized and fragmented, and specific fragments are detected, allowing for highly specific and sensitive quantification.[1][2]

    • Advantages: Offers superior sensitivity and selectivity, making it ideal for bioanalytical studies where the analyte is present at very low concentrations.

Proposed Inter-Laboratory Study Protocol: HPLC-UV Method

This section details a standardized protocol for the HPLC-UV analysis of this compound to be used by all participating laboratories in a validation study. Adherence to this protocol is crucial for the direct comparison of results.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (analytical grade)

  • Phosphate buffer components (e.g., potassium phosphate monobasic, sodium phosphate dibasic)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid. A starting point could be a 75:25 (v/v) mixture of water with 0.1% formic acid and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of the reference standard (a wavelength around 270 nm is a reasonable starting point for sulfonamides).[3]

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., drug product, biological fluid). For a drug product, this may involve dissolving the product in a suitable solvent and diluting it to the appropriate concentration. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

Inter-Laboratory Validation Parameters and Acceptance Criteria

Participating laboratories should evaluate the following performance characteristics in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

ParameterDescriptionAcceptance Criteria (Example)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results to the true value.Mean recovery of 98-102% at three concentration levels.
Precision The degree of scatter between a series of measurements.
RepeatabilityPrecision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2%
ReproducibilityPrecision between laboratories.RSD ≤ 5%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference at the retention time of the analyte.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain within acceptable limits.

Hypothetical Comparative Data

The following tables present a hypothetical comparison of results from four laboratories to illustrate the data presentation format for an inter-laboratory validation report.

Table 1: Linearity and Range

LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Lab A1 - 1000.9992
Lab B1 - 1000.9989
Lab C0.5 - 1200.9995
Lab D1 - 1000.9990

Table 2: Accuracy (Recovery %)

Laboratory10 µg/mL50 µg/mL100 µg/mL
Lab A99.5%101.2%99.8%
Lab B98.7%100.5%101.5%
Lab C100.2%99.1%100.8%
Lab D99.8%100.9%100.1%

Table 3: Precision (RSD %)

LaboratoryRepeatability (n=6)
Lab A0.85%
Lab B1.10%
Lab C0.92%
Lab D1.25%
Inter-laboratory Reproducibility 3.5%

Table 4: LOD and LOQ (µg/mL)

LaboratoryLODLOQ
Lab A0.150.50
Lab B0.200.65
Lab C0.100.35
Lab D0.180.60

Visualizations

The following diagrams illustrate the experimental workflow for the inter-laboratory validation and a hypothetical signaling pathway where this compound may be studied.

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis protocol Develop Standardized Protocol samples Prepare Homogeneous Samples protocol->samples labs Recruit Participating Laboratories samples->labs distribute Distribute Protocol & Samples labs->distribute analyze Laboratories Perform Analysis distribute->analyze collect Collect Raw Data analyze->collect statistical Statistical Analysis (Repeatability, Reproducibility) collect->statistical compare Compare Performance Parameters statistical->compare report Generate Validation Report compare->report

Caption: Inter-laboratory validation workflow.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response inhibitor N,N-Dimethylpyridine- 3-sulfonamide inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Safety Operating Guide

Navigating the Disposal of N,N-Dimethylpyridine-3-sulfonamide: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of N,N-Dimethylpyridine-3-sulfonamide, ensuring compliance with regulatory standards.

Hazard Profile and Safety Precautions

Based on the data for 4-Dimethylaminopyridine (DMAP), this compound should be handled with caution. The following table summarizes the potential hazards.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye damage or irritation.[1][2]
Specific Target Organ Toxicity May cause damage to organs, particularly the nervous system.[1][4]
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat or chemical-resistant apron

  • Use only in a well-ventilated area or under a chemical fume hood.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

1. Waste Identification and Classification:

  • Determine if the waste is hazardous. Based on the toxicity data of the similar compound DMAP, it is prudent to manage this compound as a hazardous waste.[8]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this chemical waste.

2. Waste Segregation and Containerization:

  • Do not dispose of this compound down the drain or in regular trash.[5][6]

  • Use a dedicated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with the chemical.

  • Liquid waste should be stored in containers with secure screw-top lids.[6] Solid waste should be collected in a sturdy, sealed container.[4][6]

  • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Use secondary containment, such as a tray, to capture any potential leaks.[6]

5. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • EHS will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all regulations. Organic waste is typically incinerated.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound waste is_hazardous Is the waste considered hazardous? start->is_hazardous treat_as_hazardous Yes: Treat as hazardous waste (Based on similar compound data) is_hazardous->treat_as_hazardous Yes improper_disposal No: Do NOT dispose in regular trash or down the drain is_hazardous->improper_disposal No consult_ehs Consult Environmental Health & Safety (EHS) treat_as_hazardous->consult_ehs segregate Segregate from non-hazardous waste consult_ehs->segregate containerize Use a dedicated, labeled, and sealed container segregate->containerize store Store in a designated satellite accumulation area with secondary containment containerize->store ehs_pickup Arrange for EHS pickup and disposal store->ehs_pickup end End: Proper Disposal ehs_pickup->end improper_disposal->consult_ehs

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling N,N-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for N,N-Dimethylpyridine-3-sulfonamide based on available safety information and general laboratory best practices. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, the recommendations herein are based on the known hazards of similar chemical structures and the limited data available. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific handling protocols before commencing any work with this substance.

Hazard Overview

Based on available information, this compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Given these hazards, appropriate personal protective equipment and handling procedures are crucial to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact which can cause irritation.[3][5] Glove integrity should be checked before each use and gloves should be changed regularly or immediately if contaminated.[4]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be required for operations that could generate dust or aerosols.To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][2] The specific type of respirator should be determined by a formal risk assessment.

Safe Handling Procedures

Adherence to the following operational plan is essential for the safe handling of this compound.

3.1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

3.2. General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][6]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][7]

  • Remove contaminated clothing immediately and wash it before reuse.[3][6]

3.3. Spill Response:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][5]

  • For larger spills, evacuate the area and contact your institution's EHS department.

  • Ensure adequate ventilation during cleanup.[5]

  • Wear appropriate PPE, including respiratory protection, during spill cleanup.[2]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment with EHS Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Gather_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical in Fume Hood Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Chemical Waste Perform_Experiment->Dispose_Waste Clean_Work_Area Clean Work Area Decontaminate_Glassware->Clean_Work_Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove and Dispose of PPE Clean_Work_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Characterization:

  • All waste containing this compound should be considered hazardous waste.

5.2. Waste Collection and Storage:

  • Collect waste in a dedicated, properly labeled, and sealed container.

  • Store waste containers in a designated satellite accumulation area.

5.3. Disposal Procedure:

  • Dispose of all chemical waste through your institution's EHS department in accordance with local, state, and federal regulations.[3]

  • Do not dispose of this chemical down the drain or in the regular trash.[2][5]

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

Disposal Decision-Making for this compound Start Material for Disposal Is_Contaminated Contaminated with This compound? Start->Is_Contaminated Hazardous_Waste Dispose as Hazardous Waste Is_Contaminated->Hazardous_Waste Yes Non_Hazardous_Waste Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous_Waste No Contact_EHS Contact EHS for Pickup Hazardous_Waste->Contact_EHS

Caption: A decision tree for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.